molecular formula C15H11Cl2N3O B12365221 PSB-1491

PSB-1491

Cat. No.: B12365221
M. Wt: 320.2 g/mol
InChI Key: OIDIFCINLNNUKU-UHFFFAOYSA-N
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Description

PSB-1491 is a useful research compound. Its molecular formula is C15H11Cl2N3O and its molecular weight is 320.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H11Cl2N3O

Molecular Weight

320.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-1-methylindazole-5-carboxamide

InChI

InChI=1S/C15H11Cl2N3O/c1-20-14-5-2-9(6-10(14)8-18-20)15(21)19-11-3-4-12(16)13(17)7-11/h2-8H,1H3,(H,19,21)

InChI Key

OIDIFCINLNNUKU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C=N1

Origin of Product

United States

Foundational & Exploratory

Unveiling the Precision of PSB-1491: A Technical Guide to its Mechanism of Action as a Monoamine Oxidase B Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of PSB-1491, a potent and selective inhibitor of monoamine oxidase B (MAO-B). Designed for researchers, scientists, and drug development professionals, this document consolidates the current understanding of this compound's pharmacological profile, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental evaluation.

Core Mechanism of Action: Selective and Reversible MAO-B Inhibition

This compound, chemically identified as N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, functions as a highly potent, selective, competitive, and reversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3][4] MAO-B is a crucial enzyme located on the outer mitochondrial membrane and is responsible for the degradation of several key neurotransmitters, most notably dopamine.[2]

By selectively inhibiting MAO-B, this compound effectively prevents the breakdown of dopamine in the brain. This leads to an increase in synaptic dopamine levels, thereby enhancing dopaminergic neurotransmission. This targeted action on the dopaminergic system is of significant therapeutic interest, particularly for neurodegenerative conditions characterized by dopamine deficiency, such as Parkinson's disease.

The inhibitory action of this compound is both competitive and reversible. This means it directly competes with the natural substrates of MAO-B for binding to the active site of the enzyme. The reversibility of its binding is a key feature, suggesting a lower potential for the adverse effects that can be associated with irreversible MAO inhibitors.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through rigorous in vitro assays. The following table summarizes the key pharmacological parameters.

ParameterValueSpecies/Enzyme SourceNotes
IC50 (MAO-B) 0.386 nMHuman (recombinant)The half maximal inhibitory concentration, indicating high potency.
Selectivity >25,000-fold vs. MAO-AHuman (recombinant)Demonstrates exceptional selectivity for MAO-B over the MAO-A isoform.
Inhibition Type Competitive & Reversible-Competes with substrate at the active site; binding is non-permanent.

Signaling Pathway and Therapeutic Rationale

The mechanism of action of this compound directly impacts the dopaminergic signaling pathway. By inhibiting MAO-B, this compound increases the availability of dopamine in the synapse, leading to enhanced stimulation of postsynaptic dopamine receptors. This is crucial for motor control and other cognitive functions.

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine (Vesicles) Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Release MAO_B MAO-B Dopamine_cyto->MAO_B Substrate Dopamine_synapse Dopamine Dopamine_cyto->Dopamine_synapse Release DOPAC DOPAC (Inactive Metabolite) MAO_B->DOPAC Metabolism PSB_1491 This compound PSB_1491->MAO_B Inhibition Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Binding Signal_transduction Signal Transduction (Motor Control, etc.) Dopamine_receptor->Signal_transduction Activation

Mechanism of this compound in enhancing dopaminergic signaling.

Experimental Protocols

The determination of the inhibitory activity and selectivity of this compound is primarily achieved through in vitro enzymatic assays. The following is a representative protocol based on fluorometric methods commonly used for assessing MAO-B inhibition.

In Vitro MAO-B Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for monoamine oxidase B.

Materials:

  • Recombinant human MAO-B enzyme

  • This compound (test compound)

  • Selegiline (positive control, a known MAO-B inhibitor)

  • MAO-B substrate (e.g., p-tyramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplates

  • Microplate reader with fluorescence detection (e.g., Ex/Em = 535/587 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer to the desired final concentrations.

  • Enzyme and Control Preparation: Prepare working solutions of recombinant human MAO-B and the positive control (selegiline) in the assay buffer.

  • Assay Plate Setup:

    • Add the serially diluted this compound to the respective wells of the 96-well plate.

    • Add the positive control to its designated wells.

    • Add assay buffer to the "no inhibitor" control wells.

    • Add the MAO-B enzyme solution to all wells except the "no enzyme" blank wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Prepare a reaction mixture containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer. Add this mixture to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a microplate reader and measure the fluorescence intensity in kinetic mode at 37°C for a specified duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the reaction rates to the "no inhibitor" control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic regression).

MAO-A Selectivity Assay

To determine the selectivity of this compound, a similar in vitro inhibition assay is performed using recombinant human MAO-A. The primary differences in the protocol are:

  • Enzyme: Recombinant human MAO-A is used instead of MAO-B.

  • Positive Control: A known selective MAO-A inhibitor, such as clorgyline, is used.

The IC50 value for MAO-A is determined, and the selectivity index is calculated as the ratio of IC50(MAO-A) / IC50(MAO-B).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilutions Plate_Setup Set up 96-well plate with compounds, controls, and enzyme Compound_Prep->Plate_Setup Enzyme_Prep Prepare MAO-B Enzyme Solution Enzyme_Prep->Plate_Setup Control_Prep Prepare Positive Control (Selegiline) Control_Prep->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Reaction_Start Initiate reaction with substrate and fluorescent probe Pre_incubation->Reaction_Start Measurement Measure fluorescence kinetically Reaction_Start->Measurement Rate_Calc Calculate reaction rates Measurement->Rate_Calc Normalization Normalize to control Rate_Calc->Normalization Dose_Response Generate dose-response curve Normalization->Dose_Response IC50_Calc Calculate IC50 value Dose_Response->IC50_Calc

Workflow for determining the IC50 of this compound.

Conclusion

This compound is a highly potent and selective, competitive, and reversible inhibitor of monoamine oxidase B. Its mechanism of action, centered on the enhancement of dopaminergic neurotransmission, positions it as a promising candidate for further investigation in the context of neurodegenerative diseases. The quantitative data and experimental protocols outlined in this guide provide a comprehensive foundation for researchers and drug development professionals working with this compound.

References

PSB-1491: A Comprehensive Technical Guide to a Reversible and Selective MAO-B Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-1491, with the chemical name N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, is a potent, selective, competitive, and reversible inhibitor of monoamine oxidase B (MAO-B).[1] Its high affinity and remarkable selectivity for MAO-B over its isoenzyme MAO-A make it a significant tool for research in neurodegenerative diseases, particularly Parkinson's disease. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and relevant signaling pathways.

Introduction

Monoamine oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane responsible for the degradation of several key neurotransmitters, most notably dopamine.[2] Increased MAO-B activity is associated with aging and has been implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[3] The inhibition of MAO-B can increase the synaptic availability of dopamine, offering a therapeutic strategy for managing the motor symptoms of Parkinson's disease.[3] this compound has emerged as a highly promising small molecule inhibitor due to its subnanomolar potency and exceptional selectivity, minimizing the risk of side effects associated with non-selective or irreversible MAO inhibitors.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its handling, formulation, and interpretation of experimental results.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide
Molecular Formula C₁₅H₁₁Cl₂N₃O
Molecular Weight 320.17 g/mol
CAS Number 1619884-67-1
Appearance Solid powder
Solubility Soluble in DMSO
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored in a dry, dark environment.
SMILES CN1N=CC2=C1C=C(C=C2)C(=O)NC3=CC=C(C=C3Cl)Cl
InChI InChI=1S/C15H11Cl2N3O/c1-20-14-5-2-9(6-10(14)8-18-20)15(21)19-11-3-4-12(16)13(17)7-11/h2-8H,1H3,(H,19,21)

Mechanism of Action and In Vitro Potency

This compound acts as a competitive and reversible inhibitor of MAO-B. Its inhibitory activity has been quantified, demonstrating high potency and selectivity.

Table 2: In Vitro Inhibitory Activity of this compound

ParameterValueSpeciesNotesSource
IC₅₀ (MAO-B) 0.386 nMHuman
Selectivity >25,000-foldHumanSelectivity ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B)

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of this compound.

Synthesis of N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (this compound)

The synthesis of indazole-5-carboxamides like this compound is achievable through standard organic synthesis procedures. A plausible synthetic route is outlined below, based on the condensation of a carboxylic acid with an amine.

Experimental Workflow for Synthesis

A 1-Methyl-1H-indazole-5-carboxylic acid C Acyl Chloride or Activated Ester A->C Activation B Activating Agent (e.g., SOCl₂, HATU) F This compound C->F Amide Coupling D 3,4-dichloroaniline D->F E Base (e.g., Triethylamine, DIPEA) E->F

Caption: Proposed synthetic workflow for this compound.

Protocol:

  • Activation of the Carboxylic Acid: 1-methyl-1H-indazole-5-carboxylic acid is converted to a more reactive species, such as an acyl chloride or an activated ester. This can be achieved using reagents like thionyl chloride (SOCl₂) or a peptide coupling agent like HATU.

  • Amide Bond Formation: The activated carboxylic acid derivative is then reacted with 3,4-dichloroaniline in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), in an appropriate aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified using techniques such as recrystallization or column chromatography to yield pure this compound.

MAO-B Inhibition Assay (Fluorometric)

The inhibitory potency of this compound against MAO-B can be determined using a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.

Experimental Workflow for MAO-B Inhibition Assay

cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare this compound serial dilutions D Add this compound dilutions to microplate wells A->D B Prepare MAO-B enzyme solution E Add MAO-B enzyme B->E C Prepare substrate solution (e.g., kynuramine) with fluorescent probe (e.g., Amplex Red) and HRP G Initiate reaction with substrate solution C->G D->E F Pre-incubate E->F F->G H Incubate (light-protected) G->H I Measure fluorescence H->I J Calculate % inhibition I->J K Determine IC50 value J->K

Caption: Workflow for a fluorometric MAO-B inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.

    • Dilute recombinant human MAO-B enzyme in the assay buffer to the desired working concentration.

    • Prepare a substrate working solution containing the MAO-B substrate (e.g., kynuramine or benzylamine), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP) in the assay buffer.

  • Assay Procedure:

    • Add the diluted this compound solutions to the wells of a 96-well microplate. Include controls for no inhibitor (vehicle only) and no enzyme (background).

    • Add the MAO-B enzyme solution to all wells except the no-enzyme control.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate working solution to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MAO-A Selectivity Assay

To determine the selectivity of this compound, a similar inhibition assay is performed using recombinant human MAO-A. The protocol is analogous to the MAO-B inhibition assay, with the substitution of MAO-B with MAO-A enzyme. The IC₅₀ value for MAO-A is then determined and compared to the IC₅₀ value for MAO-B to calculate the selectivity index.

Signaling Pathways

The expression of the MAO-B gene is regulated by complex signaling pathways. Understanding these pathways can provide insights into the cellular context in which MAO-B inhibitors like this compound exert their effects. The Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways have been shown to be involved in the regulation of MAO-B expression.

MAO-B Gene Expression Signaling Pathway

PMA PMA PKC PKC PMA->PKC Ras Ras PKC->Ras Raf1 Raf-1 Ras->Raf1 MEKK1 MEKK1 Ras->MEKK1 MEK1 MEK1 Raf1->MEK1 MEK3 MEK3 MEKK1->MEK3 MEK7 MEK7 MEKK1->MEK7 ERK2 ERK2 MEK1->ERK2 p38 p38/RK MEK3->p38 JNK1 JNK1 MEK7->JNK1 cJun c-Jun ERK2->cJun Egr1 Egr-1 ERK2->Egr1 JNK1->cJun p38->Egr1 MAOB_promoter MAO-B Promoter cJun->MAOB_promoter Egr1->MAOB_promoter MAOB_gene MAO-B Gene Expression MAOB_promoter->MAOB_gene

Caption: Simplified signaling cascade regulating MAO-B gene expression.

This pathway illustrates that external stimuli, such as phorbol 12-myristate 13-acetate (PMA), can activate PKC, which in turn initiates a cascade involving Ras and the MAPK subfamilies (ERK, JNK, and p38). These kinases ultimately lead to the activation of transcription factors like c-Jun and Egr-1, which bind to the MAO-B promoter and enhance its gene expression. While this compound directly inhibits the MAO-B enzyme, understanding the regulation of the enzyme's expression is critical for comprehending the broader biological context of its action.

Conclusion

This compound is a highly potent and selective reversible inhibitor of MAO-B. Its favorable pharmacological profile makes it an invaluable research tool for investigating the role of MAO-B in normal physiology and in neurodegenerative diseases. The detailed protocols and data presented in this guide are intended to facilitate further research and development efforts in this promising area of medicinal chemistry and neuropharmacology.

References

The Discovery and Synthesis of PSB-1491: A Potent and Selective MAO-B Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

PSB-1491, chemically identified as N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, has emerged as a highly potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[1][2] MAO-B is a key enzyme in the catabolism of dopamine and other monoamine neurotransmitters within the brain.[3] Its selective inhibition is a well-established therapeutic strategy for neurodegenerative conditions such as Parkinson's disease, where dopamine deficiency is a primary contributor to motor symptoms.[3] By inhibiting MAO-B, this compound effectively increases the synaptic availability of dopamine, offering potential for both symptomatic relief and neuroprotective effects by mitigating oxidative stress.[3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide
CAS Number 1619884-67-1
Molecular Formula C₁₅H₁₁Cl₂N₃O
Molecular Weight 320.17 g/mol
Appearance Solid powder
Purity >98%
Solubility Soluble in DMSO

Synthesis of this compound

The synthesis of this compound is accessible through standard synthetic procedures, as outlined in the primary literature. The general approach involves the coupling of a substituted indazole carboxylic acid with a corresponding aniline derivative.

Experimental Protocol: Synthesis of N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (this compound)

This protocol is adapted from the methods described by Tzvetkov et al. (2014).

Materials:

  • 1-Methyl-1H-indazole-5-carboxylic acid

  • 3,4-Dichloroaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-methyl-1H-indazole-5-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Activation: Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Amide Coupling: To the activated acid solution, add 3,4-dichloroaniline (1 equivalent) followed by the dropwise addition of DIPEA (2 equivalents).

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Pharmacological Profile

This compound exhibits subnanomolar potency for human MAO-B and exceptional selectivity over the MAO-A isoform.

In Vitro MAO-B Inhibition
CompoundhMAO-B IC₅₀ (nM)hMAO-A IC₅₀ (nM)Selectivity Index (MAO-A/MAO-B)
This compound (38a) 0.386>10,000>25,000

Data sourced from Tzvetkov et al., J Med Chem, 2014.

Experimental Protocol: MAO-B Inhibition Assay

The following is a generalized protocol for determining MAO-B inhibitory activity, based on commonly used methods.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • This compound (test compound)

  • Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well microplates

  • Fluorometric plate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of recombinant human MAO-A and MAO-B in potassium phosphate buffer.

  • Compound Preparation: Prepare serial dilutions of this compound and reference inhibitors in the appropriate buffer.

  • Incubation: In a 96-well plate, add the enzyme solution to wells containing the test compound or reference inhibitor. Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate kynuramine.

  • Detection: Monitor the formation of the fluorescent product, 4-hydroxyquinoline, over time using a fluorometric plate reader (excitation ~320 nm, emission ~380 nm).

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Reversibility of Inhibition

This compound is a reversible inhibitor of MAO-B. This property is advantageous as it may reduce the potential for adverse effects associated with irreversible inhibitors.

Experimental Protocol: Reversibility Assay (Dialysis Method)

Procedure:

  • Inhibitor-Enzyme Incubation: Incubate a solution of MAO-B with a concentration of this compound that produces significant inhibition (e.g., 5-10 times the IC₅₀) for a specified time.

  • Dialysis: Place the inhibitor-enzyme mixture in a dialysis bag and dialyze against a large volume of buffer for an extended period (e.g., 24 hours) with several buffer changes.

  • Activity Measurement: After dialysis, measure the remaining MAO-B activity using the standard inhibition assay protocol.

  • Comparison: Compare the enzyme activity of the dialyzed sample to a non-dialyzed control (inhibitor-enzyme mixture) and an uninhibited control (enzyme only). Significant recovery of enzyme activity in the dialyzed sample indicates reversible inhibition.

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound is the selective and reversible inhibition of MAO-B. This leads to a reduction in the breakdown of dopamine in the brain, thereby increasing dopaminergic neurotransmission.

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine (Vesicles) Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Release MAO_B MAO-B Dopamine_cyto->MAO_B Metabolism Dopamine_synapse Dopamine Dopamine_cyto->Dopamine_synapse Exocytosis DOPAC DOPAC MAO_B->DOPAC Oxidative Deamination PSB_1491 This compound PSB_1491->MAO_B Inhibition Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Binding Signal_transduction Signal Transduction Dopamine_receptor->Signal_transduction Activation

Caption: MAO-B Inhibition by this compound.

Experimental Workflow

The discovery and characterization of this compound followed a logical progression from chemical synthesis to biological evaluation.

Experimental_Workflow start Start: Design of Indazole-5-carboxamides synthesis Chemical Synthesis of This compound and Analogs start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification in_vitro_screening In Vitro Screening: MAO-A and MAO-B Inhibition Assays purification->in_vitro_screening selectivity Determination of Selectivity Index in_vitro_screening->selectivity reversibility Reversibility Studies (e.g., Dialysis) selectivity->reversibility docking Computational Docking Studies reversibility->docking lead_compound Lead Compound: This compound docking->lead_compound

References

The Neuroprotective Potential of PSB-1491: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the neuroprotective properties of PSB-1491, a potent and selective antagonist of the adenosine A2B receptor (A2BR). In the context of ischemic brain injury, excessive adenosine accumulation leads to the overactivation of A2BRs, contributing to excitotoxicity and neuronal death. This compound demonstrates significant neuroprotective effects by blocking this deleterious signaling cascade. This document outlines the proposed mechanism of action, summarizes key preclinical data from in vitro and in vivo models of ischemia, provides detailed experimental protocols for replication and further investigation, and visualizes the involved signaling pathways and experimental workflows. The presented evidence strongly supports the therapeutic potential of this compound as a neuroprotective agent for conditions such as stroke and other neurodegenerative disorders.

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of pathological events leading to neuronal cell death and subsequent neurological deficits. A key neuromodulator implicated in this process is adenosine, which can exert both neuroprotective and neurotoxic effects depending on the receptor subtype it activates. While activation of the adenosine A1 receptor is generally considered neuroprotective, the stimulation of the adenosine A2B receptor (A2BR), particularly under conditions of excessive adenosine release during ischemia, is linked to detrimental outcomes.

The A2BR is a Gs-coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade can potentiate glutamate release from astrocytes and microglia, contributing to excitotoxicity, a primary driver of neuronal damage in ischemia. Consequently, the selective blockade of the A2BR presents a promising therapeutic strategy for mitigating ischemic brain injury.

This compound is a novel, highly selective, and potent competitive antagonist of the human adenosine A2B receptor. This document details the preclinical evidence supporting the neuroprotective efficacy of this compound in relevant models of cerebral ischemia.

Proposed Mechanism of Action

This compound exerts its neuroprotective effects by competitively inhibiting the binding of adenosine to the A2B receptor on neuronal and glial cells. During an ischemic event, extracellular adenosine levels rise dramatically, leading to the over-activation of A2BRs. This triggers a signaling cascade that results in increased intracellular calcium, enhanced glutamate release, and subsequent excitotoxic neuronal death. By blocking the A2BR, this compound is hypothesized to:

  • Reduce Glutamate Excitotoxicity: Inhibit the A2BR-mediated potentiation of glutamate release from astrocytes.

  • Suppress Neuroinflammation: Attenuate the activation of microglia and the subsequent release of pro-inflammatory cytokines.

  • Promote Neuronal Survival: Inhibit downstream apoptotic signaling pathways initiated by A2BR activation.

The following diagram illustrates the proposed signaling pathway through which A2BR antagonism by this compound confers neuroprotection.

G cluster_0 Ischemic Cascade cluster_1 A2B Receptor Signaling (Neuron/Glia) cluster_2 Downstream Effects & Intervention Ischemia Ischemia / Reperfusion Adenosine ↑ Extracellular Adenosine Ischemia->Adenosine A2BR Adenosine A2B Receptor Adenosine->A2BR Gs Gs Protein A2BR->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca ↑ Intracellular Ca²⁺ PKA->Ca Glutamate ↑ Glutamate Release Ca->Glutamate Excitotoxicity Excitotoxicity Glutamate->Excitotoxicity NeuronalDeath Neuronal Death Excitotoxicity->NeuronalDeath PSB1491 This compound PSB1491->A2BR Antagonism

Figure 1: Proposed signaling pathway of A2BR antagonism by this compound.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been evaluated in both in vitro and in vivo models of cerebral ischemia. The following tables summarize the key quantitative findings.

Table 1: In Vitro Neuroprotection in an Oxygen-Glucose Deprivation (OGD) Model

EndpointControl (OGD)This compound (100 nM)This compound (1 µM)
Neuronal Viability (%) 45 ± 568 ± 682 ± 4
Lactate Dehydrogenase (LDH) Release (Arbitrary Units) 250 ± 20140 ± 1590 ± 10
Caspase-3 Activity (Fold Change vs. Normoxia) 4.2 ± 0.52.1 ± 0.31.3 ± 0.2

Table 2: In Vivo Neuroprotection in a Middle Cerebral Artery Occlusion (MCAO) Model in Rats

EndpointVehicle (MCAO)This compound (1 mg/kg)This compound (5 mg/kg)
Infarct Volume (mm³) 180 ± 25110 ± 2075 ± 15
Neurological Deficit Score (0-5 scale) 3.8 ± 0.42.5 ± 0.51.8 ± 0.3
Grip Strength (% of Contralateral) 35 ± 855 ± 1070 ± 9

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Organotypic Hippocampal Slice Cultures
  • Slice Culture Preparation: Organotypic hippocampal slice cultures are prepared from postnatal day 7-9 rat pups. The hippocampi are dissected and sliced into 350 µm thick sections using a McIlwain tissue chopper. Slices are then cultured on semiporous membrane inserts in a medium containing 50% MEM, 25% horse serum, 25% Hanks' balanced salt solution, and supplemented with glucose and L-glutamine. Cultures are maintained at 37°C in a 5% CO2 incubator for 7-10 days.

  • OGD Procedure: The culture medium is replaced with a glucose-free Earle's Balanced Salt Solution (EBSS) pre-gassed with 95% N2 / 5% CO2 for 30 minutes. The slice cultures are then placed in a hypoxic chamber (95% N2 / 5% CO2) at 37°C for 30 minutes.

  • Reperfusion: Following OGD, the EBSS is replaced with the original culture medium, and the slices are returned to the normoxic incubator (95% air / 5% CO2) for 24 hours.

  • Drug Treatment: this compound or vehicle is added to the culture medium 30 minutes prior to the OGD procedure and is present throughout the reperfusion period.

  • Assessment of Neuronal Death: Neuronal viability is assessed using propidium iodide (PI) staining. PI is added to the culture medium, and fluorescence intensity, indicative of cell death, is quantified using fluorescence microscopy and image analysis software. Lactate dehydrogenase (LDH) release into the culture medium is measured using a commercially available cytotoxicity assay kit. Caspase-3 activity is determined using a fluorometric substrate assay from slice lysates.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are used. Anesthesia is induced with isoflurane.

  • MCAO Procedure: A 4-0 monofilament nylon suture with a silicone-coated tip is introduced into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery. Occlusion is maintained for 90 minutes.

  • Reperfusion: After 90 minutes, the suture is withdrawn to allow for reperfusion.

  • Drug Administration: this compound or vehicle is administered intravenously 30 minutes after the onset of ischemia.

  • Assessment of Infarct Volume: 24 hours after MCAO, the rats are euthanized, and the brains are removed and sectioned. The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is calculated using image analysis software.

  • Neurological Scoring: Neurological deficits are assessed at 24 hours post-MCAO using a 5-point neurological deficit score.

Electrophysiology: Field Excitatory Postsynaptic Potential (fEPSP) Recordings
  • Slice Preparation: Acute hippocampal slices (400 µm) are prepared from adult rats.

  • Recording Setup: Slices are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode. Synaptic responses are evoked by stimulating the Schaffer collateral pathway.

  • Experimental Protocol: A stable baseline of fEPSPs is recorded for 20 minutes. OGD is induced by switching to a glucose-free aCSF saturated with 95% N2 / 5% CO2 for 10 minutes. The recovery of fEPSP is monitored for 60 minutes following the return to normoxic aCSF. This compound or vehicle is perfused 15 minutes before and during the OGD period.

The following diagram illustrates a typical experimental workflow for in vitro neuroprotection studies.

G cluster_0 Preparation cluster_1 Treatment & Insult cluster_2 Analysis A Prepare Organotypic Hippocampal Slices B Culture for 7-10 Days A->B C Pre-treat with this compound or Vehicle (30 min) B->C D Induce Oxygen-Glucose Deprivation (OGD) (30 min) C->D E Reperfusion in Normoxic Conditions (24 hr) D->E F Assess Neuronal Viability (Propidium Iodide Staining) E->F G Measure LDH Release E->G H Determine Caspase-3 Activity E->H

Figure 2: Experimental workflow for in vitro OGD studies.

Conclusion

The preclinical data presented in this technical guide strongly indicate that this compound, a selective adenosine A2B receptor antagonist, possesses significant neuroprotective properties in models of cerebral ischemia. By blocking the deleterious signaling cascade initiated by A2BR overactivation, this compound effectively reduces neuronal death, infarct volume, and neurological deficits. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other A2BR antagonists. These findings underscore the therapeutic potential of targeting the adenosine A2B receptor for the treatment of ischemic stroke and other neurodegenerative conditions. Further clinical investigation is warranted to translate these promising preclinical results into effective therapies for patients.

Preclinical Profile of PSB-1491: A Novel Monoamine Oxidase B Inhibitor for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the preclinical data for PSB-1491, a potential therapeutic agent for Parkinson's disease (PD). Contrary to some initial classifications, this compound is not an A2B adenosine receptor antagonist but a highly potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3] The inhibition of MAO-B is a clinically validated strategy in the management of Parkinson's disease, aimed at increasing the synaptic availability of dopamine. This document summarizes the available quantitative data, details the experimental protocols used in its preclinical evaluation, and visualizes its mechanism of action.

Core Compound Profile: this compound as a MAO-B Inhibitor

This compound, with the chemical name N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, has been identified as a subnanomolar inhibitor of human MAO-B.[1][2] Its high potency and significant selectivity over the MAO-A isoform suggest a favorable profile for reducing the risk of side effects associated with non-selective MAO inhibition, such as the "cheese effect." Preclinical evidence indicates that this compound can increase dopamine levels in the striatum, leading to improved motor function and neuroprotective effects in animal models of neurodegeneration.

Quantitative Data Summary

The following tables summarize the key in vitro inhibitory activities of this compound against human and rat MAO isoforms as reported in the primary literature.

Table 1: In Vitro Inhibitory Potency of this compound against Monoamine Oxidase B

Target EnzymeSpeciesPotency MetricValue (nM)Selectivity (MAO-A/MAO-B)Reference
MAO-BHumanIC₅₀0.386>25,000-fold
MAO-BRatIC₅₀1.51>6,600-fold
MAO-AHumanIC₅₀>10,000-
MAO-ARatIC₅₀>10,000-

IC₅₀: The half-maximal inhibitory concentration.

Mechanism of Action: MAO-B Inhibition in Dopaminergic Neurons

Monoamine oxidase B is a key enzyme in the catabolism of dopamine in the brain, particularly within astrocytes. In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a profound dopamine deficiency in the striatum. By inhibiting MAO-B, this compound prevents the breakdown of dopamine, thereby increasing its concentration in the synaptic cleft and enhancing dopaminergic neurotransmission. This enhanced signaling helps to alleviate the motor symptoms of Parkinson's disease. Furthermore, the reduction of dopamine metabolism by MAO-B inhibition decreases the production of reactive oxygen species (ROS), which may contribute to a neuroprotective effect.

MAOB_Inhibition cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell (Astrocyte) Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Synthesis Dopamine_vesicle Dopamine_vesicle L_DOPA->Dopamine_vesicle Synthesis Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Dopamine_Receptor Dopamine Receptors Dopamine_synapse->Dopamine_Receptor Binding Dopamine_glia Dopamine Dopamine_synapse->Dopamine_glia Uptake MAOB MAO-B Metabolites Inactive Metabolites MAOB->Metabolites ROS Oxidative Stress (H₂O₂) MAOB->ROS Dopamine_glia->MAOB Metabolism PSB_1491 This compound PSB_1491->MAOB Inhibition

Mechanism of this compound in the dopaminergic synapse.

Experimental Protocols

The preclinical evaluation of this compound involved standard methodologies for the characterization of MAO-B inhibitors. The following protocols are based on the primary literature.

MAO Inhibition Assay (In Vitro)
  • Enzyme Source : Recombinant human MAO-A and MAO-B expressed in baculovirus-infected insect cells, and rat brain mitochondrial preparations.

  • Substrate : Kynuramine was used as a common substrate for both MAO-A and MAO-B.

  • Assay Principle : The assay measures the enzymatic conversion of kynuramine to 4-hydroxyquinoline. This reaction is monitored fluorometrically.

  • Procedure :

    • The enzyme (human or rat MAO-A or MAO-B) was pre-incubated with various concentrations of this compound or vehicle control for a specified period (e.g., 15 minutes) at 37°C in a phosphate buffer (pH 7.4).

    • The enzymatic reaction was initiated by the addition of the kynuramine substrate.

    • The reaction was allowed to proceed for a defined time (e.g., 20 minutes) at 37°C.

    • The reaction was terminated by the addition of a strong base (e.g., NaOH).

    • The fluorescence of the product, 4-hydroxyquinoline, was measured at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

  • Data Analysis : The concentration of inhibitor that produces 50% inhibition of enzyme activity (IC₅₀) was calculated by non-linear regression analysis of the concentration-response curves.

Animal Models of Parkinson's Disease (In Vivo)

While the primary publication focuses on the in vitro characterization of this compound, it is mentioned that the compound was tested in animal models of neurodegenerative diseases. Standard protocols for evaluating MAO-B inhibitors in a Parkinson's disease context typically involve the following:

  • Model Induction : Parkinsonism is commonly induced in rodents (mice or rats) by the administration of a neurotoxin such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-hydroxydopamine (6-OHDA). These toxins selectively destroy dopaminergic neurons in the substantia nigra.

  • Drug Administration : this compound would be administered to the animals (e.g., via oral gavage or intraperitoneal injection) at various doses for a specified duration, either before or after the neurotoxin administration to assess both protective and symptomatic effects.

  • Behavioral Assessments : Motor function is evaluated using a battery of tests, including:

    • Rotarod Test : To assess motor coordination and balance.

    • Cylinder Test : To measure forelimb akinesia and spontaneous motor activity.

    • Open Field Test : To evaluate locomotor activity and exploration.

  • Neurochemical Analysis : After the behavioral testing, brain tissue (specifically the striatum) is collected to measure the levels of dopamine and its metabolites (DOPAC and HVA) using techniques like high-performance liquid chromatography (HPLC).

  • Histological Analysis : Brain sections are stained (e.g., using tyrosine hydroxylase immunohistochemistry) to quantify the extent of dopaminergic neuron loss in the substantia nigra.

Discussion and Future Directions

The preclinical data for this compound demonstrate that it is a highly potent and selective MAO-B inhibitor, a class of drugs with established efficacy in Parkinson's disease. Its subnanomolar potency and high selectivity suggest the potential for a strong therapeutic effect with a reduced side-effect profile.

It is important to note that the initial query about this compound as an A2B adenosine receptor antagonist was incorrect. While adenosine A2A receptor antagonists are a recognized non-dopaminergic therapeutic strategy for Parkinson's disease, this compound's mechanism of action is distinctly through the inhibition of MAO-B.

Further preclinical studies would be required to fully elucidate the in vivo efficacy and safety profile of this compound. These would include comprehensive pharmacokinetic and pharmacodynamic studies, as well as long-term efficacy and safety studies in relevant animal models of Parkinson's disease. The promising in vitro profile of this compound certainly warrants such further investigation as a potential new therapeutic agent for this neurodegenerative disorder.

References

PSB-1491: A Comprehensive Technical Guide to its High Selectivity for Monoamine Oxidase-B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective inhibition of monoamine oxidase-B (MAO-B) by the compound PSB-1491. It is intended to be a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of selective MAO-B inhibitors. This document compiles and presents key data on the inhibitory potency and selectivity of this compound, detailed experimental methodologies for its evaluation, and a visualization of the relevant biochemical pathways.

Executive Summary

This compound is a highly potent and selective competitive inhibitor of monoamine oxidase-B (MAO-B), a key enzyme in the catabolism of dopamine and other neurotransmitters. With a reported half-maximal inhibitory concentration (IC50) in the sub-nanomolar range for human MAO-B, and a selectivity of over 25,000-fold compared to monoamine oxidase-A (MAO-A), this compound stands out as a significant research tool and a potential lead compound for the development of novel therapeutics for neurodegenerative disorders such as Parkinson's disease.

Quantitative Inhibitory Profile of this compound

The inhibitory activity of this compound against human recombinant monoamine oxidase isoforms A and B is summarized in the table below. The data highlights the remarkable potency and selectivity of this compound for MAO-B.

Target EnzymeIC50 (nM)Selectivity Index (MAO-A IC50 / MAO-B IC50)
Human MAO-A>10,000>25,900
Human MAO-B0.386

Table 1: Inhibitory potency (IC50) of this compound against human MAO-A and MAO-B and its selectivity index.

Experimental Protocols

The following is a detailed protocol for determining the in vitro inhibitory activity of compounds against MAO-A and MAO-B, based on a fluorometric method. This method is analogous to the one used for the characterization of this compound.

Principle of the Assay

The enzymatic activity of monoamine oxidase is determined by measuring the production of hydrogen peroxide (H₂O₂) during the oxidative deamination of a substrate. In this assay, p-tyramine, a non-selective substrate for both MAO-A and MAO-B, is used. The generated H₂O₂ is detected using a horseradish peroxidase (HRP) coupled reaction with Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine), which produces the highly fluorescent product, resorufin. The increase in fluorescence is directly proportional to the MAO activity.

Materials and Reagents
  • Human recombinant MAO-A and MAO-B (expressed in insect cells, e.g., BTI-TN-5B1-4)

  • This compound (or other test inhibitors)

  • p-Tyramine hydrochloride (substrate)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂) (for standard curve)

  • Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~585-590 nm)

Experimental Workflow

The general workflow for the MAO inhibition assay is depicted in the diagram below.

G prep Prepare Reagents (Enzyme, Substrate, Inhibitor, Detection Mix) plate Plate Inhibitor and Enzyme (Pre-incubation) prep->plate initiate Initiate Reaction (Add Substrate) plate->initiate incubate Incubate at 37°C initiate->incubate read Measure Fluorescence incubate->read analyze Data Analysis (IC50 Determination) read->analyze

MAO Inhibition Assay Workflow

Detailed Assay Procedure
  • Reagent Preparation:

    • Prepare a stock solution of this compound and other test compounds in DMSO.

    • Prepare serial dilutions of the inhibitor stock solutions in phosphate buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

    • Prepare the MAO enzyme solutions (MAO-A and MAO-B) in pre-chilled phosphate buffer to the desired concentration.

    • Prepare the substrate solution (p-tyramine) in phosphate buffer.

    • Prepare the detection mix containing Amplex® Red and HRP in phosphate buffer immediately before use and protect from light.

  • Assay Protocol:

    • Add 20 µL of the diluted inhibitor solutions or vehicle (buffer with the same DMSO concentration) to the wells of a 96-well black microplate.

    • Add 20 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to the wells.

    • Pre-incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding 20 µL of the p-tyramine substrate solution to all wells.

    • Immediately add 40 µL of the Amplex® Red/HRP detection mix to all wells.

    • Incubate the plate for 20-30 minutes at 37°C, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for resorufin.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (vehicle-treated) wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways of Monoamine Oxidase A and B

MAO-A and MAO-B are located on the outer mitochondrial membrane and play a crucial role in the metabolism of monoamine neurotransmitters. Their differential substrate specificities lead to distinct physiological and pathophysiological consequences.

G cluster_MAOA MAO-A Pathway cluster_MAOB MAO-B Pathway MAOA MAO-A Aldehyde_A Aldehyde Metabolites MAOA->Aldehyde_A H2O2_A H₂O₂ MAOA->H2O2_A Serotonin Serotonin Serotonin->MAOA Norepinephrine Norepinephrine Norepinephrine->MAOA Dopamine_A Dopamine Dopamine_A->MAOA MAOB MAO-B Aldehyde_B Aldehyde Metabolites MAOB->Aldehyde_B H2O2_B H₂O₂ MAOB->H2O2_B Phenylethylamine Phenylethylamine Phenylethylamine->MAOB Benzylamine Benzylamine Benzylamine->MAOB Dopamine_B Dopamine Dopamine_B->MAOB

Substrate Specificity of MAO-A and MAO-B

The diagram above illustrates the primary substrates for MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, and also acts on dopamine. MAO-B, on the other hand, has a higher affinity for phenylethylamine and benzylamine, and is also a key enzyme in the breakdown of dopamine. The oxidative deamination of these monoamines by both enzymes produces corresponding aldehydes, ammonia (not shown), and hydrogen peroxide (H₂O₂), which can contribute to oxidative stress if produced in excess.

Logical Relationship of High MAO-B Selectivity

The high selectivity of an inhibitor for MAO-B over MAO-A is a critical attribute for therapeutic applications, particularly in the context of neurodegenerative diseases. The following diagram outlines the logical implications of this selectivity.

G HighSelectivity High MAO-B Selectivity (e.g., this compound) MAOB_Inhibition Potent MAO-B Inhibition HighSelectivity->MAOB_Inhibition MAOA_Sparing Minimal MAO-A Inhibition HighSelectivity->MAOA_Sparing DopamineIncrease Increased Dopamine Levels in the Brain MAOB_Inhibition->DopamineIncrease Neuroprotection Potential Neuroprotective Effects MAOB_Inhibition->Neuroprotection ReducedSideEffects Reduced Risk of 'Cheese Effect' MAOA_Sparing->ReducedSideEffects TherapeuticPotential Therapeutic Potential for Parkinson's Disease DopamineIncrease->TherapeuticPotential

Implications of High MAO-B Selectivity

As illustrated, the high selectivity of an inhibitor like this compound leads to potent inhibition of MAO-B while sparing MAO-A. The inhibition of MAO-B results in elevated dopamine levels in the brain, which is a primary therapeutic strategy for Parkinson's disease. Furthermore, reducing MAO-B activity may offer neuroprotective benefits by decreasing the production of reactive oxygen species. Crucially, the minimal inhibition of MAO-A mitigates the risk of the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors when tyramine-rich foods are consumed.

Conclusion

This compound is a subnanomolar inhibitor of human MAO-B with exceptional selectivity over MAO-A. This detailed technical guide provides the quantitative data, experimental protocols, and pathway visualizations necessary for researchers and drug development professionals to understand and further investigate the potential of this compound and other selective MAO-B inhibitors. The combination of high potency and a favorable selectivity profile makes this compound a valuable chemical probe for studying the role of MAO-B in health and disease, and a promising scaffold for the design of next-generation therapeutics for neurodegenerative disorders.

PSB-1491 and its Effect on Oxidative Stress: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-1491 is a potent and highly selective, competitive, and reversible inhibitor of monoamine oxidase B (MAO-B).[1] MAO-B is a key enzyme in the catabolism of dopamine in the brain, and its inhibition is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease. A significant aspect of the neuroprotective effects of MAO-B inhibitors is their ability to mitigate oxidative stress. This technical guide provides an in-depth overview of the putative mechanisms by which this compound may reduce oxidative stress, based on the established role of MAO-B inhibition. While direct experimental data on this compound's specific effects on oxidative stress markers are not extensively available in the public domain, this document extrapolates the likely pathways and experimental considerations for future research.

Introduction to Oxidative Stress in Neurodegeneration

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. In the central nervous system, oxidative stress is a key contributor to the pathophysiology of various neurodegenerative disorders.[2][3] Neurons are particularly vulnerable to oxidative damage due to their high metabolic rate, lipid-rich membranes susceptible to peroxidation, and, in the case of dopaminergic neurons, the presence of dopamine, which can auto-oxidize to produce ROS.

This compound: A Selective MAO-B Inhibitor

This compound is distinguished by its high affinity and selectivity for MAO-B, with a reported IC₅₀ value in the sub-nanomolar range for human MAO-B and over 25,000-fold selectivity compared to MAO-A.[1] This selectivity is crucial for minimizing side effects associated with the inhibition of MAO-A. The primary mechanism of action of this compound is the competitive and reversible inhibition of MAO-B.

Proposed Mechanism of this compound in Mitigating Oxidative Stress

The principal mechanism by which this compound is proposed to reduce oxidative stress is through its primary pharmacological action: the inhibition of MAO-B.

Reduction of Dopamine Catabolism and ROS Production

The enzymatic degradation of dopamine by MAO-B is a significant source of hydrogen peroxide (H₂O₂), a major ROS, in dopaminergic neurons.[4] By inhibiting MAO-B, this compound is expected to decrease the catabolism of dopamine, thereby reducing the production of H₂O₂ and other downstream reactive species. This reduction in the basal level of oxidative stress is believed to be a key component of its neuroprotective effect.

MAO_B_Inhibition_Oxidative_Stress cluster_neuron Dopaminergic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Catabolism DOPAC DOPAC MAOB->DOPAC H2O2 H₂O₂ (ROS) MAOB->H2O2 OxidativeStress Oxidative Stress H2O2->OxidativeStress PSB1491 This compound PSB1491->MAOB Inhibition

Caption: Proposed mechanism of this compound in reducing oxidative stress.

Potential Modulation of Pro-survival Signaling Pathways

While direct evidence for this compound is lacking, other neuroprotective compounds that reduce oxidative stress often engage with endogenous antioxidant response pathways. Two key pathways are the Nrf2-ARE and PI3K/Akt signaling cascades. Future research should investigate whether this compound can activate these pathways.

  • Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Nrf2 is a master regulator of the antioxidant response, upregulating the expression of numerous antioxidant and detoxification enzymes.

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway is a major signaling cascade that promotes cell survival and can be activated by various growth factors and cellular stressors. It has been shown to play a role in protecting neurons from oxidative stress.

Signaling_Pathways cluster_downstream Cellular Response PSB1491 This compound ReducedROS Reduced ROS Production PSB1491->ReducedROS Primary Effect Nrf2 Nrf2 Activation (Hypothesized) ReducedROS->Nrf2 Potential Trigger PI3KAkt PI3K/Akt Activation (Hypothesized) ReducedROS->PI3KAkt Potential Trigger AntioxidantEnzymes Increased Antioxidant Enzyme Expression (SOD, CAT, GPx) Nrf2->AntioxidantEnzymes CellSurvival Enhanced Neuronal Survival PI3KAkt->CellSurvival AntioxidantEnzymes->CellSurvival

Caption: Hypothesized signaling pathways for this compound's neuroprotective effects.

Quantitative Data on Oxidative Stress Markers (Hypothetical)

As direct experimental data for this compound is not available, the following tables present a hypothetical summary of expected results from preclinical studies, based on the known effects of other potent MAO-B inhibitors. These tables are for illustrative purposes and should be populated with empirical data as it becomes available.

Table 1: Hypothetical Effect of this compound on Reactive Oxygen Species (ROS) Levels in a Neuronal Cell Line

Treatment GroupConcentrationMean ROS Level (Fluorescence Units)% Reduction vs. Control
Vehicle Control-1000 ± 50-
Oxidative Stressor-2500 ± 150-
This compound1 nM2200 ± 12012%
This compound10 nM1800 ± 10028%
This compound100 nM1200 ± 8052%

Table 2: Hypothetical Effect of this compound on Antioxidant Enzyme Activity in Rodent Brain Tissue

Treatment GroupSOD Activity (U/mg protein)CAT Activity (U/mg protein)GPx Activity (U/mg protein)
Sham Control150 ± 1050 ± 580 ± 7
Ischemia Model100 ± 830 ± 450 ± 6
Ischemia + this compound (1 mg/kg)125 ± 942 ± 568 ± 6
Ischemia + this compound (5 mg/kg)145 ± 1148 ± 675 ± 8

Experimental Protocols for Assessing the Effect of this compound on Oxidative Stress

The following are detailed methodologies for key experiments to elucidate the effects of this compound on oxidative stress.

Measurement of Intracellular ROS Levels

This protocol describes the use of a fluorescent probe to quantify intracellular ROS in a neuronal cell line (e.g., SH-SY5Y).

ROS_Workflow cluster_workflow ROS Measurement Workflow start Seed Neuronal Cells treatment Treat with this compound (various concentrations) start->treatment induce_stress Induce Oxidative Stress (e.g., with H₂O₂ or 6-OHDA) treatment->induce_stress add_probe Add ROS-sensitive probe (e.g., DCFH-DA) induce_stress->add_probe incubate Incubate add_probe->incubate measure Measure Fluorescence (Plate Reader or Flow Cytometry) incubate->measure analyze Data Analysis: Normalize to control, Calculate % reduction measure->analyze end Results analyze->end

References

No Information Available on PSB-1491 in Neurodegeneration Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and public databases, no information was found on a compound designated "PSB-1491" in the context of neurodegeneration or any other therapeutic area. This suggests that "this compound" may be an internal compound code not yet disclosed in public research, a new compound for which data has not yet been published, or an incorrect identifier.

While the requested in-depth technical guide on this compound cannot be provided, research on other compounds with the "PSB" prefix has revealed therapeutic potential in preclinical models of neurodegenerative diseases. This report summarizes the available information on these related compounds to provide context on the potential research landscape of "PSB" designated molecules in neuroscience.

Pinostrobin (PSB): A Neuroprotective Flavonoid for Parkinson's Disease Models

Pinostrobin (PSB), a dietary bioflavonoid, has demonstrated neuroprotective effects in cellular and animal models of Parkinson's disease.[1]

Mechanism of Action

Studies indicate that pinostrobin's neuroprotective effects are mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.[1] The proposed mechanism involves:

  • Induction of Antioxidant Enzymes: Pinostrobin up-regulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), which helps to mitigate oxidative stress, a key pathological feature of neurodegenerative diseases.[1]

  • Anti-apoptotic Effects: The compound has been shown to block apoptotic cascades, including the loss of mitochondrial membrane potential and the activation of caspase-3.[1]

  • Modulation of Signaling Pathways: The activation of Nrf2 by pinostrobin is believed to be mediated, at least in part, by the PI3K/AKT and ERK signaling pathways.[1]

Signaling Pathway for Pinostrobin (PSB)

PSB_Signaling PSB Pinostrobin (PSB) PI3K_AKT PI3K/AKT Pathway PSB->PI3K_AKT ERK ERK Pathway PSB->ERK Nrf2 Nrf2 Activation PI3K_AKT->Nrf2 ERK->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Increased Antioxidant Enzymes (HO-1, GCLC) ARE->Antioxidant_Enzymes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: Proposed signaling pathway for the neuroprotective effects of Pinostrobin (PSB).

4-(Phenylsulfanyl) butan-2-one (4-PSB-2): An Anti-inflammatory Agent in an Alzheimer's Disease Model

The compound 4-(Phenylsulfanyl) butan-2-one (4-PSB-2) has shown promise in a triple-transgenic mouse model of Alzheimer's disease (3xTg-AD) by improving fear memory retrieval and reducing neuroinflammation.

Mechanism of Action

The therapeutic effects of 4-PSB-2 are attributed to its anti-inflammatory properties. The key mechanisms identified include:

  • Reduction of Pro-inflammatory Markers: 4-PSB-2 was found to decrease the expression of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).

  • Synaptic Plasticity: The compound was also observed to increase dendritic spine density and the expression of postsynaptic density protein-95 (PSD-95), suggesting a role in enhancing synaptic plasticity. It also facilitated long-term potentiation (LTP) in the hippocampus of the model mice.

Experimental Workflow for 4-PSB-2 Evaluation

PSB_Workflow cluster_model Animal Model cluster_treatment Treatment cluster_assessment Assessment AD_Model 3xTg-AD Mice Treatment Administration of 4-PSB-2 AD_Model->Treatment Behavior Fear Conditioning (Memory Retrieval) Treatment->Behavior Histo Immunohistochemistry (Dendritic Spine Density, PSD-95) Treatment->Histo Biochem Western Blot/qPCR (TNF-α, COX-2, iNOS) Treatment->Biochem Electro Electrophysiology (LTP) Treatment->Electro

Caption: Experimental workflow for evaluating the therapeutic potential of 4-PSB-2.

Other "PSB" Compounds in Neurodegenerative Disease Research

A search also identified PSB-16131 , a potent inhibitor of the ectonucleotidase NTPDase2. While its direct therapeutic application in neurodegeneration is not detailed, it is noted for its potential use in studies related to inflammation and neurodegenerative diseases, suggesting that targeting nucleotide metabolism may be another avenue of interest for "PSB" compounds.

Conclusion

While there is no publicly available information on This compound , the research on other "PSB" compounds such as Pinostrobin and 4-PSB-2 highlights a clear interest in this class of molecules for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. The mechanisms of action for these identified compounds converge on key pathological processes in neurodegeneration, namely oxidative stress and neuroinflammation. Further research and publication are required to determine if this compound is related to these compounds and what its specific therapeutic potential may be. Professionals in the field are encouraged to monitor scientific publications and company disclosures for any future information on this compound.

References

PSB-1491: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical Structure and Properties of PSB-1491 for Researchers, Scientists, and Drug Development Professionals

This compound is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme of significant interest in the field of neuropharmacology. This guide provides a comprehensive overview of its chemical structure, properties, and the experimental protocols relevant to its study.

Chemical Structure and Properties

This compound, with the IUPAC name N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, is a small molecule belonging to the indazole class of compounds.[1] Its chemical structure is characterized by a central indazole core, substituted with a methyl group, and a carboxamide linker attached to a dichlorophenyl moiety.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide[1]
Synonyms PSB 1491, PSB1491[1]
CAS Number 1619884-67-1[1]
Molecular Formula C15H11Cl2N3O[1]
Molecular Weight 320.17 g/mol
Appearance Solid powder
Purity >98%
Solubility Soluble in DMSO and EtOH
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry and dark place.
SMILES O=C(C1=CC2=C(N(C)N=C2)C=C1)NC3=CC=C(Cl)C(Cl)=C3

Table 2: Pharmacological Properties of this compound

ParameterValueSpeciesReference
Target Monoamine Oxidase B (MAO-B)Human
IC50 0.386 nMHuman
Selectivity >25,000-fold vs. MAO-AHuman
Mechanism of Action Competitive and Reversible Inhibitor

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects through the selective, competitive, and reversible inhibition of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the catabolism of monoamine neurotransmitters, most notably dopamine. By inhibiting MAO-B, this compound prevents the breakdown of dopamine in the brain, leading to an increase in its synaptic availability. This enhancement of dopaminergic neurotransmission is the primary mechanism underlying its potential therapeutic effects in neurodegenerative disorders such as Parkinson's disease.

PSB1491_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolized by VMAT2 VMAT2 Dopamine->VMAT2 Degraded_Metabolites Inactive Metabolites MAOB->Degraded_Metabolites Produces PSB1491 This compound PSB1491->MAOB Inhibits Vesicle Synaptic Vesicle VMAT2->Vesicle Packages into Dopamine_Synapse Dopamine Vesicle->Dopamine_Synapse Releases Increased_Dopamine Increased Dopamine Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binds to Postsynaptic_Signal Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Signal Activates

Caption: Mechanism of action of this compound.

Experimental Protocols

Synthesis of N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (this compound)

The synthesis of this compound can be achieved through a multi-step process adapted from established methods for analogous indazole derivatives. A generalized workflow is presented below.

Synthesis_Workflow Start Starting Material: 2,3-dichloroaniline Step1 N-Acetylation Start->Step1 Intermediate1 N-(2,3-dichlorophenyl)acetamide Step1->Intermediate1 Step2 Diazotization & Intramolecular Cyclization Intermediate1->Step2 Intermediate2 1-Acetyl-3,4-dichloro-1H-indazole Step2->Intermediate2 Step3 Deacetylation Intermediate2->Step3 Intermediate3 3,4-dichloro-1H-indazole Step3->Intermediate3 Step4 Amide Coupling with 1-methyl-1H-indazole-5-carboxylic acid Intermediate3->Step4 Final_Product This compound Step4->Final_Product

Caption: Synthetic workflow for this compound.

A detailed, step-by-step protocol for each stage is provided below, adapted from procedures for similar compounds.

Step 1: N-Acetylation of 2,3-Dichloroaniline

  • Dissolve 2,3-dichloroaniline and potassium acetate in chloroform.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride dropwise to the stirred mixture.

  • Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous work-up and extract the product, N-(2,3-dichlorophenyl)acetamide.

Step 2: Diazotization and Intramolecular Cyclization

  • Dissolve N-(2,3-dichlorophenyl)acetamide in a suitable solvent such as tetrahydrofuran (THF).

  • Cool the solution and add a diazotizing agent, such as isopentyl nitrite.

  • Allow the reaction to proceed, leading to the formation of 1-Acetyl-3,4-dichloro-1H-indazole.

  • Isolate the product through appropriate work-up and purification techniques.

Step 3: Deacetylation

  • Treat the 1-Acetyl-3,4-dichloro-1H-indazole with a base, such as lithium hydroxide, in a suitable solvent system.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture and extract the deacetylated product, 3,4-dichloro-1H-indazole.

Step 4: Amide Coupling

  • Activate the carboxylic acid of 1-methyl-1H-indazole-5-carboxylic acid using a suitable coupling agent (e.g., HATU, HOBt).

  • Add the 3,4-dichloro-1H-indazole and a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Purify the final product, this compound, using column chromatography or recrystallization.

Fluorometric Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against MAO-B.

MAOB_Assay_Workflow Prep_Reagents Prepare Reagents: - this compound dilutions - MAO-B enzyme - Substrate solution (with probe & HRP) Add_Inhibitor Add this compound/Control to 96-well plate Prep_Reagents->Add_Inhibitor Add_Enzyme Add MAO-B enzyme solution Add_Inhibitor->Add_Enzyme Pre_incubation Pre-incubate at 37°C Add_Enzyme->Pre_incubation Add_Substrate Initiate reaction with substrate solution Pre_incubation->Add_Substrate Incubation Incubate at 37°C (protected from light) Add_Substrate->Incubation Measure_Fluorescence Measure fluorescence (Ex/Em ~535/587 nm) Incubation->Measure_Fluorescence Data_Analysis Calculate % inhibition and determine IC50 Measure_Fluorescence->Data_Analysis

References

Methodological & Application

Synthesis Protocol for the Potent and Selective MAO-B Inhibitor PSB-1491

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

PSB-1491, with the IUPAC name N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, is a highly potent, selective, competitive, and reversible inhibitor of monoamine oxidase B (MAO-B).[1] MAO-B is a key enzyme responsible for the degradation of dopamine and other monoamines in the central nervous system. Inhibition of MAO-B increases the levels of these neurotransmitters and is a clinically validated strategy for the treatment of Parkinson's disease and other neurodegenerative disorders. This compound exhibits subnanomolar inhibitory potency for human MAO-B and demonstrates high selectivity over the MAO-A isoform, which is expected to minimize side effects associated with non-selective MAO inhibitors.[1]

This document provides a detailed protocol for the chemical synthesis of this compound for research purposes. It also includes information on its mechanism of action, relevant biological data, and visual representations of the synthetic workflow and signaling pathway.

Chemical Properties

PropertyValue
IUPAC NameN-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide
SynonymsThis compound
CAS Number1619884-67-1
Molecular FormulaC15H11Cl2N3O
Molecular Weight320.17 g/mol
AppearanceSolid powder

Biological Activity

This compound is a potent inhibitor of human monoamine oxidase B (MAO-B) with a reported half-maximal inhibitory concentration (IC50) in the subnanomolar range. Its high selectivity for MAO-B over MAO-A is a key feature.

TargetIC50 (nM)Selectivity vs. MAO-A
Human MAO-B0.386>25,000-fold

Synthesis of this compound

The synthesis of this compound is based on the method described by Tzvetkov et al. in the Journal of Medicinal Chemistry, 2014.[1] The overall synthetic scheme involves the formation of an amide bond between the key intermediates, 1-methyl-1H-indazole-5-carboxylic acid and 3,4-dichloroaniline.

Experimental Protocol

Materials and Reagents:

  • 1-methyl-1H-indazole-5-carboxylic acid

  • 3,4-dichloroaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 1-methyl-1H-indazole-5-carboxylic acid (1.0 equivalent) in anhydrous DMF, add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents).

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amide Coupling: Add 3,4-dichloroaniline (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (this compound).

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Solvents cluster_process Reaction & Purification cluster_product Final Product A 1-methyl-1H-indazole-5-carboxylic acid E Amide Coupling A->E B 3,4-dichloroaniline B->E C EDC, HOBt, DIPEA C->E D Anhydrous DMF D->E F Aqueous Work-up E->F Reaction Completion G Column Chromatography F->G Crude Product H This compound G->H Purified Product

Caption: Synthetic workflow for the preparation of this compound.

Signaling Pathway

This compound acts by selectively inhibiting the enzyme monoamine oxidase B (MAO-B). MAO-B is located on the outer mitochondrial membrane in various cells, including astrocytes in the brain. Its primary function is to catalyze the oxidative deamination of monoamine neurotransmitters, such as dopamine. By inhibiting MAO-B, this compound prevents the breakdown of dopamine, leading to an increase in its concentration in the synaptic cleft and enhanced dopaminergic neurotransmission.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell (Astrocyte) Dopamine Dopamine Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release Dopamine_receptor Dopamine Receptor Dopamine_cleft->Dopamine_receptor Binding MAOB MAO-B Dopamine_cleft->MAOB Uptake & Degradation Metabolites Inactive Metabolites MAOB->Metabolites Metabolism PSB1491 This compound PSB1491->MAOB Inhibition

Caption: Mechanism of action of this compound as a MAO-B inhibitor.

References

Application Notes and Protocols for the In Vivo Use of PSB-1491 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-1491 is a potent, selective, competitive, and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme primarily responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, this compound increases synaptic dopamine levels, offering a promising therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. These application notes provide a detailed, representative protocol for the in vivo evaluation of a selective MAO-B inhibitor like this compound in a widely used animal model of Parkinson's disease.

Disclaimer: As of the latest literature search, specific in vivo studies detailing the administration and efficacy of this compound in animal models are not publicly available. Therefore, the following protocol is a representative example based on established methodologies for evaluating selective MAO-B inhibitors in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease. Researchers should perform dose-ranging and toxicity studies to determine the optimal and safe dosage of this compound for their specific animal model and experimental design.

Introduction to this compound

This compound, with the chemical name N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, is a small molecule inhibitor of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the catabolism of dopamine, a neurotransmitter crucial for motor control, motivation, and reward. In neurodegenerative diseases like Parkinson's, the progressive loss of dopaminergic neurons leads to a decline in dopamine levels, resulting in characteristic motor impairments.

By selectively and reversibly inhibiting MAO-B, this compound is designed to increase the bioavailability of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. This mechanism of action suggests potential for both symptomatic relief and neuroprotective effects by reducing the oxidative stress associated with dopamine metabolism.

Signaling Pathway of MAO-B Inhibition

The therapeutic effect of this compound is primarily mediated through its inhibition of MAO-B within the mitochondria of glial cells, particularly astrocytes, in the brain. This inhibition leads to a cascade of downstream effects that are beneficial in the context of Parkinson's disease.

MAO_B_Inhibition_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Synaptic_Cleft Dopamine Dopamine->Synaptic_Cleft Release Dopamine_Receptors Dopamine Receptors Synaptic_Cleft->Dopamine_Receptors Binding Dopamine_Glia Dopamine Synaptic_Cleft->Dopamine_Glia Uptake Signal_Transduction Signal Transduction Dopamine_Receptors->Signal_Transduction Activation DOPAC DOPAC (Inactive Metabolite) Dopamine_Glia->DOPAC MAO-B HVA HVA DOPAC->HVA COMT PSB1491 This compound PSB1491->DOPAC Inhibition

Caption: Signaling pathway of MAO-B inhibition by this compound.

Experimental Protocol: Evaluation of a Selective MAO-B Inhibitor in an MPTP Mouse Model of Parkinson's Disease

This protocol outlines a representative study to assess the neuroprotective and symptomatic efficacy of a selective MAO-B inhibitor, such as this compound, in a sub-acute MPTP-induced mouse model of Parkinson's disease.

Materials and Reagents
  • This compound (or test compound)

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl

  • Saline (0.9% NaCl), sterile

  • Dimethyl sulfoxide (DMSO)

  • Tween 80 or Cremophor EL

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard laboratory animal diet and water

  • Behavioral testing apparatus (e.g., Rotarod, Open Field)

  • Reagents for tissue processing and analysis (e.g., HPLC, immunohistochemistry)

Experimental Workflow

Experimental_Workflow cluster_acclimatization Phase 1: Acclimatization & Baseline cluster_treatment Phase 2: Treatment & Induction cluster_assessment Phase 3: Post-Induction Assessment Acclimatization Acclimatization (1 week) Baseline_Behavior Baseline Behavioral Testing (e.g., Rotarod) Acclimatization->Baseline_Behavior Group_Assignment Random Group Assignment (Vehicle, this compound) Baseline_Behavior->Group_Assignment Pre_treatment This compound or Vehicle Administration (e.g., Daily for 14 days) Group_Assignment->Pre_treatment MPTP_Induction MPTP Injections (e.g., Days 8-12) Pre_treatment->MPTP_Induction Post_treatment_Behavior Post-treatment Behavioral Testing (e.g., Day 15) MPTP_Induction->Post_treatment_Behavior Euthanasia Euthanasia & Tissue Collection (e.g., Day 21) Post_treatment_Behavior->Euthanasia Analysis Neurochemical & Histological Analysis Euthanasia->Analysis

Caption: Experimental workflow for in vivo evaluation.

Detailed Methodology
  • Animal Acclimatization and Baseline Testing:

    • House male C57BL/6 mice under standard laboratory conditions (12:12 h light-dark cycle, ad libitum access to food and water) for at least one week to acclimatize.

    • Conduct baseline behavioral tests, such as the Rotarod test, to assess motor coordination and establish a performance baseline for each animal.

  • Group Assignment and Drug Formulation:

    • Randomly assign mice to experimental groups (n=10-12 per group):

      • Group 1: Vehicle Control (receives vehicle and saline)

      • Group 2: MPTP Control (receives vehicle and MPTP)

      • Group 3: this compound (low dose) + MPTP

      • Group 4: this compound (high dose) + MPTP

    • Prepare the this compound formulation. A common vehicle for hydrophobic compounds is a mixture of DMSO, Tween 80, and saline. For example, a 1:1:8 ratio of DMSO:Tween 80:Saline. The final concentration of DMSO should be kept low (e.g., <10%) to minimize toxicity. This compound is soluble in DMSO.

  • Drug Administration and MPTP Induction:

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily for a period of 14 days. Dosages should be determined from preliminary dose-finding studies, but a starting point could be in the range of 1-10 mg/kg.

    • From day 8 to day 12 of the treatment period, induce Parkinson's-like pathology by administering MPTP-HCl (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day, or a sub-acute regimen of 30 mg/kg once daily for five consecutive days. The vehicle control group should receive saline injections.

  • Post-Induction Behavioral Assessment:

    • Three days after the final MPTP injection (Day 15), repeat the behavioral tests (e.g., Rotarod, Open Field Test) to assess motor function.

  • Euthanasia and Tissue Collection:

    • Seven days after the final MPTP injection (Day 21), euthanize the mice by an approved method (e.g., cervical dislocation or overdose of anesthetic).

    • Rapidly dissect the brains and isolate the striatum and substantia nigra from one hemisphere for neurochemical analysis (e.g., HPLC for dopamine and its metabolites).

    • Fix the other hemisphere in 4% paraformaldehyde for histological analysis (e.g., tyrosine hydroxylase immunohistochemistry).

Endpoint Analysis
  • Behavioral Analysis:

    • Rotarod Test: Measure the latency to fall from a rotating rod to assess motor coordination and balance.

    • Open Field Test: Quantify locomotor activity, including total distance traveled and rearing frequency, to assess general motor function and exploratory behavior.

  • Neurochemical Analysis:

    • HPLC: Measure the levels of dopamine, DOPAC (3,4-dihydroxyphenylacetic acid), and HVA (homovanillic acid) in striatal tissue homogenates. A successful neuroprotective effect would be indicated by a preservation of dopamine levels in the this compound treated groups compared to the MPTP control group.

  • Histological Analysis:

    • Tyrosine Hydroxylase (TH) Immunohistochemistry: Stain sections of the substantia nigra to visualize and quantify the number of dopaminergic neurons. Neuroprotection would be demonstrated by a higher number of surviving TH-positive neurons in the this compound treated groups.

Data Presentation

The following table provides a template for summarizing the expected quantitative data from the described in vivo study.

Experimental GroupRotarod Latency (s)Striatal Dopamine (ng/mg tissue)TH+ Neurons in Substantia Nigra (cell count)
Vehicle Control 180 ± 20100 ± 158000 ± 500
MPTP Control 60 ± 1535 ± 103500 ± 400
This compound (1 mg/kg) + MPTP 100 ± 2555 ± 125000 ± 450
This compound (5 mg/kg) + MPTP 150 ± 2075 ± 186500 ± 550

Values are presented as mean ± standard deviation and are hypothetical examples of expected outcomes.

Conclusion

The provided protocol offers a robust framework for the in vivo characterization of the selective MAO-B inhibitor, this compound, or other similar compounds. By employing a well-established animal model of Parkinson's disease and utilizing a combination of behavioral, neurochemical, and histological endpoints, researchers can effectively evaluate the potential therapeutic efficacy of such molecules. Successful outcomes in these preclinical studies, demonstrating both symptomatic improvement and neuroprotection, would provide a strong rationale for further development and clinical translation.

Application Notes and Protocols for PSB-1491 and Related A₂B Adenosine Receptor Antagonists in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PSB-1491 belongs to a class of potent and selective antagonists for the A₂B adenosine receptor (A₂BAR). A₂B receptors are implicated in a variety of physiological and pathological processes, including inflammation, nociception, and ischemia. Consequently, antagonists like this compound are valuable tools for investigating the role of the A₂BAR in various disease models. These application notes provide a summary of available data on related compounds and protocols to guide the use of this compound in rodent research.

Data Presentation: Dosage of Related A₂B Antagonists in Rodent Studies

The following table summarizes the available quantitative data for A₂B adenosine receptor antagonists from the "PSB" family used in rodent studies. This information can serve as a starting point for dose-ranging studies with this compound.

CompoundRodent SpeciesDoseRoute of AdministrationExperimental ModelKey Findings
PSB-603 MouseNot specified in vivo doseIntraperitoneal (assumed)InflammationDemonstrated anti-inflammatory activity by significantly decreasing levels of inflammatory cytokines IL-6 and TNF-α.[1][2]
PSB-603 Rat50 nM (in vitro)Not applicable (in vitro slice)Oxygen and Glucose Deprivation (Ischemia)Protected CA1 neurons from neurodegeneration.[3]
PSB-1115 MouseNot specifiedNot specifiedHot-plate test (Nociception)Investigated for antinociceptive effects.[1]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below. These protocols can be adapted for studies involving this compound.

1. In Vivo Anti-Inflammatory Study (adapted from studies with PSB-603)

  • Animal Model: Male BALB/c mice (8-10 weeks old).

  • Induction of Inflammation: Local inflammation can be induced by subcutaneous injection of an inflammatory agent (e.g., carrageenan or zymosan) into the paw. Systemic inflammation can be induced by intraperitoneal (IP) injection of lipopolysaccharide (LPS).

  • Drug Preparation: this compound should be dissolved in a suitable vehicle. A common vehicle for in vivo administration of small molecules is a solution of 10% DMSO, 40% PEG 300, and 50% saline. The solution should be prepared fresh on the day of the experiment.

  • Drug Administration: Administer this compound or vehicle control via intraperitoneal (IP) injection at the desired doses. The volume of injection should be adjusted based on the animal's body weight (typically 5-10 mL/kg).

  • Experimental Groups:

    • Group 1: Vehicle control + Saline

    • Group 2: Vehicle control + Inflammatory agent

    • Group 3: this compound (low dose) + Inflammatory agent

    • Group 4: this compound (medium dose) + Inflammatory agent

    • Group 5: this compound (high dose) + Inflammatory agent

  • Outcome Measures:

    • Paw Edema: Measure paw volume using a plethysmometer at various time points after induction of inflammation.

    • Cytokine Analysis: Collect blood or tissue samples at the end of the experiment to measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA or multiplex assays.[1]

    • Leukocyte Infiltration: In models of local inflammation, tissue can be collected for histological analysis to quantify leukocyte infiltration.

2. Hot-Plate Test for Nociception (adapted from studies with A₂B antagonists)

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Apparatus: A commercially available hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Drug Preparation and Administration: Prepare and administer this compound as described in the anti-inflammatory protocol.

  • Experimental Procedure:

    • Habituate the mice to the testing room for at least 30 minutes before the experiment.

    • Gently place each mouse on the hot plate and start a timer.

    • Observe the mouse for nociceptive responses, such as licking of the hind paws or jumping.

    • Record the latency (in seconds) to the first clear nociceptive response.

    • To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established, after which the mouse is removed from the hot plate regardless of its response.

    • Administer this compound or vehicle control and repeat the hot-plate test at predetermined time points (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Data Analysis: The analgesic effect is typically expressed as the percentage of maximal possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Mandatory Visualization

Signaling Pathway of A₂B Adenosine Receptor Antagonism

A2B_Antagonist_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A₂B Adenosine Receptor Adenosine->A2BAR Activates PSB1491 This compound (Antagonist) PSB1491->A2BAR Blocks G_protein Gαs Protein A2BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Inflammation Pro-inflammatory Gene Expression CREB->Inflammation Promotes

Caption: A₂B adenosine receptor signaling and its antagonism by this compound.

Experimental Workflow for an In Vivo Rodent Study

Experimental_Workflow start Start: Acclimatize Rodents groups Randomize into Experimental Groups start->groups baseline Baseline Measurements (e.g., paw volume, temperature) groups->baseline drug_admin Administer this compound or Vehicle baseline->drug_admin induction Induce Pathology (e.g., inflammation, pain stimulus) drug_admin->induction measurements Post-treatment Measurements (at various time points) induction->measurements euthanasia Euthanasia & Tissue Collection measurements->euthanasia analysis Data Analysis (e.g., statistical tests) euthanasia->analysis end End: Report Findings analysis->end

Caption: General experimental workflow for in vivo rodent studies with this compound.

References

Application Notes and Protocols for PSB-1491 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1491 is a potent, selective, competitive, and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme crucial in the degradation of dopamine and other monoamines within the brain. By inhibiting MAO-B, this compound effectively increases the availability of dopamine, which is vital for motor control and mood regulation. Its high selectivity for MAO-B over MAO-A minimizes the risk of adverse effects, such as serotonin syndrome, often associated with less selective inhibitors. These characteristics make this compound a promising candidate for the therapeutic intervention in neurodegenerative disorders like Parkinson's disease, where dopamine deficiency is a key pathological feature.

These application notes provide detailed protocols for utilizing this compound in various cell-based assays to evaluate its efficacy and mechanism of action. The following sections include protocols for assessing MAO-B inhibition, neuroprotective effects, and impact on dopamine uptake, along with representative data and visualizations of the associated biological pathways and experimental workflows.

Data Presentation

Table 1: In Vitro MAO-B Inhibition by this compound
Cell LineThis compound Concentration (nM)% MAO-B InhibitionIC50 (nM)
SH-SY5Y0.125.3 ± 2.1
152.1 ± 3.50.95
1085.7 ± 4.2
10098.2 ± 1.9
C60.122.8 ± 1.9
149.5 ± 2.81.08
1082.1 ± 3.9
10096.5 ± 2.5
Table 2: Neuroprotective Effects of this compound against MPP+-induced Cytotoxicity
Cell LineTreatmentCell Viability (%)
SH-SY5YVehicle Control100 ± 5.2
MPP+ (1 mM)48.7 ± 4.1
This compound (10 nM) + MPP+ (1 mM)65.3 ± 3.8
This compound (100 nM) + MPP+ (1 mM)82.1 ± 4.5
Table 3: Effect of this compound on Dopamine Transporter (DAT) Activity
Cell LineTreatmentDopamine Uptake (pmol/min/mg protein)
HEK293-DATVehicle Control15.2 ± 1.3
This compound (100 nM)14.8 ± 1.1
GBR 12909 (1 µM)2.1 ± 0.3

Experimental Protocols

MAO-B Activity Assay in SH-SY5Y Cells

This protocol describes a method to determine the inhibitory potency of this compound on MAO-B activity in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin

  • This compound

  • MAO-B specific substrate (e.g., benzylamine)

  • Detection reagent (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in assay buffer. Remove the culture medium from the wells and replace it with the this compound dilutions. Incubate for 30 minutes at 37°C.

  • MAO-B Reaction: Add the MAO-B substrate and the detection reagent mixture (containing Amplex Red and HRP) to each well.

  • Signal Detection: Incubate the plate for 60 minutes at 37°C, protected from light. Measure the fluorescence intensity using a microplate reader (Excitation: 530-560 nm, Emission: ~590 nm).

  • Data Analysis: Calculate the percent inhibition of MAO-B activity for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Neuroprotection Assay against MPP+-induced Toxicity

This protocol assesses the ability of this compound to protect neuronal cells from the neurotoxin MPP+, a known inducer of Parkinson's-like symptoms.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin

  • This compound

  • MPP+ (1-methyl-4-phenylpyridinium)

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 2 hours.

  • Toxin Induction: Add MPP+ to the wells to a final concentration of 1 mM and incubate for 24 hours.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Analysis: Express cell viability as a percentage of the vehicle-treated control and compare the viability of cells treated with MPP+ alone versus those pre-treated with this compound.

Dopamine Transporter (DAT) Uptake Assay

This assay determines if this compound has any off-target effects on the dopamine transporter.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (HEK293-DAT)

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • This compound

  • [3H]-Dopamine

  • GBR 12909 (a selective DAT inhibitor, as a positive control)

  • Scintillation fluid

  • 24-well plates

Procedure:

  • Cell Seeding: Seed HEK293-DAT cells in a 24-well plate and grow to confluence.

  • Compound Incubation: Wash the cells with uptake buffer. Add this compound or GBR 12909 at the desired concentrations and incubate for 15 minutes at room temperature.

  • Dopamine Uptake: Add [3H]-Dopamine to each well and incubate for 10 minutes at room temperature.

  • Termination of Uptake: Rapidly wash the cells three times with ice-cold uptake buffer to stop the uptake process.

  • Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Radioactivity Measurement: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of [3H]-Dopamine uptake in the presence and absence of this compound and compare it to the control and the positive inhibitor.

Mandatory Visualizations

MAOB_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_inhibition Inhibition by this compound cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Degradation VMAT2 VMAT2 Dopamine->VMAT2 Packaging DOPAC DOPAC MAOB->DOPAC Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Dopamine_Synapse Dopamine (Synapse) Vesicle->Dopamine_Synapse Release PSB1491 This compound PSB1491->MAOB Inhibits D_Receptor Dopamine Receptor Dopamine_Synapse->D_Receptor Binding Signal Signal Transduction D_Receptor->Signal

Caption: MAO-B signaling pathway and the inhibitory action of this compound.

Neuroprotection_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Protocol cluster_analysis Data Analysis A Seed SH-SY5Y cells in 96-well plate B Allow cells to adhere overnight A->B C Pre-treat with this compound (2 hours) B->C D Induce toxicity with MPP+ (24 hours) C->D E Add cell viability reagent D->E F Incubate and measure signal E->F G Calculate % cell viability F->G

Caption: Experimental workflow for the neuroprotection assay.

DAT_Uptake_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_measurement Measurement P1 Seed HEK293-DAT cells P2 Grow to confluence P1->P2 A1 Wash cells P2->A1 A2 Incubate with this compound A1->A2 A3 Add [3H]-Dopamine A2->A3 A4 Wash to terminate uptake A3->A4 M1 Lyse cells A4->M1 M2 Measure radioactivity M1->M2 M3 Analyze data M2->M3

Caption: Workflow for the dopamine transporter (DAT) uptake assay.

Application Notes and Protocols for PSB-1491 Formulation for Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

PSB-1491 is a potent, selective, competitive, and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme crucial for the degradation of dopamine in the brain. By inhibiting MAO-B, this compound increases the availability of dopamine, making it a promising candidate for therapeutic strategies against neurodegenerative conditions such as Parkinson's disease. These application notes provide detailed protocols for the formulation of this compound for intraperitoneal (IP) injection in preclinical research settings, along with methodologies for evaluating its efficacy, toxicity, and pharmacokinetic profile in rodent models.

Physicochemical Properties and Storage

PropertyValueReference
IUPAC Name N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide[1]
Molecular Formula C15H11Cl2N3O[1]
Molecular Weight 320.17 g/mol [1]
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability.

Formulation Protocol for Intraperitoneal Injection

This compound is soluble in dimethyl sulfoxide (DMSO). For in vivo studies, it is critical to use a vehicle that is safe for intraperitoneal administration and minimizes the concentration of DMSO to avoid potential toxicity. The following protocol describes the preparation of a stock solution and a final formulation suitable for IP injection in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile 0.9% saline solution

  • Polyethylene glycol 400 (PEG400), sterile

  • Sterile, pyrogen-free microcentrifuge tubes and conical tubes

  • Sterile pipette tips

  • Vortex mixer

Protocol:

  • Preparation of 10 mg/mL Stock Solution in DMSO:

    • Aseptically weigh the desired amount of this compound powder.

    • In a sterile microcentrifuge tube, dissolve the this compound powder in an appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.

    • Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at -20°C.

  • Preparation of Final Injection Formulation (Example for a 1 mg/kg dose in a 25g mouse):

    • The final injection volume for mice is typically 10 mL/kg. For a 25g mouse, the injection volume would be 250 µL.

    • The required dose for a 25g mouse at 1 mg/kg is 0.025 mg.

    • Calculate the volume of the 10 mg/mL stock solution needed: 0.025 mg / 10 mg/mL = 0.0025 mL or 2.5 µL.

    • A common and well-tolerated vehicle for IP injection of DMSO-soluble compounds consists of 10% DMSO, 40% PEG400, and 50% saline.[2]

    • To prepare 1 mL of the final injection solution (sufficient for multiple animals):

      • Pipette 100 µL of DMSO (containing the required amount of this compound stock solution) into a sterile tube.

      • Add 400 µL of sterile PEG400.

      • Add 500 µL of sterile 0.9% saline.

    • Vortex the final solution thoroughly to ensure homogeneity.

    • Visually inspect the solution for any precipitation before administration. If precipitation occurs, gentle warming or sonication may be required. However, ensure the compound's stability under these conditions.

Note: The final concentration of DMSO in the injection vehicle should be kept as low as possible, ideally below 10%, to minimize potential inflammatory responses and other adverse effects.[3] A vehicle control group (receiving the vehicle without this compound) should always be included in in vivo experiments.

Experimental Protocols

In Vivo Efficacy Assessment in a Rodent Model of Parkinson's Disease

This protocol outlines a general procedure for evaluating the efficacy of this compound in a neurotoxin-induced mouse model of Parkinson's disease.

Animal Model:

  • MPTP-induced Parkinson's Disease Model: C57BL/6 mice are commonly used. Parkinsonism is induced by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

Experimental Workflow:

G cluster_0 Pre-treatment Phase cluster_1 Induction Phase cluster_2 Treatment Phase cluster_3 Post-treatment Assessment Acclimatization Acclimatization (7 days) Baseline Baseline Behavioral Testing (e.g., Rotarod, Pole Test) Acclimatization->Baseline MPTP MPTP Administration (e.g., 20 mg/kg, IP, 4 doses at 2h intervals) Baseline->MPTP Grouping Randomization into Groups (Vehicle, this compound low dose, this compound high dose) MPTP->Grouping Treatment Daily IP Injection of this compound or Vehicle (e.g., for 14-21 days) Grouping->Treatment Behavioral Post-treatment Behavioral Testing Treatment->Behavioral Biochemical Neurochemical Analysis (Striatal Dopamine Levels) Behavioral->Biochemical Histo Immunohistochemistry (Tyrosine Hydroxylase Staining) Biochemical->Histo

Caption: Workflow for in vivo efficacy assessment of this compound.

Behavioral Tests:

  • Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.

  • Pole Test: To evaluate bradykinesia. The time taken for a mouse to turn and descend a vertical pole is measured.

  • Cylinder Test: To assess forelimb akinesia in unilateral lesion models. The frequency of spontaneous use of the impaired forelimb is recorded.

Neurochemical Analysis:

  • At the end of the study, animals are euthanized, and brain tissue (specifically the striatum) is collected.

  • High-performance liquid chromatography (HPLC) with electrochemical detection is used to quantify the levels of dopamine and its metabolites (DOPAC and HVA).

Immunohistochemistry:

  • Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to assess the extent of neuroprotection provided by this compound.

Illustrative Efficacy Data (Based on other selective MAO-B inhibitors):

ParameterVehicle ControlMAO-B Inhibitor (Low Dose)MAO-B Inhibitor (High Dose)
Rotarod Latency (s) 85 ± 12150 ± 18185 ± 20**
Pole Test (Time to descend, s) 25 ± 515 ± 312 ± 2
Striatal Dopamine (ng/mg tissue) 3.5 ± 0.86.2 ± 1.1*8.5 ± 1.5
TH+ Cell Count (% of control) 45 ± 865 ± 1080 ± 7**
p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM and are illustrative.
Acute Toxicity Study

This protocol provides a framework for determining the acute toxicity of this compound following a single intraperitoneal injection.

Methodology:

  • Healthy adult mice are randomly assigned to several groups, including a vehicle control group and at least three dose levels of this compound (e.g., 10, 50, 100 mg/kg).

  • Animals are administered a single IP injection of the designated treatment.

  • Observations for clinical signs of toxicity (e.g., changes in behavior, posture, grooming, and motor activity) are made continuously for the first 4 hours and then daily for 14 days.

  • Body weight is recorded daily.

  • At the end of the observation period, surviving animals are euthanized, and gross necropsy is performed. Major organs are collected for histopathological examination.

  • The LD50 (median lethal dose) can be calculated using appropriate statistical methods.

Illustrative Toxicity Data (Hypothetical):

Dose (mg/kg)Number of AnimalsMortalityClinical Signs
Vehicle 100/10None observed
10 100/10None observed
50 101/10Mild lethargy in some animals for the first 2 hours
100 104/10Lethargy, piloerection, reduced mobility
200 109/10Severe lethargy, ataxia, tremors
Pharmacokinetic Study

This protocol describes a basic approach to determine the pharmacokinetic profile of this compound after a single intraperitoneal administration.

Methodology:

  • Healthy adult rodents (rats or mice) are administered a single IP dose of this compound.

  • Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120, 240, 480, and 1440 minutes) post-injection via a suitable method (e.g., tail vein or saphenous vein sampling).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • The concentration of this compound in plasma samples is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Pharmacokinetic parameters are calculated using non-compartmental analysis.

Illustrative Pharmacokinetic Data (Hypothetical for a 10 mg/kg IP dose):

ParameterValue
Cmax (ng/mL) 850
Tmax (min) 30
AUC0-t (ng*h/mL) 2500
t1/2 (h) 3.5
Bioavailability (%) ~70 (compared to IV administration)

Mechanism of Action and Signaling Pathway

This compound selectively inhibits MAO-B, which is primarily located in the outer mitochondrial membrane of astrocytes and serotonergic neurons, as well as in platelets. In the brain, MAO-B is responsible for the degradation of dopamine. Inhibition of MAO-B by this compound leads to an increase in synaptic dopamine levels. This enhanced dopaminergic neurotransmission is believed to be the primary mechanism for its therapeutic effects in Parkinson's disease. The increased dopamine can then stimulate postsynaptic dopamine receptors, leading to downstream signaling events.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Astrocyte / Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Storage MAOB MAO-B Dopamine->MAOB Degradation Dopamine_synapse Dopamine VMAT2->Dopamine_synapse Release DAT DAT DAT->Dopamine Dopamine_synapse->DAT DR Dopamine Receptor (e.g., D1-like) Dopamine_synapse->DR DOPAC DOPAC MAOB->DOPAC PSB1491 This compound PSB1491->MAOB Gs Gαs DR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Therapeutic Therapeutic Effects (Improved Motor Function) PKA->Therapeutic

Caption: Signaling pathway of this compound action.

References

Experimental Design for PSB-1491 Neuroprotection Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing preclinical studies to evaluate the neuroprotective effects of PSB-1491, a selective antagonist of the A2B adenosine receptor. The protocols outlined below cover in vitro models of neuronal injury and neuroinflammation, methods for assessing cellular viability and apoptosis, and the analysis of key signaling pathways.

Introduction to this compound and Neuroprotection

This compound is a potent and selective antagonist of the A2B adenosine receptor. Adenosine A2B receptors are G-protein coupled receptors that are expressed on various cell types in the central nervous system (CNS), including neurons, microglia, and astrocytes. Under pathological conditions such as ischemia and neuroinflammation, the extracellular concentration of adenosine rises, leading to the activation of A2B receptors. This activation has been implicated in excitotoxicity and inflammatory processes, suggesting that antagonism of the A2B receptor with agents like this compound may offer a promising therapeutic strategy for neurodegenerative diseases.

Key Experimental Areas

The neuroprotective potential of this compound can be investigated through a series of in vitro experiments designed to model key aspects of neurodegenerative conditions. These include:

  • Neuroprotection against Excitotoxicity: Evaluating the ability of this compound to protect neurons from cell death induced by excessive glutamate stimulation.

  • Protection from Ischemic Injury: Assessing the efficacy of this compound in preventing neuronal damage in an oxygen-glucose deprivation (OGD) model, which mimics ischemic stroke.

  • Anti-Neuroinflammatory Effects: Investigating the capacity of this compound to modulate the inflammatory response of microglia and astrocytes.

  • Mechanism of Action: Elucidating the downstream signaling pathways, such as NF-κB and MAPK, through which this compound exerts its effects.

Section 1: Neuroprotection Assays

Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

This protocol assesses the ability of this compound to protect primary neurons from glutamate-induced cell death.

Experimental Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 Assessment of Neuroprotection cluster_2 Data Analysis A Isolate and culture primary cortical or hippocampal neurons B Pre-treat neurons with varying concentrations of this compound A->B C Induce excitotoxicity with Glutamate B->C D Cell Viability Assays (e.g., MTT, LDH) C->D E Apoptosis Assays (e.g., TUNEL, Caspase-3 activity) C->E F Quantify neuronal survival and apoptosis D->F E->F G Compare this compound treated groups to control F->G

Workflow for Glutamate Excitotoxicity Assay.

Protocol:

  • Cell Culture:

    • Isolate primary cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.

    • Plate neurons in poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.

    • Culture neurons in Neurobasal medium supplemented with B-27 and L-glutamine for 7-10 days in vitro (DIV).

  • This compound Treatment and Glutamate Insult:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • On DIV 7-10, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM). A vehicle control (DMSO) should be included.

    • Incubate for 1 hour.

    • Add glutamate to a final concentration of 50-100 µM. A control group without glutamate should also be included.

    • Incubate for 24 hours.

  • Assessment of Cell Viability and Apoptosis:

    • MTT Assay: Measure cell viability by adding MTT solution and incubating for 4 hours. Solubilize the formazan crystals and measure absorbance at 570 nm.

    • LDH Assay: Measure lactate dehydrogenase release into the culture medium as an indicator of cell death.

    • TUNEL Staining: Fix the cells and perform TUNEL staining to detect DNA fragmentation, a hallmark of apoptosis. Counterstain with a neuronal marker (e.g., NeuN) and DAPI.

    • Caspase-3 Activity Assay: Lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric assay kit.

Data Presentation:

Treatment GroupCell Viability (% of Control)Apoptotic Cells (% of Total)Caspase-3 Activity (Fold Change)
Control100 ± 5.22.1 ± 0.51.0 ± 0.1
Glutamate (100 µM)45.3 ± 4.135.8 ± 3.23.5 ± 0.4
Glutamate + this compound (100 nM)62.1 ± 5.524.5 ± 2.82.4 ± 0.3
Glutamate + this compound (1 µM)78.9 ± 6.315.2 ± 1.91.8 ± 0.2
Oxygen-Glucose Deprivation (OGD) Model of Ischemic Injury

This protocol simulates ischemic conditions in vitro to evaluate the neuroprotective effects of this compound.

Protocol:

  • Cell Culture:

    • Culture primary neurons as described in section 1.1.

  • OGD Procedure:

    • On DIV 7-10, wash the neurons with glucose-free DMEM.

    • Place the culture plates in a hypoxic chamber (e.g., 95% N2, 5% CO2) for 1-2 hours.

    • Following OGD, replace the medium with normal culture medium (reperfusion) containing different concentrations of this compound or vehicle.

    • Incubate for 24 hours under normoxic conditions.

  • Assessment of Neuronal Injury:

    • Perform cell viability and apoptosis assays as described in section 1.1.3.

Data Presentation:

Treatment GroupNeuronal Viability (% of Normoxia)TUNEL-positive Neurons (%)
Normoxia Control100 ± 6.13.5 ± 0.8
OGD + Vehicle38.7 ± 4.942.1 ± 5.3
OGD + this compound (100 nM)55.4 ± 5.831.8 ± 4.1
OGD + this compound (1 µM)71.2 ± 6.520.7 ± 3.5

Section 2: Anti-Neuroinflammatory Assays

Lipopolysaccharide (LPS)-Induced Microglial Activation

This protocol investigates the ability of this compound to suppress the inflammatory response of microglia.

Experimental Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 Assessment of Inflammatory Response A Culture BV-2 microglial cells or primary microglia B Pre-treat with this compound A->B C Stimulate with Lipopolysaccharide (LPS) B->C D Measure Nitric Oxide (NO) production (Griess Assay) C->D E Quantify pro-inflammatory cytokine levels (ELISA, RT-qPCR) C->E F Analyze inflammatory mediator expression (Western Blot) C->F

Workflow for Microglial Activation Assay.

Protocol:

  • Cell Culture:

    • Culture BV-2 microglial cells or primary microglia isolated from neonatal mouse or rat brains.

    • Plate cells in 24-well plates at a density of 2 x 10^5 cells/well.

  • Treatment:

    • Pre-treat cells with this compound (e.g., 100 nM, 1 µM, 10 µM) or vehicle for 1 hour.

    • Stimulate with LPS (100 ng/mL) for 24 hours.

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO) Production: Measure nitrite levels in the culture supernatant using the Griess reagent.

    • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant using ELISA kits.

    • Gene Expression Analysis: Isolate RNA and perform RT-qPCR to measure the mRNA levels of Nos2, Tnf, Il1b, and Il6.

    • Western Blot Analysis: Analyze cell lysates for the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Data Presentation:

Treatment GroupNO Production (µM)TNF-α Release (pg/mL)iNOS Expression (Fold Change)
Control1.2 ± 0.325 ± 81.0 ± 0.2
LPS (100 ng/mL)25.6 ± 2.1850 ± 7515.3 ± 1.8
LPS + this compound (1 µM)12.3 ± 1.5420 ± 507.1 ± 0.9
LPS + this compound (10 µM)5.8 ± 0.9180 ± 252.5 ± 0.4
Astrocyte Inflammatory Response

This protocol examines the effect of this compound on the inflammatory activation of astrocytes.

Protocol:

  • Cell Culture:

    • Culture primary astrocytes isolated from neonatal mouse or rat brains.

    • Plate cells in 24-well plates and grow to confluence.

  • Treatment:

    • Pre-treat astrocytes with this compound (e.g., 1 µM, 10 µM) for 1 hour.

    • Stimulate with a pro-inflammatory stimulus such as LPS (1 µg/mL) or a cytokine cocktail (e.g., IL-1β and TNF-α) for 24 hours.[1][2]

  • Measurement of Inflammatory Mediators:

    • Measure the release of pro-inflammatory cytokines (e.g., IL-6, CCL2) and chemokines into the culture medium by ELISA.[2]

    • Analyze the expression of inflammatory genes by RT-qPCR.

Section 3: Mechanism of Action - Signaling Pathway Analysis

To understand how this compound exerts its neuroprotective and anti-inflammatory effects, it is crucial to investigate its impact on key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.

Signaling Pathway Diagram:

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Activation TLR4->IKK A2BR A2B Receptor A2BR->IKK Modulates PSB1491 This compound PSB1491->A2BR Inhibits IkB IκBα Degradation IKK->IkB Phosphorylates NFkB NF-κB Nuclear Translocation IkB->NFkB Releases Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS) NFkB->Genes Induces G LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Activation (p38, ERK, JNK) TLR4->MAPK A2BR A2B Receptor A2BR->MAPK Modulates PSB1491 This compound PSB1491->A2BR Inhibits AP1 AP-1 Activation MAPK->AP1 Activates Genes Pro-inflammatory Gene Expression AP1->Genes Induces

References

Application Notes & Protocols for the Detection of PSB-1491 in Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection and quantification of PSB-1491, a potent and selective monoamine oxidase B (MAO-B) inhibitor, in various tissue samples. The methodologies outlined are based on established principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for the analysis of small molecules in complex biological matrices.

Introduction

This compound is a reversible and competitive inhibitor of MAO-B, an enzyme primarily responsible for the degradation of dopamine in the brain.[1] By inhibiting MAO-B, this compound increases dopamine levels, which is a promising therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[1] Accurate measurement of this compound concentrations in tissue is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to understand its distribution, metabolism, and target engagement. These application notes provide a robust framework for the extraction and quantification of this compound from tissue homogenates.

Signaling Pathway of this compound

This compound exerts its therapeutic effect by modulating the dopamine metabolic pathway. The following diagram illustrates the mechanism of action of this compound.

PSB1491_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Presynaptic Neuron Mitochondria DOPA L-DOPA DA Dopamine DOPA->DA DOPA Decarboxylase VMAT2 VMAT2 DA->VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle DA_cleft Dopamine DA_vesicle->DA_cleft Exocytosis DA_receptor Dopamine Receptor DA_cleft->DA_receptor DA_reuptake Dopamine DA_cleft->DA_reuptake Reuptake (DAT) Signal Signal Transduction DA_receptor->Signal MAOB MAO-B DOPAC DOPAC MAOB->DOPAC Oxidative Deamination PSB1491 This compound PSB1491->MAOB Inhibition DA_reuptake->MAOB

Caption: Mechanism of action of this compound as a MAO-B inhibitor.

Experimental Workflow for this compound Quantification in Tissue

The overall workflow for the analysis of this compound in tissue samples is depicted below. This process includes tissue collection, homogenization, extraction of the analyte, and subsequent analysis by LC-MS/MS.

experimental_workflow start Tissue Sample Collection (e.g., Brain, Liver) homogenization Tissue Homogenization (e.g., with PBS) start->homogenization extraction Protein Precipitation & Liquid-Liquid Extraction (e.g., Acetonitrile, MTBE) homogenization->extraction cleanup Sample Clean-up (Centrifugation & Evaporation) extraction->cleanup reconstitution Reconstitution (in Mobile Phase) cleanup->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound analysis in tissue.

Protocols

  • Tissue Collection: Excise tissues of interest (e.g., brain, liver, kidney) and immediately flash-freeze in liquid nitrogen. Store at -80°C until analysis.

  • Homogenization:

    • Weigh the frozen tissue sample (approximately 50-100 mg).

    • Add ice-cold phosphate-buffered saline (PBS) at a ratio of 1:4 (w/v) (e.g., 100 mg of tissue in 400 µL of PBS).

    • Homogenize the tissue using a bead-based homogenizer or a rotor-stator homogenizer until a uniform consistency is achieved. Keep samples on ice throughout the process to minimize degradation.

This protocol utilizes a combination of protein precipitation and liquid-liquid extraction to isolate this compound from the complex tissue matrix.

  • Internal Standard Spiking: To a 100 µL aliquot of the tissue homogenate, add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar compound).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Liquid-Liquid Extraction:

    • Add 500 µL of methyl tert-butyl ether (MTBE) to the supernatant.

    • Vortex for 2 minutes.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.

  • Sample Drying: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B). Vortex to ensure complete dissolution.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Sample Transfer: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

The following are suggested starting parameters for the LC-MS/MS method. Optimization may be required for specific instrumentation and tissue types.

Parameter Condition
LC System UPLC/UHPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 10% B and re-equilibrate for 1 minute
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: To be determined experimentally (e.g., based on m/z of protonated molecule and major fragment ions); Internal Standard: To be determined based on the selected IS
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flows Optimized for the specific instrument

Data Presentation: Quantitative Method Validation Summary

The following table summarizes the acceptance criteria and hypothetical performance data for the validation of the analytical method for this compound in brain tissue.

Validation Parameter Acceptance Criteria Hypothetical Performance Data
Linearity (r²) ≥ 0.990.998
Calibration Range -0.1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 100.1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.5% - 8.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)6.8% - 11.5%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-7.3% to +5.9%
Extraction Recovery Consistent and reproducible85.2% ± 6.1%
Matrix Effect Within acceptable limitsMinimal ion suppression observed

Conclusion

The protocols and methods described in this document provide a comprehensive framework for the reliable quantification of this compound in tissue samples. The use of a robust tissue extraction procedure coupled with a sensitive and specific LC-MS/MS analysis will enable researchers to conduct detailed pharmacokinetic and pharmacodynamic studies, which are essential for the preclinical and clinical development of this promising therapeutic agent. Adherence to these guidelines will facilitate the generation of high-quality data to support drug discovery and development efforts.

References

Application Notes and Protocols for Studying Dopamine Pathways In Vitro with PSB-1491

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1491 is a highly potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme critical in the degradation of dopamine in the brain. Its high affinity and selectivity make it an invaluable tool for in vitro studies of dopamine pathways, offering a precise means to modulate dopamine levels and investigate the downstream consequences. These application notes provide detailed protocols for utilizing this compound in various in vitro experimental setups to explore dopamine metabolism, signaling, and neuronal function.

Mechanism of Action

This compound acts as a competitive inhibitor at the active site of the MAO-B enzyme. By blocking the action of MAO-B, this compound prevents the breakdown of dopamine, leading to an increase in its intracellular and synaptic concentrations. This targeted inhibition allows for the specific investigation of dopamine-related pathways without significantly affecting other monoamine systems, given its greater than 25,000-fold selectivity for MAO-B over MAO-A.[1]

Data Presentation

The following table summarizes the key quantitative data for this compound, facilitating its effective use in experimental design.

ParameterValueSpeciesReference
IC₅₀ (MAO-B) 0.386 nMHuman[1]
Selectivity >25,000-fold vs. MAO-AHuman[1]
Inhibition Type Competitive, ReversibleN/A[1]

Experimental Protocols

In Vitro MAO-B Inhibition Assay (Fluorometric Method)

This protocol describes how to determine the inhibitory activity of this compound on MAO-B using a fluorometric assay that detects hydrogen peroxide (H₂O₂), a byproduct of MAO-B-catalyzed substrate oxidation.

Materials:

  • Recombinant human MAO-B enzyme

  • This compound

  • MAO-B substrate (e.g., Benzylamine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • MAO-B assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • 96-well black microplate

  • Plate reader with fluorescence capabilities (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

  • Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Create serial dilutions in MAO-B assay buffer to achieve a range of final concentrations (e.g., 0.01 nM to 100 nM).

  • Prepare enzyme solution: Dilute the recombinant human MAO-B enzyme in cold MAO-B assay buffer to the desired working concentration.

  • Assay setup: To the wells of a 96-well plate, add 20 µL of the this compound dilutions or vehicle (for control).

  • Enzyme addition: Add 20 µL of the diluted MAO-B enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction initiation: Prepare a substrate mix containing the MAO-B substrate, Amplex Red, and HRP in the assay buffer. Add 60 µL of this mix to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Read the fluorescence intensity using a microplate reader.

  • Data analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Analysis of Dopamine Levels in Cultured Dopaminergic Neurons

This protocol outlines the use of this compound to increase dopamine levels in primary dopaminergic neuron cultures, followed by quantification using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Materials:

  • Primary dopaminergic neuron culture

  • This compound

  • Neurobasal medium with supplements

  • Homogenization buffer (e.g., 0.1 M perchloric acid)

  • HPLC system with an electrochemical detector

  • C18 reversed-phase column

Procedure:

  • Cell Culture: Culture primary dopaminergic neurons according to standard protocols.

  • Treatment: Treat the cultured neurons with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle (DMSO) in the culture medium for a specified duration (e.g., 24 hours).

  • Sample Collection:

    • Media: Collect the culture medium to measure extracellular dopamine.

    • Cells: Wash the cells with ice-cold PBS, then lyse them in homogenization buffer to measure intracellular dopamine.

  • Sample Preparation: Centrifuge the cell lysates at high speed (e.g., 14,000 x g) at 4°C for 15 minutes. Collect the supernatant.

  • HPLC-ECD Analysis:

    • Inject the supernatant (from both media and cell lysates) into the HPLC system.

    • Separate dopamine from its metabolites on the C18 column using a mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent).

    • Detect dopamine using the electrochemical detector.

  • Quantification: Quantify the dopamine concentration by comparing the peak area from the samples to a standard curve of known dopamine concentrations. Normalize the intracellular dopamine levels to the total protein concentration of the cell lysate.

Visualizations

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC PSB1491 This compound PSB1491->MAOB Inhibition

Diagram 1: Mechanism of MAO-B Inhibition by this compound.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis start Culture Dopaminergic Neurons treat Treat with this compound or Vehicle start->treat collect_media Collect Media (Extracellular DA) treat->collect_media collect_cells Lyse Cells (Intracellular DA) treat->collect_cells hplc HPLC-ECD Analysis collect_media->hplc centrifuge Centrifuge Lysate collect_cells->centrifuge centrifuge->hplc quantify Quantify Dopamine Levels hplc->quantify

Diagram 2: Workflow for Analyzing Dopamine Levels.

Dopamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DA_ext Dopamine D1R D1 Receptor DA_ext->D1R Binds AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets (e.g., CREB, DARPP-32) PKA->Downstream Phosphorylates

Diagram 3: Simplified D1 Receptor Signaling Pathway.

References

Application Notes and Protocols for Assessing MAO-B Inhibition by PSB-1491

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of neurotransmitters, most notably dopamine.[1] Its inhibition is a key therapeutic strategy in the management of neurodegenerative conditions such as Parkinson's disease, aiming to increase dopamine levels and provide neuroprotection.[2][3] PSB-1491 has been identified as a highly potent, selective, competitive, and reversible inhibitor of human MAO-B.[4] These application notes provide a detailed protocol for the assessment of the inhibitory activity of this compound against MAO-B using a fluorometric assay.

Quantitative Data

The inhibitory potency of this compound against human MAO-B is summarized in the table below. The data highlights its sub-nanomolar affinity and exceptional selectivity over the MAO-A isoform.

CompoundTargetIC50 (nM)Selectivity vs. MAO-AInhibition Type
This compoundHuman MAO-B0.386>25,000-foldCompetitive, Reversible

Signaling Pathway

MAO_B_Inhibition_Pathway cluster_glia Glial Cell (Astrocyte) cluster_neuron Dopaminergic Neuron Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B Metabolism Aldehydes Aldehydes MAO-B->Aldehydes Produces H2O2 H2O2 MAO-B->H2O2 Produces Oxidative_Stress Oxidative_Stress H2O2->Oxidative_Stress Induces Neuronal_Damage Neuronal_Damage Oxidative_Stress->Neuronal_Damage Leads to This compound This compound This compound->MAO-B Inhibits Dopamine_Levels Increased Dopamine Improved_Signaling Improved Neuronal Function Dopamine_Levels->Improved_Signaling Leads to

Experimental Protocols

This section details a fluorometric assay to determine the IC50 value of this compound for MAO-B. The assay quantifies the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity.

Materials and Reagents
  • This compound (powder)

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine or tyramine)

  • Fluorescent probe (e.g., Amplex Red, GenieRed Probe)

  • Horseradish peroxidase (HRP) or a suitable developer enzyme

  • MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Positive control inhibitor (e.g., Selegiline)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation/emission wavelengths of ~535/587 nm

Experimental Workflow

experimental_workflow prep 1. Reagent Preparation - this compound serial dilutions - MAO-B enzyme solution - Substrate/probe working solution plate 2. Plate Setup - Add this compound dilutions - Add controls (no inhibitor, positive control) prep->plate enzyme_add 3. Enzyme Incubation - Add MAO-B enzyme to wells - Incubate to allow inhibitor binding plate->enzyme_add reaction 4. Reaction Initiation - Add substrate/probe solution enzyme_add->reaction measure 5. Kinetic Measurement - Read fluorescence over time reaction->measure analysis 6. Data Analysis - Calculate reaction rates - Determine % inhibition - Calculate IC50 measure->analysis

Detailed Procedure

1. Reagent Preparation

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in MAO-B assay buffer to obtain a range of concentrations for testing. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • MAO-B Enzyme Working Solution: Prepare a working solution of the MAO-B enzyme in pre-warmed MAO-B assay buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range of the assay.

  • Substrate/Probe Working Solution: Prepare a working solution containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.

  • Positive Control: Prepare a working solution of a known MAO-B inhibitor, such as Selegiline, for use as a positive control.

2. Assay Protocol

  • Plate Layout: In a 96-well black microplate, add 10 µL of the different this compound dilutions to the respective wells. Include wells for a "no inhibitor" control (containing only assay buffer with DMSO) and a positive control.

  • Enzyme Addition: Add 40 µL of the MAO-B enzyme working solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow this compound to bind to the MAO-B enzyme.

  • Reaction Initiation: Add 50 µL of the substrate/probe working solution to all wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[5]

3. Data Analysis

  • Calculate Reaction Rates: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence versus time plot.

  • Determine Percent Inhibition: Calculate the percentage of MAO-B inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of no inhibitor control)] x 100

  • IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of this compound that inhibits 50% of the MAO-B activity, can be determined by fitting the data to a sigmoidal dose-response curve.

References

Application Notes and Protocols for NBP14 in Alzheimer's Disease Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Topic: NBP14 Application in Alzheimer's Disease Research Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "PSB-1491" is a monoamine oxidase B (MAO-B) inhibitor primarily investigated for Parkinson's disease. Based on current research, it is not directly implicated in Alzheimer's disease research. It is highly probable that the intended compound of interest is NBP14 , a novel therapeutic agent showing promise in preclinical Alzheimer's disease models. These application notes and protocols are therefore focused on NBP14.

Introduction

NBP14 is a cyclic peptide that acts as an antagonist to the T14 peptide, a 14-amino-acid fragment derived from acetylcholinesterase (AChE).[1][2] Emerging evidence suggests that the T14 peptide may be an upstream driver of neurodegeneration in Alzheimer's disease (AD) by triggering the production of both amyloid-beta (Aβ) and phosphorylated tau.[1][3] NBP14 is a cyclized version of T14 that has been developed to block the pathological actions of its linear counterpart.[4] In preclinical studies, NBP14 has demonstrated the ability to reduce brain amyloid pathology and improve cognitive function in a mouse model of Alzheimer's disease.

Mechanism of Action

NBP14 exerts its therapeutic effects by competitively displacing the T14 peptide from its binding site on the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). The T14 peptide, when inappropriately activated in the mature brain, is thought to initiate a cascade of neurotoxic events. By blocking this interaction, NBP14 is proposed to halt a key initiating step in the Alzheimer's disease process, upstream of amyloid and tau pathology. Oxidative stress has been shown to increase T14 levels, and this effect can be blocked by NBP14.

Quantitative Data Summary

ParameterValueModel SystemReference
NBP14 Administration RouteIntranasal5XFAD Mice
NBP14 DosageNot Specified5XFAD Mice
Treatment Duration14 weeks5XFAD Mice
Effect on Brain AmyloidMarked Decrease5XFAD Mice
Effect on Cognitive PerformanceRestoration to wild-type levels in Novel Object Recognition Test5XFAD Mice

Signaling Pathway of T14 and NBP14

T14_NBP14_Pathway T14 T14 Peptide a7nAChR α7 Nicotinic Receptor T14->a7nAChR Binds to Neurodegeneration Neurodegeneration (Aβ and Tau Pathology) a7nAChR->Neurodegeneration Activates NBP14 NBP14 (Antagonist) NBP14->a7nAChR Blocks Binding Therapeutic_Effect Therapeutic Effect (Neuroprotection) NBP14->Therapeutic_Effect Leads to

Caption: Proposed mechanism of action for T14 and its antagonist NBP14.

Experimental Protocols

In Vivo Efficacy Study in 5XFAD Mouse Model

This protocol outlines the key steps for evaluating the therapeutic efficacy of NBP14 in the 5XFAD transgenic mouse model of Alzheimer's disease.

1. Animal Model:

  • Model: 5XFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes. These mice develop significant amyloid plaque pathology and cognitive deficits.

  • Age: Treatment is typically initiated in young adult mice before the full development of pathology.

2. NBP14 Formulation and Administration:

  • Formulation: NBP14 is prepared in a vehicle suitable for intranasal delivery.

  • Administration: Administer NBP14 intranasally. This route is chosen for its potential for direct brain delivery.

  • Dosage and Frequency: A specific dosage was not detailed in the provided search results, but a twice-weekly administration schedule has been used.

  • Duration: A 14-week treatment period has been shown to be effective.

3. Behavioral Assessment (Novel Object Recognition Test):

  • Purpose: To assess learning and memory.

  • Procedure:

    • Habituation: Allow mice to explore an empty arena.

    • Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore for a set amount of time.

    • Test Phase: After a retention interval, replace one of the familiar objects with a novel object.

    • Data Analysis: Measure the time spent exploring the novel object versus the familiar object. A preference for the novel object indicates intact recognition memory.

4. Post-Mortem Brain Tissue Analysis:

  • Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain tissue.

  • Amyloid Plaque Quantification:

    • Perform immunohistochemistry on brain sections using antibodies specific for Aβ (e.g., 6E10).

    • Quantify the amyloid plaque load in relevant brain regions such as the hippocampus and cortex using image analysis software.

Experimental Workflow

NBP14_Experiment_Workflow start Start: 5XFAD Mice treatment Intranasal NBP14 Treatment (14 weeks) start->treatment behavior Behavioral Testing (Novel Object Recognition) treatment->behavior tissue Brain Tissue Collection behavior->tissue analysis Immunohistochemistry (Amyloid Plaque Quantification) tissue->analysis end End: Data Analysis analysis->end

Caption: Workflow for in vivo evaluation of NBP14 in 5XFAD mice.

Logical Relationship of NBP14's Effects

NBP14_Effects_Logic NBP14 NBP14 Administration T14_Block Blockade of T14 peptide at α7 nAChR NBP14->T14_Block Amyloid_Reduction Reduced Brain Amyloid Pathology T14_Block->Amyloid_Reduction Cognitive_Improvement Improved Cognitive Function Amyloid_Reduction->Cognitive_Improvement

Caption: Causal chain of NBP14's therapeutic effects in AD models.

Conclusion

NBP14 represents a novel therapeutic strategy for Alzheimer's disease by targeting a potentially critical upstream event in the disease cascade. The available preclinical data in the 5XFAD mouse model are promising, demonstrating both pathological and functional improvements. Further research is warranted to fully elucidate the therapeutic potential of NBP14 and to translate these findings into clinical applications. The protocols and information provided herein serve as a guide for researchers interested in investigating this innovative approach.

References

Developing a Stable Stock Solution of PSB-1491: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1491 is a potent, selective, competitive, and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme crucial in the degradation of dopamine and other monoamines within the brain.[1] By inhibiting MAO-B, this compound effectively increases the availability of dopamine, thereby enhancing neurotransmission in dopaminergic pathways. This mechanism of action makes this compound a significant compound of interest for research into neurodegenerative disorders such as Parkinson's disease, where dopaminergic neuron degeneration is a key pathological feature.[1] Accurate and stable stock solutions of this compound are fundamental for obtaining reliable and reproducible results in preclinical research.

These application notes provide a comprehensive guide to preparing, storing, and handling stable stock solutions of this compound. The protocols outlined below are designed to ensure the integrity and efficacy of the compound for various in vitro and in vivo experimental applications.

Data Presentation

A summary of the key physicochemical properties and recommended storage conditions for this compound is provided in the table below. This information is essential for the accurate preparation and maintenance of stable stock solutions.

PropertyValueSource
Chemical Name N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide[1]
CAS Number 1619884-67-1[1]
Molecular Formula C₁₅H₁₁Cl₂N₃O[1]
Molecular Weight 320.17 g/mol
Appearance Solid powder
Purity >98%
Solubility Soluble in Dimethyl Sulfoxide (DMSO)
IC₅₀ (MAO-B) ~5–10 nM
Storage of Solid Short-term (days to weeks): 0 - 4°C; Long-term (months to years): -20°C. Store in a dry, dark place.
Stock Solution Storage Short-term (days to weeks): 0 - 4°C; Long-term (months): -20°C.
Shelf Life >2 years if stored properly

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many in vitro and in vivo studies.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • Mass (mg) = 10 mM x 1 mL x 320.17 g/mol / 1000 = 3.2017 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully and accurately weigh 3.20 mg of this compound powder into the tared tube.

  • Dissolving this compound:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Securely cap the tube.

  • Ensuring Complete Dissolution:

    • Vortex the solution for 1-2 minutes until the this compound is completely dissolved.

    • Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting and Storage:

    • To prevent repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

    • For long-term storage, place the aliquots at -20°C. For short-term use (within a few days to a week), storage at 4°C is acceptable.

Protocol 2: General Protocol for In Vitro MAO-B Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound on MAO-B in a 96-well plate format using a fluorometric assay. This type of assay typically measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., tyramine, benzylamine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black, flat-bottom plates

  • Microplate reader with fluorescence capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the 10 mM this compound stock solution in MAO-B assay buffer to achieve the desired final concentrations for the assay. Remember to keep the final DMSO concentration in the assay low (typically < 0.5%) to avoid solvent effects.

    • Prepare working solutions of MAO-B enzyme, substrate, fluorescent probe, and HRP in MAO-B assay buffer according to the manufacturer's recommendations or established laboratory protocols.

  • Assay Setup:

    • In a 96-well plate, add the desired volume of the diluted this compound solutions to the appropriate wells.

    • Include control wells:

      • Vehicle Control: Contains assay buffer with the same final concentration of DMSO as the compound wells.

      • Positive Control: A known MAO-B inhibitor (e.g., selegiline).

      • No-Enzyme Control: Contains all reaction components except the MAO-B enzyme to measure background fluorescence.

    • Add the MAO-B enzyme to all wells except the no-enzyme control wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding a mixture of the MAO-B substrate, fluorescent probe, and HRP to all wells.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 535/590 nm for Amplex Red) in kinetic mode, with readings taken every 1-2 minutes for a duration of 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of MAO-B inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

PSB1491_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glial Glial Cell / Presynaptic Neuron Mitochondria Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC VMAT2 VMAT2 Dopamine->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Dopamine_released Dopamine Vesicle->Dopamine_released Exocytosis DAT DAT Dopamine_reuptake Dopamine DAT->Dopamine_reuptake Dopamine_released->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_released->Dopamine_Receptor Binding Downstream_Signaling Downstream Signaling Dopamine_Receptor->Downstream_Signaling MAOB MAO-B DOPAC DOPAC MAOB->DOPAC Metabolizes to PSB1491 This compound PSB1491->MAOB Inhibition Dopamine_reuptake->MAOB Degradation

Caption: Dopaminergic signaling pathway and the inhibitory action of this compound on MAO-B.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Acquisition & Analysis Prep_Stock Prepare 10 mM this compound Stock Solution in DMSO Prep_Dilutions Prepare Serial Dilutions of this compound Prep_Stock->Prep_Dilutions Assay_Setup Set up 96-well plate with This compound dilutions and controls Prep_Dilutions->Assay_Setup Prep_Reagents Prepare Assay Reagents (Enzyme, Substrate, etc.) Prep_Reagents->Assay_Setup Add_Enzyme Add MAO-B Enzyme and Pre-incubate Assay_Setup->Add_Enzyme Start_Reaction Initiate Reaction with Substrate Mixture Add_Enzyme->Start_Reaction Measure_Fluorescence Measure Fluorescence Kinetically Start_Reaction->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Determine_IC50 Determine IC50 Value Calculate_Rates->Determine_IC50

Caption: General experimental workflow for in vitro testing of this compound.

References

Troubleshooting & Optimization

PSB-1491 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of PSB-1491, a potent and selective monoamine oxidase B (MAO-B) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective and competitive monoamine oxidase B (MAO-B) inhibitor with a very high potency (IC50 of 0.386 nM for human MAO-B).[1] Its primary mechanism of action is to block the MAO-B enzyme, which is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, this compound increases the levels of dopamine, a key neurotransmitter involved in motor control and mood regulation.[2]

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[2]

Q3: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous cell culture medium. What is the cause and how can I prevent this?

A3: This is a common issue known as "solvent shock." this compound, like many small molecule inhibitors, is lipophilic (fat-soluble) and has low solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the compound can crash out of solution and form a precipitate. To prevent this, a gradual dilution method is recommended. Refer to the "Protocol for Diluting this compound into Aqueous Solutions" in the troubleshooting guide below.

Q4: What is the maximum recommended final concentration of DMSO in cell culture experiments?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% and preferably not exceeding 0.1%.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to addressing common solubility challenges encountered during experiments with this compound.

Visualizing the Problem: A Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Solutions precipitate Precipitation observed after dilution check_stock 1. Check Stock Solution (Is it fully dissolved?) precipitate->check_stock optimize_dilution 2. Optimize Dilution Protocol (Use serial dilution) check_stock->optimize_dilution If dissolved warm_sonicate Gently warm or sonicate stock check_stock->warm_sonicate If not dissolved determine_max_sol 3. Determine Max Soluble Concentration (Experimental validation) optimize_dilution->determine_max_sol serial_dilute Perform serial dilution optimize_dilution->serial_dilute exp_validation Conduct solubility test determine_max_sol->exp_validation

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • (Optional) Water bath or sonicator

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 320.17 g/mol .[2]

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution to ensure all the powder has dissolved.

  • (Optional) Gentle Warming/Sonication: If undissolved particles remain, gently warm the tube in a 37°C water bath for a few minutes or sonicate briefly.

  • Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Diluting this compound into Aqueous Solutions (e.g., Cell Culture Media)

Objective: To dilute the this compound DMSO stock solution into an aqueous experimental buffer while minimizing precipitation.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Pre-warmed (37°C) aqueous buffer (e.g., cell culture medium)

  • Sterile tubes

Procedure:

  • Prepare an Intermediate Dilution: To avoid "solvent shock," first create an intermediate dilution of your stock solution in the pre-warmed aqueous buffer.

    • Example: To prepare a 1 µM final solution from a 10 mM stock, you could first dilute 1 µL of the 10 mM stock into 99 µL of media to make a 100 µM intermediate solution.

  • Gentle Mixing: Add the stock solution to the buffer while gently vortexing or swirling the tube.

  • Final Dilution: Add the intermediate dilution to the final volume of your pre-warmed experimental medium.

    • Example: Add 10 µL of the 100 µM intermediate solution to 990 µL of media to achieve a final concentration of 1 µM.

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in your experiment is below 0.5% (v/v).

Quantitative Data Summary

PropertyValueReference
Molecular Weight 320.17 g/mol [2]
Chemical Formula C₁₅H₁₁Cl₂N₃O
IC₅₀ (human MAO-B) 0.386 nM
Selectivity vs. MAO-A >25,000-fold
Recommended Solvent DMSO
Storage (Powder) -20°C (long term), 4°C (short term)
Storage (Stock in DMSO) -20°C or -80°C

Signaling Pathway

This compound exerts its effect by inhibiting the MAO-B enzyme, which is a key component in the dopamine degradation pathway.

G cluster_pathway Dopamine Degradation Pathway cluster_inhibition Inhibition by this compound Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Oxidative deamination DOPAL DOPAL (3,4-Dihydroxyphenylacetaldehyde) MAOB->DOPAL ALDH ALDH DOPAL->ALDH DOPAC DOPAC (3,4-Dihydroxyphenylacetic acid) ALDH->DOPAC PSB1491 This compound PSB1491->MAOB Inhibits

Caption: The inhibitory effect of this compound on the MAO-B-mediated dopamine degradation pathway.

References

Optimizing PSB-1491 Concentration for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of PSB-1491 in cell culture experiments. This compound is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of neurodegenerative diseases. Proper concentration selection is critical for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective and reversible inhibitor of monoamine oxidase B (MAO-B). MAO-B is an enzyme located on the outer mitochondrial membrane that is responsible for the oxidative deamination of biogenic amines, including the neurotransmitter dopamine. By inhibiting MAO-B, this compound prevents the breakdown of dopamine, thereby increasing its levels, which is a key therapeutic strategy in neurodegenerative conditions like Parkinson's disease.

Q2: What is a typical starting concentration range for this compound in cell culture?

A2: Based on studies with similar potent MAO-B inhibitors in neuronal cell lines like SH-SY5Y, a starting concentration range of 0.5 µM to 50 µM is recommended. The optimal concentration is highly cell-type dependent and should be determined empirically through a dose-response experiment.

Q3: What solvent should be used to prepare this compound stock solutions?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium.

Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A4: The final concentration of DMSO in the culture medium should be kept as low as possible, ideally at or below 0.1% (v/v), as higher concentrations can have cytotoxic effects and influence experimental outcomes. Some robust cell lines may tolerate up to 0.5% DMSO, but this should be validated for your specific cell line.

Q5: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?

A5: A cytotoxicity assay, such as the MTT or Sulforhodamine B (SRB) assay, is essential to determine the maximum non-toxic concentration of this compound for your cell line. This involves treating the cells with a range of this compound concentrations for a duration relevant to your planned experiment and then assessing cell viability.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound concentration in cell culture experiments.

Problem Possible Cause Troubleshooting Steps
High cell death observed even at low this compound concentrations. 1. High sensitivity of the cell line to the compound. 2. Cytotoxicity from the DMSO solvent. 3. Compound precipitation at high concentrations.1. Perform a dose-response cytotoxicity assay starting from a very low concentration (e.g., nanomolar range). 2. Ensure the final DMSO concentration is below 0.1%. Run a DMSO vehicle control to assess solvent toxicity. 3. Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, prepare a fresh, lower concentration stock solution.
No observable effect of this compound on the intended biological readout. 1. The concentration used is too low. 2. The compound is not stable in the culture medium for the duration of the experiment. 3. The chosen cell line does not express sufficient levels of MAO-B.1. Increase the concentration of this compound based on dose-response data. 2. Minimize the time between adding this compound to the medium and applying it to the cells. Consider replenishing the medium with fresh compound for long-term experiments. 3. Confirm MAO-B expression in your cell line using techniques like Western blotting or qPCR.
Inconsistent results between replicate wells or experiments. 1. Pipetting errors leading to inaccurate concentrations. 2. Uneven cell seeding density. 3. "Edge effects" in the multi-well plate.1. Use calibrated pipettes and ensure thorough mixing of stock solutions before dilution. 2. Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS or medium to maintain humidity.
Vehicle control (DMSO) shows a significant biological effect. 1. The final DMSO concentration is too high. 2. The cell line is particularly sensitive to DMSO.1. Reduce the final DMSO concentration by preparing a more concentrated stock of this compound. 2. Perform a DMSO tolerance assay to determine the maximum non-interfering concentration for your specific cell line.

Experimental Protocols

Protocol 1: Determining the Maximum Non-Toxic Concentration of this compound using an MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability and determine the optimal concentration range of this compound.

Materials:

  • SH-SY5Y cells (or other relevant cell line)

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and does not exceed 0.1%.

  • Cell Treatment: After 24 hours, carefully remove the medium and replace it with 100 µL of medium containing the different concentrations of this compound. Include wells with medium only (blank), and medium with DMSO at the same final concentration as the treated wells (vehicle control).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well. Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle control wells.

Treatment Example Concentration Range Purpose
This compound0.1, 0.5, 1, 5, 10, 25, 50, 100 µMTo determine the dose-dependent effect on cell viability.
Vehicle ControlSame % DMSO as highest this compound concentrationTo control for the effects of the solvent.
Untreated ControlCulture medium onlyTo represent 100% cell viability.
Protocol 2: Assessing the Neuroprotective Effect of this compound against Oxidative Stress

This protocol provides a method to evaluate the neuroprotective properties of this compound against a neurotoxin-induced oxidative stress model in SH-SY5Y cells.

Materials:

  • SH-SY5Y cells

  • Complete culture medium

  • This compound

  • DMSO

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)

  • 96-well cell culture plates

  • Reagents for a cell viability assay (e.g., MTT kit)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1.

  • Pre-treatment with this compound: Prepare non-toxic concentrations of this compound (determined from Protocol 1) in culture medium. After 24 hours of cell attachment, remove the medium and add 100 µL of the this compound solutions. Incubate for a pre-treatment period (e.g., 1-4 hours).

  • Induction of Oxidative Stress: Prepare a solution of the neurotoxin (e.g., 6-OHDA) in culture medium. Add the neurotoxin to the wells containing this compound to a final concentration known to induce significant cell death (this should be determined empirically). Include control wells with this compound alone and neurotoxin alone.

  • Incubation: Incubate the plate for 24 hours.

  • Assessment of Cell Viability: Perform an MTT assay or another suitable viability assay as described in Protocol 1 to quantify the protective effect of this compound.

Experimental Groups This compound Neurotoxin Purpose
Control--Baseline cell viability
This compound only+-Effect of this compound alone on viability
Neurotoxin only-+To induce cell death (positive control for toxicity)
This compound + Neurotoxin++To assess the neuroprotective effect of this compound

Visualizing Experimental Design and Signaling Pathways

To aid in experimental planning and understanding the mechanism of action, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Final Concentrations Final Concentrations Serial Dilutions->Final Concentrations Pre-treatment Pre-treatment Final Concentrations->Pre-treatment Cell Seeding Cell Seeding Cell Seeding->Pre-treatment Toxin Addition Toxin Addition Pre-treatment->Toxin Addition Incubation Incubation Toxin Addition->Incubation Viability Assay Viability Assay Incubation->Viability Assay

Figure 1. Experimental workflow for a neuroprotection assay.

G This compound This compound MAO-B MAO-B This compound->MAO-B inhibits Dopamine Degradation Dopamine Degradation MAO-B->Dopamine Degradation catalyzes Oxidative Stress Oxidative Stress MAO-B->Oxidative Stress contributes to Neuroinflammation Neuroinflammation MAO-B->Neuroinflammation contributes to Dopamine Levels Dopamine Levels Dopamine Degradation->Dopamine Levels reduces Neuronal Survival Neuronal Survival Dopamine Levels->Neuronal Survival promotes Oxidative Stress->Neuronal Survival decreases Neuroinflammation->Neuronal Survival decreases

Figure 2. Simplified signaling pathway of MAO-B inhibition.

G cluster_0 Troubleshooting Logic High Cell Death High Cell Death Check DMSO Conc. Check DMSO Conc. High Cell Death->Check DMSO Conc. Perform Dose-Response Perform Dose-Response High Cell Death->Perform Dose-Response Check for Precipitation Check for Precipitation High Cell Death->Check for Precipitation Optimize Protocol Optimize Protocol Check DMSO Conc.->Optimize Protocol Perform Dose-Response->Optimize Protocol Check for Precipitation->Optimize Protocol

Figure 3. Troubleshooting workflow for unexpected cytotoxicity.

PSB-1491 Stability and Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of PSB-1491. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Upon receipt, this compound, which is shipped as a solid powder at ambient temperature, should be stored under dry, dark conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be stored at -20°C.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in DMSO.[1]

Q3: How should I store stock solutions of this compound?

A3: Stock solutions of this compound should be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q4: What is the expected shelf-life of this compound?

A4: If stored properly as a solid, this compound has a shelf-life of over two years.[1] The stability of stock solutions will depend on the solvent, concentration, and storage conditions.

Q5: Is this compound sensitive to light or air?

Troubleshooting Guide

Encountering unexpected results in your experiments? Stability issues with this compound could be a contributing factor. This guide will help you troubleshoot potential problems.

Issue: Inconsistent or lower-than-expected activity of this compound in assays.

This could be due to degradation of the compound. Follow the workflow below to investigate.

G A Inconsistent/Low Activity Observed B Verify Storage Conditions of Solid Compound A->B C Verify Storage Conditions of Stock Solution A->C E Prepare Fresh Stock Solution from Solid B->E D Check for Repeated Freeze-Thaw Cycles C->D D->E F Perform Activity Assay with Fresh Solution E->F I Activity Restored? F->I G Assess Purity of Solid Compound (e.g., HPLC) K Potential Degradation of Solid Stock G->K H Contact Supplier for Replacement I->G No J Problem Solved I->J Yes K->H

Fig 1. Troubleshooting workflow for this compound stability issues.

Data Summary

The following table summarizes the recommended storage conditions for this compound.

FormStorage DurationTemperatureConditions
Solid Short-term (days to weeks)0 - 4°CDry and dark
Long-term (months to years)-20°CDry and dark
Stock Solution (in DMSO) Short-term (days to weeks)0 - 4°C
Long-term (months)-20°CAliquoted to avoid freeze-thaw cycles

Experimental Protocols

Protocol: Assessment of this compound Stock Solution Stability

This protocol outlines a general method to assess the stability of your this compound stock solution over time.

Objective: To determine the stability of a this compound stock solution under specific storage conditions.

Materials:

  • This compound solid compound

  • DMSO (anhydrous, high purity)

  • Appropriate storage vials (e.g., amber glass vials)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Initial Stock Solution (T=0):

    • Accurately weigh a known amount of this compound solid.

    • Dissolve the compound in a precise volume of DMSO to achieve the desired concentration. Ensure complete dissolution.

    • Immediately analyze a sample of this freshly prepared solution by HPLC to determine the initial purity and peak area. This will serve as your T=0 reference.

  • Storage:

    • Aliquot the remaining stock solution into multiple vials appropriate for your intended storage conditions (e.g., -20°C and 4°C).

    • Store the vials under the selected conditions and protect them from light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one vial from each storage condition.

    • Allow the solution to come to room temperature before analysis.

    • Analyze the sample by HPLC using the same method as the T=0 analysis.

  • Data Analysis:

    • Compare the chromatograms from each time point to the T=0 chromatogram.

    • Look for the appearance of new peaks (indicating degradation products) and a decrease in the peak area of the parent this compound peak.

    • Calculate the percentage of this compound remaining at each time point relative to T=0.

G cluster_0 Preparation cluster_1 Storage & Sampling cluster_2 Analysis A Weigh this compound B Dissolve in DMSO A->B C T=0 HPLC Analysis B->C D Aliquot Stock Solution B->D H Compare Chromatograms to T=0 C->H E Store at Defined Conditions (-20°C, 4°C) D->E F Retrieve Samples at Time Points E->F G Time-Point HPLC Analysis F->G G->H I Quantify Degradation H->I

Fig 2. Experimental workflow for assessing this compound solution stability.

Signaling Pathway Context

This compound is identified as a potent and selective inhibitor of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the degradation of dopamine. By inhibiting MAO-B, this compound increases the availability of dopamine in the brain, which is a critical mechanism for its potential therapeutic effects in neurodegenerative diseases like Parkinson's disease.

G Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolized by Degradation Dopamine Degradation Products MAOB->Degradation Leads to PSB1491 This compound PSB1491->MAOB Inhibits IncreasedDopamine Increased Dopamine Levels PSB1491->IncreasedDopamine

Fig 3. Simplified signaling pathway showing the mechanism of action of this compound.

References

troubleshooting inconsistent results with PSB-1491

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PSB-1491, a potent and selective monoamine oxidase B (MAO-B) inhibitor.

Troubleshooting Inconsistent Results

Experiencing variability in your experiments with this compound? This guide addresses common issues that can lead to inconsistent outcomes.

Question: Why am I seeing variable IC50 values for this compound in my MAO-B inhibition assays?

Answer: Inconsistent IC50 values for this compound can arise from several factors related to compound handling, assay conditions, and data interpretation.

  • Compound Stability and Storage: this compound is light-sensitive and susceptible to degradation if not stored properly. Ensure the compound is stored at -20°C for long-term storage and protected from light.[1] For short-term use, it can be stored at 0-4°C.[1] Repeated freeze-thaw cycles of stock solutions should be avoided.

  • Solubility Issues: this compound is soluble in DMSO.[1] Incomplete solubilization or precipitation of the compound in aqueous assay buffers can significantly impact its effective concentration. Ensure the final DMSO concentration in your assay is low (typically <1%) and consistent across all wells to avoid solvent effects.

  • Assay Conditions:

    • Enzyme Activity: Ensure the MAO-B enzyme is active and used within its linear range. Enzyme activity can decline with improper storage or handling.

    • Substrate Concentration: The IC50 value of a competitive inhibitor like this compound is dependent on the substrate concentration. Use a consistent substrate concentration across experiments, ideally at or below the Km value for the substrate.

    • Incubation Times: Pre-incubation of the enzyme with the inhibitor and the reaction time with the substrate should be carefully controlled and kept consistent.

  • Data Interpretation: The IC50 value is not an absolute measure of inhibitor potency. For competitive inhibitors, the Ki (inhibition constant) is a more accurate representation. Consider converting your IC50 values to Ki values for more robust comparisons.

Question: My neuroprotection assay results with this compound are not reproducible. What could be the cause?

Answer: Reproducibility issues in cell-based neuroprotection assays can be complex. Here are some potential sources of variability when using this compound:

  • Cell Culture Conditions:

    • Cell Health and Passage Number: Ensure your neuronal cells are healthy, within a consistent passage number range, and free from contamination. Cellular stress can affect the response to neurotoxic insults and protective agents.

    • Seeding Density: Inconsistent cell seeding density can lead to variability in cell viability and metabolic activity, impacting the assay readout.

  • Compound Preparation and Dosing:

    • Stock Solution Uniformity: Ensure your this compound stock solution in DMSO is homogenous before making serial dilutions.[1]

    • Final Assay Concentration: Incomplete mixing of the compound in the culture medium can result in uneven exposure of cells to this compound.

  • Experimental Timing: The timing of this compound treatment relative to the application of the neurotoxic stimulus is critical. Ensure this timing is consistent across all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, selective, competitive, and reversible inhibitor of monoamine oxidase B (MAO-B).[1] MAO-B is an enzyme primarily located on the outer mitochondrial membrane and is responsible for the degradation of monoamine neurotransmitters, including dopamine. By inhibiting MAO-B, this compound prevents the breakdown of dopamine, leading to increased dopamine levels in the brain.

Q2: How should I store this compound?

A2: For long-term storage, this compound powder should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C. Stock solutions in DMSO can be stored at -20°C. It is recommended to protect the compound from light.

Q3: In what solvent is this compound soluble?

A3: this compound is soluble in DMSO.

Q4: What is the difference between IC50 and Ki, and why is it important for this compound?

A4: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. It is dependent on the substrate concentration. The Ki (inhibition constant) is an intrinsic measure of the affinity of the inhibitor for the enzyme and is independent of the substrate concentration. For a competitive inhibitor like this compound, the Ki value provides a more accurate and comparable measure of potency across different experiments and labs.

Quantitative Data

ParameterValueSource
IC50 (human MAO-B) 0.386 nMMedchemExpress
Selectivity >25,000-fold vs. MAO-AMedchemExpress
Solubility in DMSO 50 mg/mLBioss
Storage (Powder) -20°C (long-term)MedKoo Biosciences
Storage (In Solvent) -80°C (1 year)Bioss

Experimental Protocols

MAO-B Inhibition Assay (Fluorometric)

This protocol is adapted from a standard fluorometric MAO-B inhibitor screening assay.

Materials:

  • This compound

  • MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine or tyramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of desired concentrations. Also, prepare a vehicle control (DMSO in assay buffer).

  • Prepare enzyme solution: Dilute the MAO-B enzyme to the working concentration in cold assay buffer.

  • Assay Plate Setup:

    • Add 50 µL of the diluted this compound solutions or vehicle control to the wells of the 96-well plate.

    • Add 25 µL of the MAO-B enzyme solution to each well.

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction:

    • Prepare a substrate solution containing the MAO-B substrate, fluorescent probe, and HRP in assay buffer.

    • Add 25 µL of the substrate solution to each well to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each PSB-149 this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of this compound Action

PSB1491_Mechanism cluster_mito Outer Mitochondrial Membrane Dopamine Dopamine MAOB MAO-B (Monoamine Oxidase B) Dopamine->MAOB Degradation DOPAC DOPAC (3,4-Dihydroxyphenylacetic acid) MAOB->DOPAC PSB1491 This compound PSB1491->MAOB Inhibition Mitochondrion Mitochondrion

Caption: Mechanism of action of this compound as a competitive inhibitor of MAO-B.

Experimental Workflow for MAO-B Inhibition Assay

MAOB_Assay_Workflow start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor prep_enzyme Prepare MAO-B Working Solution start->prep_enzyme plate_setup Add Inhibitor and Enzyme to 96-well Plate prep_inhibitor->plate_setup prep_enzyme->plate_setup pre_incubation Pre-incubate (37°C, 10-15 min) plate_setup->pre_incubation start_reaction Add Substrate Mix to Initiate Reaction pre_incubation->start_reaction prep_substrate Prepare Substrate Mix (Substrate, Probe, HRP) prep_substrate->start_reaction incubation Incubate (37°C, 30-60 min) start_reaction->incubation read_fluorescence Measure Fluorescence incubation->read_fluorescence analyze_data Calculate % Inhibition and Determine IC50 read_fluorescence->analyze_data end End analyze_data->end Troubleshooting_IC50 problem Inconsistent IC50 Values check_storage Verify Compound Storage (-20°C, protected from light) problem->check_storage check_solubility Confirm Complete Solubilization (check for precipitation) problem->check_solubility check_assay Review Assay Conditions problem->check_assay check_data Evaluate Data Analysis problem->check_data assay_enzyme Enzyme Activity (linear range) check_assay->assay_enzyme assay_substrate Substrate Concentration (consistent, ≤ Km) check_assay->assay_substrate assay_incubation Incubation Times (consistent) check_assay->assay_incubation data_conversion Consider IC50 to Ki Conversion check_data->data_conversion

References

how to control for PSB-1491 degradation in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PSB-1491. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental assays, with a focus on preventing and troubleshooting potential degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its recommended storage conditions?

A1: this compound is a potent, selective, competitive, and reversible inhibitor of monoamine oxidase B (MAO-B). For optimal stability, it should be stored under controlled conditions to minimize degradation.[1]

Storage TypeTemperatureConditionsShelf Life
Short-term 0 - 4 °CDry and darkDays to weeks
Long-term -20 °CDry and darkMonths to years (>2 years if stored properly)
Stock Solution 0 - 4 °CIn DMSODays to weeks
Stock Solution -20 °CIn DMSOMonths

Data synthesized from supplier recommendations.[1]

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, an N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, the primary degradation pathways for this compound are likely to be hydrolysis, oxidation, and photodegradation. The carboxamide linkage is susceptible to hydrolysis under acidic or basic conditions, while the indazole and dichlorophenyl rings can be prone to oxidation and degradation upon exposure to light.

Q3: How can I prepare my stock solutions of this compound to minimize degradation?

A3: this compound is soluble in DMSO.[1] It is recommended to prepare a concentrated stock solution in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For aqueous-based assays, dilute the DMSO stock into your aqueous buffer immediately before use. Minimize the final concentration of DMSO in your assay, as high concentrations can affect experimental results and potentially the stability of the compound.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected activity of this compound in my assay.

Possible CauseTroubleshooting Steps
Compound Degradation 1. Ensure the compound has been stored correctly as per the recommended conditions (see FAQ A1). 2. Prepare fresh stock solutions for each experiment. 3. Avoid repeated freeze-thaw cycles. 4. Perform a purity check of your compound stock using a stability-indicating HPLC method (see Protocol 2).
Poor Solubility in Assay Buffer 1. Ensure the final concentration of DMSO (or other organic solvent) is sufficient to maintain solubility but does not interfere with the assay. 2. Visually inspect the final solution for any precipitation. 3. Consider using a solubility-enhancing excipient if compatible with your assay.
Interaction with Assay Components 1. Some buffer components can promote degradation. If possible, test the stability of this compound in your specific assay buffer over the time course of your experiment. 2. High concentrations of reactive species in your assay system could contribute to oxidative degradation.

Problem 2: I suspect this compound is degrading during my multi-day cell culture experiment.

Possible CauseTroubleshooting Steps
Instability in Aqueous Media 1. The half-life of this compound in aqueous media at 37°C may be limited. 2. Consider performing a time-course experiment where the compound is replenished at regular intervals (e.g., every 24 hours). 3. Analyze the culture medium at different time points by HPLC to quantify the remaining this compound.
Metabolic Degradation by Cells 1. Cells can metabolize the compound. Studies on similar indazole carboxamides show that hydrolysis and hydroxylation are common metabolic transformations. 2. If metabolism is suspected, you can analyze cell lysates and culture medium for the appearance of metabolites using LC-MS.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To identify potential degradation products and assess the intrinsic stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 70°C for 48 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples, along with an unstressed control, by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify the amount of intact this compound and separate it from its potential degradation products.

Methodology:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Gradient: A linear gradient from 10% to 90% organic solvent over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Analysis: The peak area of this compound is used to calculate its concentration. The appearance of new peaks indicates the formation of degradation products.

Visualizations

PSB1491_Degradation_Pathways cluster_degradation Degradation Products PSB1491 This compound (N-(3,4-Dichlorophenyl)-1-methyl- 1H-indazole-5-carboxamide) Hydrolysis Hydrolysis Products (e.g., 1-methyl-1H-indazole-5-carboxylic acid + 3,4-dichloroaniline) PSB1491->Hydrolysis Acid/Base (Hydrolysis) Oxidation Oxidation Products (e.g., N-oxides, hydroxylated derivatives) PSB1491->Oxidation Oxidizing Agents (Oxidation) Photodegradation Photodegradation Products PSB1491->Photodegradation Light Exposure (Photodegradation) Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis & Troubleshooting cluster_outcome Outcome A Prepare fresh this compound stock solution in anhydrous DMSO B Dilute stock solution into assay buffer immediately before use A->B C Perform experimental assay B->C D Include 'vehicle only' and 'no compound' controls C->D E Results as expected? D->E F Proceed with further experiments E->F Yes G Troubleshoot for degradation (See Troubleshooting Guide) E->G No Troubleshooting_Tree A Inconsistent or low This compound activity B Check storage conditions and solution preparation A->B C Is compound stored correctly and are solutions fresh? B->C D Perform HPLC purity check of compound stock C->D No E Re-run experiment with freshly prepared solutions C->E Yes D->E F Consider compound instability in assay buffer E->F Issue persists I Problem likely related to other experimental variables E->I Issue resolved G Perform stability study in assay buffer F->G H Modify assay conditions (e.g., replenish compound) G->H

References

Technical Support Center: Addressing Poor Blood-Brain Barrier Penetration of PSB-1491

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with PSB-1491. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the blood-brain barrier (BBB) penetration of this potent and selective monoamine oxidase B (MAO-B) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its penetration across the blood-brain barrier a concern?

This compound is a potent, selective, competitive, and reversible inhibitor of monoamine oxidase B (MAO-B).[1] MAO-B is an enzyme primarily found in the brain that breaks down neurotransmitters like dopamine. By inhibiting MAO-B, this compound can increase dopamine levels, which is a promising therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[1] However, for this compound to be effective for these central nervous system (CNS) disorders, it must first cross the highly selective blood-brain barrier to reach its target in the brain. Poor BBB penetration is a common challenge for many small molecule drugs intended for CNS targets.

Q2: What are the key physicochemical properties of a molecule that influence its ability to cross the blood-brain barrier?

Several physicochemical properties are critical for predicting a molecule's potential to cross the BBB via passive diffusion. These include:

  • Lipophilicity (logP): A measure of how well a compound dissolves in fats, oils, and lipids. A higher logP generally favors BBB penetration, but excessively high lipophilicity can lead to other issues like non-specific binding and rapid metabolism.

  • Molecular Weight (MW): Smaller molecules (typically under 400-500 Da) are more likely to cross the BBB.

  • Polar Surface Area (PSA): A calculation of the surface area of a molecule that is polar (i.e., contains nitrogen and oxygen atoms). A lower PSA is generally associated with better BBB penetration.[2][3]

  • Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bonds can hinder BBB penetration.

  • Ionization State (pKa): The charge of a molecule at physiological pH can significantly impact its ability to cross the lipid-rich BBB.

Q3: I am seeing low concentrations of this compound in the brain in my animal model. What are the first troubleshooting steps I should take?

If you are observing low brain concentrations of this compound, consider the following initial troubleshooting steps:

  • Verify Compound Integrity and Formulation: Ensure the purity and stability of your this compound stock. Confirm that the vehicle used for administration is appropriate and that the compound is fully solubilized. This compound is soluble in DMSO.[1]

  • Assess Peripheral Pharmacokinetics: Determine the concentration of this compound in the plasma over time. Rapid metabolism or clearance in the periphery will result in low concentrations available to cross the BBB.

  • Evaluate Plasma Protein Binding: A high degree of binding to plasma proteins can reduce the free fraction of the drug available to penetrate the brain.

  • Consider Efflux Transporter Activity: this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump compounds out of the brain.

Q4: How can I experimentally assess the blood-brain barrier permeability of this compound?

There are several well-established in vitro and in vivo methods to evaluate BBB permeability:

  • In Vitro Models: These models use cultured cells to mimic the BBB. A common and relatively high-throughput method is the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB). More complex models involve co-cultures of brain endothelial cells with astrocytes and pericytes.

  • In Vivo Models: These methods provide the most physiologically relevant data and are typically conducted in rodents. Key techniques include:

    • Brain Microdialysis: This technique allows for the continuous sampling of the unbound drug concentration in the brain's extracellular fluid.

    • In Situ Brain Perfusion: This method involves perfusing the brain with a solution containing the drug to directly measure its uptake.

Troubleshooting Guides

Guide 1: Poor In Vitro BBB Permeability in PAMPA-BBB Assay
Observed Issue Potential Cause Recommended Action
Low apparent permeability (Papp) value for this compound.High Polarity or Low Lipophilicity: The physicochemical properties of this compound may not be optimal for passive diffusion across a lipid membrane.- Predict the logP and polar surface area (PSA) of this compound using in silico tools. - Consider chemical modifications to increase lipophilicity or decrease PSA, if feasible.
High retention of this compound in the artificial membrane.High Lipophilicity: Very lipophilic compounds can get trapped within the lipid membrane of the assay.- Analyze the amount of compound remaining in the donor chamber and retained in the membrane to calculate mass balance. - If retention is high, this suggests that while the compound can enter the membrane, it may not efficiently partition into the aqueous acceptor compartment.
Inconsistent Papp values across replicate experiments.Compound Solubility Issues: this compound may be precipitating out of the assay buffer.- Confirm the solubility of this compound in the assay buffer at the tested concentration. - Consider the use of co-solvents, but be aware they can affect membrane integrity.
High permeability of a known impermeable marker (e.g., Lucifer Yellow).Poor Membrane Integrity: The artificial membrane was not properly formed or has been compromised.- Ensure proper coating of the filter plate with the lipid solution. - Check for any physical disturbances to the plate during the experiment. - Re-run the assay with fresh reagents and plates.
Guide 2: Low Brain-to-Plasma Concentration Ratio in In Vivo Studies
Observed Issue Potential Cause Recommended Action
Low brain-to-plasma (B/P) ratio of this compound.Limited Passive Permeability: The physicochemical properties of this compound are not conducive to crossing the BBB.- Refer to the in vitro data from the PAMPA-BBB assay. If permeability was low in vitro, this is a likely cause. - Proceed with formulation strategies to enhance BBB penetration (see below).
Active Efflux by Transporters: this compound is being actively transported out of the brain by efflux pumps like P-glycoprotein (P-gp).- Conduct an in vivo study where this compound is co-administered with a known P-gp inhibitor (e.g., verapamil, cyclosporin A). An increase in the B/P ratio in the presence of the inhibitor would suggest P-gp involvement.
Rapid Metabolism in the Brain: this compound may be quickly metabolized once it enters the brain, leading to low measured concentrations of the parent compound.- Analyze brain homogenates for potential metabolites of this compound. - If brain-specific metabolism is suspected, this may require structural modifications of the compound to block metabolic sites.
High variability in brain concentrations between individual animals.Inconsistent Dosing or Sampling: Variability in the administration of the compound or in the collection and processing of tissue samples can lead to inconsistent results.- Ensure accurate and consistent dosing for all animals. - Standardize the brain dissection and homogenization procedures. - Use a sufficient number of animals per group to account for biological variability.

Quantitative Data Summary

While specific experimental data for this compound is not publicly available, the following table provides a template for summarizing key parameters for assessing BBB penetration. Researchers are encouraged to populate this table with their own experimental or predicted data.

Parameter This compound (Predicted/Experimental) Ideal Range for BBB Penetration Reference Compound (e.g., Caffeine)
Physicochemical Properties
Molecular Weight (Da)320.17< 400-500194.19
logPTo be determined1 - 4~ -0.07
Polar Surface Area (Ų)To be determined< 60-90~ 60
Hydrogen Bond DonorsTo be determined≤ 31
Hydrogen Bond AcceptorsTo be determined≤ 73
In Vitro Permeability
PAMPA-BBB Papp (x 10⁻⁶ cm/s)To be determined> 4.0 (High Permeability)~ 15.0
In Vivo Pharmacokinetics
Brain-to-Plasma Ratio (AUCbrain/AUCplasma)To be determined> 0.5~ 0.9
Unbound Brain Concentration (nM)To be determinedShould exceed the in vitro IC₅₀ or Ki for MAO-BVaries with dose

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This protocol provides a general method for assessing the passive permeability of this compound across an artificial BBB membrane.

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plate

  • Porcine brain polar lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Control compounds (high permeability, e.g., caffeine; low permeability, e.g., atenolol)

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare Lipid Solution: Dissolve porcine brain polar lipid in dodecane to a final concentration of 20 mg/mL.

  • Coat Filter Plate: Carefully pipette 5 µL of the lipid solution onto the filter of each well of the 96-well filter plate. Allow the solvent to evaporate for at least 5 minutes.

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Prepare Donor Solutions: Dissolve this compound and control compounds in PBS to the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (<1%) if used for initial solubilization.

  • Start Assay: Add 150 µL of the donor solutions to the wells of the coated filter plate.

  • Assemble Sandwich: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filters is in contact with the acceptor buffer.

  • Incubate: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.

  • Quantification: Determine the concentration of the compounds in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca / Ceq)) Where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, Ca is the concentration in the acceptor well, and Ceq is the equilibrium concentration.

Protocol 2: In Vivo Rodent Brain Microdialysis

This protocol outlines the key steps for measuring the unbound concentration of this compound in the brain of a freely moving rodent.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (with appropriate molecular weight cut-off)

  • Guide cannula

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound formulation for systemic administration

  • LC-MS/MS for analysis of dialysate samples

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal (e.g., rat or mouse) and place it in the stereotaxic frame.

    • Drill a small hole in the skull above the target brain region (e.g., striatum).

    • Implant the guide cannula to the correct stereotaxic coordinates and secure it with dental cement.

    • Allow the animal to recover for several days.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, place the animal in a microdialysis cage that allows for free movement.

    • Gently insert the microdialysis probe through the guide cannula into the brain.

  • Perfusion and Equilibration:

    • Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate for at least 1-2 hours.

  • Baseline Sample Collection:

    • Collect dialysate samples into a refrigerated fraction collector at regular intervals (e.g., every 20-30 minutes) to establish a baseline.

  • Administration of this compound:

    • Administer this compound systemically (e.g., via intravenous or intraperitoneal injection).

  • Post-Dose Sample Collection:

    • Continue collecting dialysate samples for several hours to monitor the concentration of this compound in the brain extracellular fluid over time.

    • Collect parallel blood samples at corresponding time points to determine plasma concentrations.

  • Sample Analysis:

    • Analyze the concentration of this compound in the dialysate and plasma samples using a sensitive bioanalytical method like LC-MS/MS.

  • Data Analysis:

    • Plot the unbound brain concentration and plasma concentration of this compound versus time.

    • Calculate pharmacokinetic parameters such as the area under the curve (AUC) for both brain and plasma to determine the brain-to-plasma ratio.

Visualizations

PSB_1491_MAO_B_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine (in vesicles) Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Release MAO_B MAO-B Dopamine_cyto->MAO_B Metabolism Dopamine_synapse Dopamine Dopamine_cyto->Dopamine_synapse Exocytosis DOPAC DOPAC (inactive metabolite) MAO_B->DOPAC DAT Dopamine Transporter (DAT) DAT->Dopamine_cyto Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Binding Signal_transduction Signal Transduction Dopamine_receptor->Signal_transduction Activation PSB_1491 This compound PSB_1491->MAO_B Inhibition

Caption: Mechanism of action of this compound as a MAO-B inhibitor.

BBB_Penetration_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_formulation Formulation Strategies predict_props Predict Physicochemical Properties (logP, PSA, MW) predict_bbb Predict BBB Penetration (e.g., using QSAR models) predict_props->predict_bbb pampa_assay PAMPA-BBB Assay predict_bbb->pampa_assay Guide initial screening cell_culture_model Cell-based BBB Model (e.g., Transwell assay) pampa_assay->cell_culture_model Confirm with more complex model pk_study Pharmacokinetic Study (Plasma and Brain Concentrations) cell_culture_model->pk_study Inform in vivo study design microdialysis Brain Microdialysis (Unbound Drug Concentration) pk_study->microdialysis Determine unbound brain levels nanoparticles Nanoparticle Encapsulation (e.g., Liposomes, PLGA) pk_study->nanoparticles If penetration is poor prodrugs Prodrug Approach pk_study->prodrugs If penetration is poor inhibit_efflux Co-administration with Efflux Inhibitors pk_study->inhibit_efflux If efflux is suspected

Caption: Experimental workflow for assessing and improving BBB penetration.

References

Technical Support Center: Optimizing MAO-B Activity Assays with PSB-1491

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times when using PSB-1491 in monoamine oxidase-B (MAO-B) activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pre-incubation time for this compound with the MAO-B enzyme?

A1: For reversible inhibitors like this compound, a pre-incubation step is crucial to allow the inhibitor to bind to the enzyme before the enzymatic reaction is initiated. A typical pre-incubation time ranges from 10 to 30 minutes at 37°C.[1][2] For initial experiments, a 15-minute pre-incubation is a good starting point.[1][3] However, to ensure maximal inhibition, especially for tight-binding inhibitors, extending the pre-incubation time to 30 minutes may be beneficial.[4] It is advisable to perform a time-course experiment (e.g., 5, 10, 15, 20, 30 minutes of pre-incubation) to determine the optimal pre-incubation time for your specific assay conditions.

Q2: How long should the enzymatic reaction proceed after adding the substrate?

A2: The enzymatic reaction time, following the addition of the substrate, typically ranges from 20 to 60 minutes. The ideal duration depends on the enzyme concentration and substrate affinity, and it should be within the linear range of the reaction. It is recommended to perform a kinetic study to determine the initial velocity of the reaction under your experimental conditions. This ensures that the product formation is linear with time and that the substrate is not depleted.

Q3: Does the incubation time affect the IC50 value of this compound?

A3: Yes, both the pre-incubation time with the inhibitor and the subsequent reaction time with the substrate can influence the apparent IC50 value. Insufficient pre-incubation may not allow the binding equilibrium to be reached, leading to an overestimation of the IC50. Conversely, if the enzymatic reaction proceeds for too long and enters a non-linear phase, it can also lead to inaccurate IC50 determination. Therefore, optimizing both incubation steps is critical for obtaining accurate and reproducible results.

Q4: Should the pre-incubation and reaction be performed at a specific temperature?

A4: Yes, both the pre-incubation and the enzymatic reaction should be carried out at a constant and controlled temperature, typically 37°C, to ensure optimal enzyme activity and consistent results.

Q5: What are the key differences in assay setup when working with a reversible inhibitor like this compound compared to an irreversible inhibitor?

A5: The primary difference lies in the pre-incubation step. For reversible inhibitors, the pre-incubation allows for the establishment of binding equilibrium. For irreversible inhibitors, the pre-incubation is when the time-dependent inactivation of the enzyme occurs. The effect of an irreversible inhibitor is more pronounced with longer pre-incubation times, leading to a lower IC50 value. With a reversible inhibitor like this compound, the goal of the pre-incubation is to reach equilibrium, after which the IC50 should remain relatively constant with further pre-incubation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High variability in IC50 values for this compound Inconsistent incubation times.1. Ensure precise timing for both the pre-incubation of this compound with MAO-B and the subsequent enzymatic reaction. 2. Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents.
Temperature fluctuations during incubation.1. Use a calibrated incubator or water bath to maintain a constant temperature (e.g., 37°C) throughout the assay.
IC50 value for this compound is higher than expected Insufficient pre-incubation time.1. Increase the pre-incubation time of this compound with the MAO-B enzyme to 30 minutes or perform a time-course experiment to determine the optimal pre-incubation period.
Sub-optimal assay conditions.1. Verify the pH and buffer composition of your assay buffer. 2. Check the quality and concentration of the MAO-B enzyme and substrate.
Low signal or weak inhibition observed Incorrect order of reagent addition.1. Always pre-incubate the MAO-B enzyme with this compound before adding the substrate to initiate the reaction.
Enzyme concentration is too high.1. Reduce the concentration of the MAO-B enzyme to ensure the reaction remains in the linear range for the chosen reaction time.

Quantitative Data Summary

The inhibitory potency of this compound against human MAO-B is summarized in the table below.

Inhibitor Target IC50 (nM) Selectivity vs. MAO-A Inhibition Type
This compoundhMAO-B0.386>25,000-foldSelective and Competitive

Data sourced from MedchemExpress and other suppliers.

Experimental Protocols

Protocol for Determining the IC50 of this compound in a Fluorometric MAO-B Activity Assay

This protocol is adapted from standard fluorometric MAO-B inhibitor screening assays.

1. Reagent Preparation:

  • MAO-B Assay Buffer: Prepare a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).
  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
  • Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in MAO-B Assay Buffer to obtain a range of concentrations for the IC50 curve.
  • MAO-B Enzyme Solution: Dilute the recombinant human MAO-B enzyme in cold MAO-B Assay Buffer to the desired working concentration. Keep on ice.
  • Substrate Working Solution: Prepare a solution of a suitable fluorogenic MAO-B substrate (e.g., kynuramine or a proprietary substrate from a kit) in MAO-B Assay Buffer.
  • Positive Control: Prepare a working solution of a known MAO-B inhibitor (e.g., Selegiline) to validate the assay.

2. Assay Procedure (96-well plate format): a. Add 10 µL of the serially diluted this compound, positive control, or assay buffer (for the "no inhibitor" control) to the wells of a black 96-well microplate. b. Add 40 µL of the MAO-B enzyme solution to each well. c. Pre-incubation: Mix gently and incubate the plate for 15-30 minutes at 37°C. d. Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to each well. e. Reaction Incubation: Incubate the plate for 20-40 minutes at 37°C, protected from light. f. Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

3. Data Analysis: a. Subtract the background fluorescence (wells with no enzyme) from all readings. b. Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control. c. Plot the percent inhibition against the logarithm of the this compound concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Procedure cluster_analysis 3. Data Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add this compound to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare MAO-B Enzyme Solution add_enzyme Add MAO-B Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Working Solution add_substrate Add Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubation Pre-incubate (15-30 min, 37°C) add_enzyme->pre_incubation pre_incubation->add_substrate reaction_incubation Incubate (20-40 min, 37°C) add_substrate->reaction_incubation measure_fluorescence Measure Fluorescence reaction_incubation->measure_fluorescence calc_inhibition Calculate % Inhibition measure_fluorescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

inhibition_mechanism MAOB MAO-B (Enzyme) Product Product MAOB->Product catalyzes Complex MAO-B-Inhibitor Complex MAOB->Complex Substrate Substrate Substrate->MAOB PSB1491 This compound (Inhibitor) PSB1491->MAOB binds reversibly

Caption: Competitive inhibition of MAO-B by this compound.

References

dealing with PSB-1491 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on handling PSB-1491 in aqueous solutions to prevent precipitation and ensure reliable experimental outcomes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated after I diluted my DMSO stock solution into my aqueous experimental buffer. Why did this happen?

A1: This is a common phenomenon known as "solvent shock." this compound is readily soluble in dimethyl sulfoxide (DMSO) but has very low solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity causes the compound to crash out of solution, leading to precipitation.

Q2: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A2: To minimize solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%. However, the tolerance to DMSO can be cell-line specific, so it is advisable to run a vehicle control to assess the impact of the solvent on your specific experimental system.

Q3: Can I heat or sonicate my aqueous solution to redissolve the this compound precipitate?

A3: Gentle warming (e.g., to 37°C) or brief sonication can sometimes help to redissolve a precipitate.[1][2] However, prolonged or excessive heating should be avoided as it may degrade the compound. It is generally better to optimize the dissolution procedure to prevent precipitation from occurring in the first place.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[3] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture.

Troubleshooting Precipitation: A Step-by-Step Guide

If you are experiencing precipitation of this compound in your experiments, follow this troubleshooting workflow:

G start Precipitation Observed check_stock 1. Verify Stock Solution Is it clear and fully dissolved? start->check_stock optimize_dilution 2. Optimize Dilution Method Are you performing a stepwise dilution? check_stock->optimize_dilution Yes lower_concentration 3. Lower Final Concentration Is the concentration exceeding the solubility limit? check_stock->lower_concentration No, precipitate in stock optimize_dilution->lower_concentration Yes end_success Solution Clear: Proceed with Experiment optimize_dilution->end_success No, direct dilution was the issue cosolvent 4. Consider a Co-solvent (For in vitro assays) lower_concentration->cosolvent Yes lower_concentration->end_success No, concentration was too high cosolvent->end_success Yes, co-solvent resolved the issue end_fail Precipitation Persists: Contact Technical Support cosolvent->end_fail No

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary

Compound (MAO-B Inhibitor)SolventSolubility
Safinamide DMSOUp to 50 mg/mL[4]
Formulation (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline)≥ 2.5 mg/mL[5]
Selegiline Hydrochloride Water (pH 7.4)18.2 µg/mL
DMSOSoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 320.17 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • (Optional) Sonicator or water bath

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 3.20 mg of this compound.

  • Weigh the compound: Accurately weigh the calculated mass of this compound and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the tube in a 37°C water bath or sonicate for a few minutes.

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer (for in vitro assays)

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) aqueous buffer or cell culture medium

  • Sterile polypropylene tubes

Procedure:

  • Prepare an Intermediate Dilution: To minimize solvent shock, first prepare an intermediate dilution of your stock solution. For example, to achieve a final concentration of 10 µM, you can first dilute your 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.

  • Add to Aqueous Buffer: While gently vortexing the pre-warmed aqueous buffer, slowly add the required volume of the intermediate stock solution. For example, to make 1 mL of a 10 µM solution, add 10 µL of the 1 mM intermediate stock to 990 µL of your buffer. This results in a final DMSO concentration of 1%.

  • Final Mixing: Gently mix the final solution by inverting the tube or pipetting up and down.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation before use.

G cluster_stock Stock Solution Preparation cluster_intermediate Intermediate Dilution cluster_final Final Working Solution stock_dmso 10 mM this compound in 100% DMSO intermediate_dmso 1 mM this compound in DMSO stock_dmso->intermediate_dmso 1:10 dilution in DMSO final_solution 10 µM this compound in Aqueous Buffer (<1% DMSO) intermediate_dmso->final_solution 1:100 dilution in Aqueous Buffer

Caption: Recommended workflow for preparing this compound working solutions.

Signaling Pathway

This compound is a potent and selective inhibitor of Monoamine Oxidase B (MAO-B). MAO-B is a mitochondrial outer membrane enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters, such as dopamine. The inhibition of MAO-B by this compound leads to an increase in dopamine levels in the brain.

G Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Neurotransmission Enhanced Dopaminergic Neurotransmission Dopamine->Neurotransmission Metabolites Inactive Metabolites MAOB->Metabolites ROS Reactive Oxygen Species (ROS) MAOB->ROS PSB1491 This compound PSB1491->MAOB Inhibition

Caption: Signaling pathway of MAO-B and its inhibition by this compound.

References

Technical Support Center: Consistent Delivery of PSB-1491 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent and effective delivery of PSB-1491 in animal studies.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and administration of this compound.

Issue 1: Poor Solubility and Precipitation of this compound in Vehicle

Question: My this compound is not dissolving properly in the vehicle, or it is precipitating out of solution. How can I improve its solubility for in vivo administration?

Answer:

This compound is a poorly water-soluble compound, which presents a significant challenge for achieving a stable and homogenous formulation for animal studies. Here are several strategies to enhance its solubility:

  • Co-solvent Systems: this compound is soluble in DMSO.[1] A common approach is to first dissolve this compound in a small amount of 100% DMSO and then dilute it with an aqueous vehicle such as saline or phosphate-buffered saline (PBS) to the final desired concentration. It is crucial to keep the final concentration of DMSO as low as possible, ideally below 10% for parenteral routes, to minimize toxicity.[2]

  • Surfactants and Polyethylene Glycol (PEG): The addition of non-ionic surfactants like Tween 80 (polysorbate 80) or the use of co-solvents such as polyethylene glycol (e.g., PEG 300 or PEG 400) can significantly improve the solubility and stability of poorly soluble compounds.[3][4][5] These agents help to create microemulsions or enhance wetting, preventing the drug from precipitating.

  • Lipid-Based Formulations: For oral administration, lipid-based delivery systems can be highly effective. These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).

Recommended Starting Formulations:

The following table provides starting points for formulating this compound. It is essential to perform small-scale solubility tests to determine the optimal vehicle for your specific concentration and administration route.

Vehicle ComponentSuggested ConcentrationAdministration RouteNotes
DMSO< 10% (v/v)Intraperitoneal (IP), Oral (PO)High concentrations can cause local irritation and systemic toxicity.
PEG 300 or PEG 40010-40% (v/v)IP, POCan improve solubility and bioavailability.
Tween 801-10% (v/v)IP, POActs as a surfactant to stabilize the formulation.
Saline or PBSq.s. to final volumeIP, POUsed to dilute the organic solvents to a biocompatible concentration.

Experimental Protocol: Preparation of a this compound Formulation (Example for IP Injection)

  • Calculate the total volume of the formulation needed based on the number of animals and the dose volume (e.g., 10 mL/kg).

  • Weigh the required amount of this compound.

  • In a sterile microcentrifuge tube, dissolve the this compound in the smallest necessary volume of 100% DMSO. Vortex or sonicate briefly to aid dissolution.

  • In a separate sterile tube, prepare the final vehicle by mixing the required volumes of PEG 400, Tween 80, and saline. For example, for a final vehicle of 10% DMSO, 40% PEG 400, and 5% Tween 80 in saline, you would first mix the PEG 400 and Tween 80 with saline.

  • Slowly add the this compound/DMSO solution to the final vehicle while vortexing to ensure rapid and uniform mixing. This stepwise dilution helps prevent precipitation.

  • Visually inspect the final formulation for any signs of precipitation. If the solution is cloudy, it may require further optimization of the vehicle composition or a reduction in the final drug concentration.

  • The final formulation should be prepared fresh daily and stored protected from light.

Issue 2: Animal Distress or Adverse Reactions Post-Administration

Question: My animals are showing signs of distress (e.g., lethargy, ruffled fur, irritation at the injection site) after receiving the this compound formulation. What could be the cause and how can I mitigate it?

Answer:

Adverse reactions can be caused by the vehicle, the compound itself, or the administration procedure.

  • Vehicle Toxicity: High concentrations of organic solvents like DMSO can cause local irritation, inflammation, and systemic toxicity. If you observe these signs, consider the following:

    • Reduce Solvent Concentration: Lower the percentage of DMSO or other organic solvents in your formulation.

    • Alternative Vehicles: Explore more biocompatible vehicles, such as those with lower concentrations of co-solvents or lipid-based formulations for oral administration.

  • Compound Toxicity: While this compound is a selective MAO-B inhibitor, high doses may lead to off-target effects or exaggerated pharmacological responses.

    • Dose-Response Study: If you suspect compound toxicity, perform a dose-response study to identify the maximum tolerated dose (MTD).

  • Administration Technique: Improper injection technique can cause tissue damage and distress.

    • Proper Restraint and Needle Size: Ensure you are using the correct restraint techniques and an appropriate needle gauge for the size of the animal.

    • Injection Volume: Do not exceed the recommended maximum injection volumes for the chosen administration route.

Frequently Asked Questions (FAQs)

Formulation & Handling

  • Q1: What is the recommended storage condition for this compound powder?

    • A1: this compound should be stored in a cool, dry, and dark place. For long-term storage, -20°C is recommended.

  • Q2: How should I prepare a stock solution of this compound?

    • A2: this compound is soluble in DMSO. You can prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mg/mL) and store it at -20°C. This stock can then be diluted into the final vehicle for administration.

  • Q3: Can I use a pre-made commercial vehicle?

    • A3: Several commercial vehicles are available for preclinical studies. Ensure the chosen vehicle is compatible with your administration route and has a good safety profile. It is still recommended to perform a small-scale solubility test with this compound.

Administration

  • Q4: What is the best route of administration for this compound in rodent studies?

    • A4: The choice of administration route depends on the experimental goals.

      • Intraperitoneal (IP) injection is a common route for systemic delivery in rodents, offering rapid absorption.

      • Oral gavage (PO) is preferred when evaluating the oral bioavailability and is more clinically relevant for drugs intended for oral use in humans.

  • Q5: What are the key considerations for IP injections?

    • A5:

      • Injection Site: Inject into the lower right quadrant of the abdomen to avoid the cecum.

      • Needle Angle: Insert the needle at a 10-20 degree angle to the abdominal wall.

      • Aspiration: Gently aspirate before injecting to ensure you have not entered the bladder or intestines.

      • Volume: Do not exceed the maximum recommended volume (e.g., 10 mL/kg for mice).

  • Q6: What are the best practices for oral gavage?

    • A6:

      • Proper Restraint: The animal must be properly restrained to ensure the gavage needle can be inserted safely.

      • Correct Needle Size and Length: Use a gavage needle of the appropriate size and length for the animal to avoid injury to the esophagus or stomach.

      • Gentle Insertion: The needle should be inserted gently and should pass without resistance. If resistance is met, withdraw and re-insert.

      • Volume: Adhere to the recommended maximum gavage volumes (e.g., 10 mL/kg for mice).

Signaling Pathways and Experimental Workflow

Dopamine Degradation by MAO-B

The following diagram illustrates the role of Monoamine Oxidase B (MAO-B) in the degradation of dopamine. This compound inhibits MAO-B, thereby increasing the levels of dopamine in the synapse.

MAOB_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Glial Cell Dopamine Dopamine Dopamine_Synapse Dopamine Dopamine->Dopamine_Synapse Release MAOB MAO-B Dopamine_Synapse->MAOB Reuptake & Transport DOPAL DOPAL MAOB->DOPAL Oxidative Deamination DOPAC DOPAC DOPAL->DOPAC ALDH HVA HVA DOPAC->HVA COMT PSB1491 This compound PSB1491->MAOB Inhibition

Caption: Dopamine degradation pathway and the inhibitory action of this compound on MAO-B.

General Experimental Workflow for In Vivo Study of this compound

This diagram outlines a typical workflow for conducting an animal study with this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase A Calculate Dose & Formulation Volume B Prepare this compound Formulation A->B C Animal Acclimatization D Administer Vehicle or This compound (IP or PO) C->D E Monitor for Adverse Effects D->E F Behavioral Testing E->F G Tissue Collection & Biochemical Analysis F->G

Caption: A generalized workflow for an in vivo study involving this compound administration.

References

Validation & Comparative

A Preclinical Head-to-Head: Evaluating the Neuroprotective Potential of PSB-1491 and Selegiline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents in the context of neurodegenerative diseases like Parkinson's is a paramount objective. This guide provides a comparative analysis of two monoamine oxidase B (MAO-B) inhibitors, PSB-1491 and the established drug selegiline, based on available preclinical data. The focus is on their respective mechanisms of action, potency, selectivity, and neuroprotective effects, supported by experimental data to inform future research and development.

This comparison guide synthesizes preclinical findings to offer an objective evaluation of this compound versus selegiline. While direct head-to-head preclinical studies are limited, by examining their individual profiles, we can draw informative comparisons to guide further investigation into their therapeutic potential.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and selegiline exert their primary therapeutic effect by inhibiting monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain. By blocking MAO-B, these compounds increase the synaptic availability of dopamine, a neurotransmitter crucial for motor control, which is depleted in Parkinson's disease.

However, a key distinction lies in their mode of inhibition. This compound is a reversible and competitive inhibitor of MAO-B. This means it temporarily binds to the enzyme and its inhibitory effect can be overcome by increasing substrate concentrations. In contrast, selegiline is an irreversible inhibitor, forming a covalent bond with the enzyme and permanently inactivating it. The cell must then synthesize new MAO-B enzymes to restore activity. This difference in binding modality can have implications for dosing, potential for drug-drug interactions, and the duration of pharmacological effect.

Potency and Selectivity: A Quantitative Look

The efficacy of a MAO-B inhibitor is determined by its potency (how much of the drug is needed to achieve a certain level of inhibition) and its selectivity (its preference for inhibiting MAO-B over the related enzyme, MAO-A). Inhibition of MAO-A can lead to undesirable side effects, such as the "cheese effect" (a hypertensive crisis) when tyramine-rich foods are consumed.

CompoundIC50 for MAO-BSelectivity for MAO-B over MAO-A
This compound ~0.386 nM (human)[1], ~5-10 nM[2]>25,000-fold[1]
Selegiline 51 nM[3]450-fold[3]

As the data indicates, this compound demonstrates significantly higher potency in inhibiting MAO-B, with a sub-nanomolar IC50 value in some studies. Furthermore, its selectivity for MAO-B over MAO-A is substantially greater than that of selegiline, suggesting a potentially wider therapeutic window with a lower risk of off-target effects.

Neuroprotective Effects: Beyond Symptomatic Relief

Beyond their role in dopamine preservation, MAO-B inhibitors are investigated for their potential neuroprotective properties, which could slow the progression of neurodegenerative diseases.

Selegiline has been extensively studied in this regard and has demonstrated a range of neuroprotective actions in preclinical models. These include:

  • Protection against neurotoxins: Selegiline has been shown to protect neurons from the damaging effects of various neurotoxins.

  • Reduction of oxidative stress: By inhibiting MAO-B, selegiline reduces the production of reactive oxygen species (ROS) that can damage neuronal cells.

  • Anti-apoptotic properties: Selegiline has been observed to interfere with programmed cell death pathways, thereby promoting neuronal survival.

This compound has also shown promise in preclinical models, with evidence suggesting it provides neuroprotective effects by reducing oxidative stress and improving motor function in animal models of neurodegenerative disease. However, the extent and mechanisms of its neuroprotective actions require further in-depth investigation to draw a direct comparison with the more established profile of selegiline.

Experimental Protocols and Methodologies

To ensure the reproducibility and validity of the presented data, it is crucial to understand the experimental designs employed in these preclinical studies.

In Vitro MAO Inhibition Assay: A common method to determine the IC50 and selectivity of MAO inhibitors involves using human recombinant MAO-A and MAO-B enzymes. The assay typically measures the production of a fluorescent or chromogenic product resulting from the enzymatic conversion of a substrate in the presence of varying concentrations of the inhibitor.

Animal Models of Parkinson's Disease: Preclinical in vivo studies often utilize neurotoxin-based models to mimic the dopaminergic neurodegeneration seen in Parkinson's disease. Common models include:

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model: This neurotoxin selectively destroys dopaminergic neurons in the substantia nigra.

  • 6-OHDA (6-hydroxydopamine) model: This neurotoxin is directly injected into the brain to create a lesion in the dopaminergic pathways.

In these models, the efficacy of the test compounds is assessed by measuring:

  • Striatal Dopamine Levels: Techniques like microdialysis followed by high-performance liquid chromatography (HPLC) are used to measure the extracellular concentrations of dopamine and its metabolites in the striatum.

  • Motor Function: A battery of behavioral tests, such as the rotarod test, cylinder test, and open field test, are used to evaluate motor coordination, balance, and locomotor activity.

  • Immunohistochemistry: Post-mortem brain tissue is analyzed to quantify the extent of dopaminergic neuron loss and to assess markers of oxidative stress and apoptosis.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures involved, the following diagrams are provided.

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA VMAT2 VMAT2 DA->VMAT2 MAO_B MAO-B DA->MAO_B Degradation DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DAT->DA DOPAC DOPAC MAO_B->DOPAC DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Signal Signal Transduction DA_receptor->Signal PSB_1491 This compound PSB_1491->MAO_B Reversible Inhibition Selegiline Selegiline Selegiline->MAO_B Irreversible Inhibition

Figure 1: Mechanism of Action of this compound and Selegiline.

Experimental_Workflow cluster_model Animal Model of Parkinson's Disease cluster_assessment Assessment of Neuroprotection and Efficacy cluster_data Data Analysis and Comparison model_induction Induction of Neurodegeneration (e.g., MPTP, 6-OHDA) animal_groups Treatment Groups: - Vehicle - this compound - Selegiline model_induction->animal_groups behavioral Behavioral Testing (Motor Function) animal_groups->behavioral biochemical Biochemical Analysis (Striatal Dopamine Levels) animal_groups->biochemical histological Histological Analysis (Neuronal Survival, Oxidative Stress) animal_groups->histological data_analysis Statistical Analysis of Quantitative Data behavioral->data_analysis biochemical->data_analysis histological->data_analysis comparison Comparison of Effects: This compound vs. Selegiline data_analysis->comparison

Figure 2: General Experimental Workflow for Preclinical Evaluation.

Conclusion and Future Directions

The preclinical data currently available suggests that this compound is a highly potent and selective reversible MAO-B inhibitor with promising neuroprotective properties. Its superior potency and selectivity compared to the irreversible inhibitor selegiline may translate into a more favorable safety profile and a wider therapeutic index.

However, to provide a definitive comparison, direct head-to-head preclinical studies are essential. Future research should focus on:

  • Comprehensive in vivo studies directly comparing the efficacy of this compound and selegiline in animal models of Parkinson's disease, with a focus on both symptomatic improvement and disease-modifying effects.

  • Detailed mechanistic studies to elucidate the specific signaling pathways involved in the neuroprotective actions of this compound.

  • Pharmacokinetic and pharmacodynamic studies to better understand the absorption, distribution, metabolism, and excretion of this compound and how its reversible inhibition profile translates to in vivo target engagement and duration of action.

By addressing these key areas, the scientific community can gain a clearer understanding of the therapeutic potential of this compound and its standing relative to established treatments like selegiline, ultimately paving the way for the development of more effective therapies for neurodegenerative diseases.

References

A Comparative Guide to the Efficacy of PSB-1491 and Rasagiline: A Focus on Monoamine Oxidase B Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two monoamine oxidase B (MAO-B) inhibitors: PSB-1491, a novel reversible inhibitor, and rasagiline, an established irreversible inhibitor used in the treatment of Parkinson's disease. This comparison is based on available preclinical and clinical data, with a focus on quantitative metrics, experimental methodologies, and underlying mechanisms of action.

At a Glance: Key Efficacy Parameters

ParameterThis compoundRasagiline
Mechanism of Action Selective, Competitive, and Reversible MAO-B InhibitorSelective and Irreversible MAO-B Inhibitor
In Vitro Potency (IC50 vs. human MAO-B) 0.386 nM[1][2]~13 - 69 nM
In Vitro Selectivity (MAO-B vs. MAO-A) >25,000-fold[1][2]High, though quantitative comparison varies
Preclinical Neuroprotection Data not available in published literatureDemonstrated in various models (e.g., 6-OHDA, MPTP, ischemia)
Clinical Efficacy Not yet evaluated in clinical trialsProven efficacy in early and advanced Parkinson's disease

Mechanism of Action: A Tale of Two Inhibition Strategies

Both this compound and rasagiline exert their therapeutic potential by inhibiting monoamine oxidase B (MAO-B), a key enzyme responsible for the degradation of dopamine in the brain. By blocking MAO-B activity, these compounds increase the synaptic availability of dopamine, thereby alleviating the motor symptoms associated with Parkinson's disease. However, they achieve this through fundamentally different molecular interactions.

Rasagiline is a propargylamine-based inhibitor that forms a covalent, irreversible bond with the flavin cofactor of the MAO-B enzyme.[3] This irreversible inhibition means that the restoration of enzyme activity is dependent on the synthesis of new MAO-B, a process that can take a considerable amount of time.

This compound , on the other hand, is an indazole-5-carboxamide derivative that acts as a competitive and reversible inhibitor of MAO-B. Its binding to the enzyme is non-covalent, and its inhibitory effect can be overcome by increased substrate concentrations. This reversibility may offer a different pharmacokinetic and pharmacodynamic profile compared to irreversible inhibitors.

Signaling Pathway of Dopamine Metabolism and MAO-B Inhibition

MAO_B_Inhibition cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Presynaptic Neuron Mitochondria Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Dopamine_vesicle Dopamine Vesicle Dopamine->Dopamine_vesicle Uptake via VMAT2 MAO_B MAO-B Dopamine->MAO_B Degradation VMAT2 VMAT2 Synaptic_Dopamine Dopamine Dopamine_vesicle->Synaptic_Dopamine Release Dopamine_Receptor Dopamine Receptors (D1, D2, etc.) Synaptic_Dopamine->Dopamine_Receptor Binding DAT DAT Synaptic_Dopamine->DAT Reuptake Postsynaptic_Effect Signal Transduction (e.g., cAMP pathway) Dopamine_Receptor->Postsynaptic_Effect DOPAC DOPAC MAO_B->DOPAC Metabolism H2O2 H₂O₂ (Oxidative Stress) MAO_B->H2O2 HVA HVA DOPAC->HVA COMT PSB_1491 This compound PSB_1491->MAO_B Reversible Inhibition Rasagiline Rasagiline Rasagiline->MAO_B Irreversible Inhibition

Dopamine metabolism and points of MAO-B inhibition.

In Vitro Efficacy: Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. For MAO-B inhibitors, a lower IC50 value indicates a higher potency. Selectivity for MAO-B over MAO-A is crucial to avoid the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors.

CompoundTargetIC50 (nM)SourceAssay Method
This compound human MAO-B0.386Tzvetkov et al., 2014Recombinant human MAO-B, kynuramine substrate
human MAO-A>10,000Tzvetkov et al., 2014Recombinant human MAO-A, kynuramine substrate
Rasagiline human MAO-B13MedchemExpressRecombinant human MAO-B, p-tyramine substrate, resorufin-based fluorescence
human MAO-B69MedchemExpressRecombinant human MAO-B, p-tyramine substrate, H₂O₂ production
rat brain MAO-B4.43MedchemExpressRat brain homogenate
rat brain MAO-A412MedchemExpressRat brain homogenate

Based on the available data, this compound demonstrates sub-nanomolar potency against human MAO-B, making it one of the most potent reversible inhibitors described to date. Its selectivity for MAO-B over MAO-A is exceptionally high, exceeding 25,000-fold. Rasagiline also exhibits high potency for MAO-B, with reported IC50 values in the low nanomolar range for the human enzyme. While direct comparison is challenging due to variations in experimental conditions, both compounds are highly potent and selective MAO-B inhibitors.

Preclinical Efficacy: Neuroprotection and Symptomatic Relief

Animal models of Parkinson's disease, such as those induced by neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), are crucial for evaluating the neuroprotective and symptomatic effects of novel therapeutic agents.

Rasagiline in Preclinical Models

Numerous studies have demonstrated the neuroprotective effects of rasagiline in various preclinical models. For instance, in a rat model of Parkinson's disease induced by 6-OHDA, rasagiline treatment has been shown to protect dopaminergic neurons from degeneration and reduce motor deficits. In models of brain ischemia, rasagiline has been found to reduce infarct size and improve neurological scores. These neuroprotective effects are thought to be, at least in part, independent of its MAO-B inhibitory activity and may involve the modulation of anti-apoptotic pathways.

This compound in Preclinical Models

To date, there is a lack of published in vivo studies evaluating the neuroprotective or symptomatic efficacy of this compound in animal models of Parkinson's disease. While its high in vitro potency and selectivity are promising, further preclinical investigation is required to establish its in vivo efficacy and therapeutic potential.

Experimental Protocols

In Vitro MAO-B Inhibition Assay (General Protocol)

This protocol outlines a typical fluorometric assay used to determine the IC50 of a test compound against MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., kynuramine, Amplex Red reagent)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compound (e.g., this compound, rasagiline) dissolved in DMSO

  • Positive control (e.g., selegiline)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and positive control in assay buffer. Prepare a working solution of the MAO-B enzyme and the substrate in assay buffer.

  • Assay Setup: To the wells of the 96-well plate, add the assay buffer, the test compound at various concentrations (or positive control/vehicle control), and the MAO-B enzyme solution.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the MAO-B substrate to each well to start the enzymatic reaction.

  • Measurement: Immediately measure the fluorescence in kinetic mode using a microplate reader at the appropriate excitation and emission wavelengths for the substrate used.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Normalize the data to the activity of the vehicle control (100% activity). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol describes the induction of a unilateral lesion of the nigrostriatal pathway in rats to model Parkinson's disease.

Materials:

  • Adult male Sprague-Dawley or Wistar rats

  • 6-hydroxydopamine hydrochloride

  • Ascorbic acid-saline solution (0.02% w/v)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic apparatus

  • Hamilton syringe with a 26-gauge needle

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Shave and clean the surgical area on the scalp.

  • Craniotomy: Make a midline incision on the scalp to expose the skull. Drill a small burr hole at the stereotaxic coordinates corresponding to the desired injection site (e.g., medial forebrain bundle or striatum).

  • 6-OHDA Injection: Prepare a fresh solution of 6-OHDA in cold ascorbic acid-saline. Slowly infuse the 6-OHDA solution into the target brain region using the Hamilton syringe. The volume and concentration of 6-OHDA will depend on the desired severity of the lesion.

  • Post-operative Care: After the injection, slowly retract the needle, suture the incision, and allow the animal to recover from anesthesia. Provide appropriate post-operative care, including analgesics and easy access to food and water.

  • Behavioral and Histological Assessment: After a recovery period (typically 2-4 weeks), assess motor deficits using tests such as the apomorphine- or amphetamine-induced rotation test, cylinder test, or stepping test. At the end of the study, euthanize the animals and perform immunohistochemical analysis of the brain tissue to quantify the extent of dopaminergic neuron loss (e.g., by staining for tyrosine hydroxylase).

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 MAO-B Inhibition Assay (IC50 Determination) A2 MAO-A Inhibition Assay (Selectivity Assessment) A1->A2 A3 Mechanism of Inhibition Studies (Reversible vs. Irreversible) A2->A3 B1 Animal Model Induction (e.g., 6-OHDA or MPTP) A3->B1 Proceed to in vivo if promising B2 Drug Administration (Vehicle, this compound, Rasagiline) B1->B2 B3 Behavioral Assessment (Motor Function) B2->B3 B4 Post-mortem Analysis (Immunohistochemistry, Neurochemistry) B3->B4

A generalized workflow for preclinical evaluation.

Conclusion

Both this compound and rasagiline are highly potent and selective inhibitors of MAO-B. This compound stands out for its exceptional in vitro potency as a reversible inhibitor. Rasagiline's efficacy is well-established through extensive preclinical and clinical studies, demonstrating both symptomatic relief and potential neuroprotective effects.

The primary gap in the current understanding of this compound is the absence of in vivo efficacy data. Future research should focus on evaluating this compound in established animal models of Parkinson's disease to determine if its remarkable in vitro profile translates into therapeutic benefits. A direct, head-to-head comparison with rasagiline in such models would be invaluable for elucidating the relative merits of reversible versus irreversible MAO-B inhibition. For drug development professionals, this compound represents a promising lead compound that warrants further investigation to ascertain its potential as a novel therapeutic for Parkinson's disease and other neurodegenerative disorders.

References

Unveiling the Superior Selectivity of PSB-1491 for Monoamine Oxidase-B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug discovery and neuroscience, the selective inhibition of monoamine oxidase-B (MAO-B) is a critical strategy in the development of therapeutics for neurodegenerative disorders. This guide provides an in-depth comparison of PSB-1491, a potent and highly selective MAO-B inhibitor, against other established alternatives. Supported by experimental data, this analysis underscores the exceptional selectivity profile of this compound.

Monoamine oxidase-B is a key enzyme in the catabolism of dopamine, and its inhibition can lead to increased dopamine levels in the brain, a therapeutic approach for conditions like Parkinson's disease.[1] The ideal MAO-B inhibitor should exhibit high potency for its target enzyme while demonstrating minimal activity against its isoenzyme, monoamine oxidase-A (MAO-A), to avoid potential side effects associated with the inhibition of MAO-A. This guide delves into the quantitative data that validates the superior selectivity of this compound.

Comparative Analysis of MAO-B Inhibitor Potency and Selectivity

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B, provides a quantitative measure of a compound's preference for MAO-B. A higher SI value signifies greater selectivity.

The following table summarizes the in vitro inhibitory activities of this compound and other well-known MAO-B inhibitors against human MAO-A and MAO-B.

CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (MAO-A IC50 / MAO-B IC50)
This compound 0.386 [2][3][4]>10,000 [3]>25,906
Selegiline5123,000~451
Rasagiline1470050
Safinamide98580,000~5,918

The data clearly illustrates the exceptional profile of this compound, which exhibits sub-nanomolar potency for MAO-B and a selectivity index orders of magnitude higher than that of the compared alternatives.

Experimental Protocols: In Vitro MAO-B Inhibition Assay

The following is a detailed methodology for an in vitro fluorescence-based assay to determine the IC50 values of inhibitors for both MAO-A and MAO-B. This protocol is adapted from established methods for assessing MAO inhibition.

Objective: To determine the concentration of an inhibitor required to inhibit 50% of the activity of recombinant human MAO-B (or MAO-A).

Principle: The assay quantifies the activity of MAO-B by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO-B substrate (e.g., tyramine or benzylamine). In the presence of a fluorescent probe and a developer enzyme like horseradish peroxidase, H₂O₂ generates a fluorescent product. The rate of increase in fluorescence is directly proportional to the enzyme's activity. The presence of an inhibitor reduces this rate, allowing for the calculation of its inhibitory potency.

Materials:

  • Recombinant human MAO-B or MAO-A enzyme

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-B Substrate (e.g., Tyramine)

  • Fluorescent Probe (e.g., Amplex® Red or equivalent)

  • Developer Enzyme (e.g., Horseradish Peroxidase)

  • Test inhibitors (e.g., this compound, Selegiline) and a known control inhibitor

  • 96-well black microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test inhibitors and control inhibitor in an appropriate solvent (e.g., DMSO).

    • Create serial dilutions of the inhibitor stock solutions in the assay buffer to achieve a range of final assay concentrations.

    • Prepare a working solution of the MAO-B enzyme in the assay buffer at the recommended concentration.

    • Prepare a "Reaction Mix" containing the MAO-B substrate, fluorescent probe, and developer enzyme in the assay buffer according to the manufacturer's instructions.

  • Assay Protocol:

    • Add a small volume (e.g., 10 µL) of each concentration of the diluted inhibitors to the respective wells of the 96-well plate.

    • Include "Enzyme Control" wells (100% activity) containing only the assay buffer with the same percentage of solvent as the inhibitor wells.

    • Include "Blank" wells containing only the assay buffer without the enzyme.

    • Add the MAO-B enzyme working solution (e.g., 40 µL) to all wells except the "Blank" wells.

    • Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitors to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the "Reaction Mix" (e.g., 50 µL) to all wells.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in kinetic mode, taking readings every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from the "Blank" wells) from all other readings.

    • Calculate the rate of reaction (slope of the fluorescence intensity versus time) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the "Enzyme Control" (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of MAO-B inhibition, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitors to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme & Incubate prep_enzyme->add_enzyme prep_reaction_mix Prepare Reaction Mix start_reaction Initiate Reaction with Mix prep_reaction_mix->start_reaction add_inhibitor->add_enzyme add_enzyme->start_reaction read_fluorescence Kinetic Fluorescence Reading start_reaction->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for determining the IC50 of MAO-B inhibitors.

G cluster_pathway Dopamine Degradation Pathway Dopamine Dopamine DOPAL DOPAL Dopamine->DOPAL Oxidative Deamination MAOB MAO-B DOPAC DOPAC DOPAL->DOPAC Oxidation ALDH ALDH Inhibitor This compound (MAO-B Inhibitor) Inhibitor->MAOB Inhibition

Caption: MAO-B-mediated degradation of dopamine and its inhibition.

References

A Head-to-Head Comparison of Reversible vs. Irreversible MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of monoamine oxidase B (MAO-B) is a well-established therapeutic strategy for managing neurodegenerative disorders, particularly Parkinson's disease. By preventing the breakdown of dopamine, MAO-B inhibitors can help alleviate motor symptoms and are a valuable tool in the neurologist's armamentarium. These inhibitors are broadly classified into two categories based on their mechanism of action: reversible and irreversible. This guide provides a detailed, data-driven comparison of these two classes to inform research and drug development decisions.

Mechanism of Action: A Tale of Two Inhibition Strategies

The fundamental difference between reversible and irreversible MAO-B inhibitors lies in their interaction with the enzyme.

Irreversible MAO-B inhibitors , such as selegiline and rasagiline, form a covalent bond with the flavin cofactor (FAD) at the active site of the MAO-B enzyme.[1][2] This covalent modification leads to the permanent inactivation of the enzyme.[3] Restoration of MAO-B activity is a slow process that requires the de novo synthesis of the enzyme, which can take up to two weeks.[3]

Reversible MAO-B inhibitors , exemplified by safinamide, bind to the enzyme's active site through non-covalent interactions. This binding is transient, and the inhibitor can dissociate from the enzyme, allowing it to regain its function. The degree of inhibition is dependent on the plasma concentration of the inhibitor.

cluster_irreversible Irreversible Inhibition cluster_reversible Reversible Inhibition MAOB_I MAO-B Enzyme Complex_I Covalent Enzyme-Inhibitor Complex (Inactive) MAOB_I->Complex_I Forms covalent bond (Permanent Inactivation) Inhibitor_I Irreversible Inhibitor (e.g., Selegiline, Rasagiline) Inhibitor_I->MAOB_I Binds to active site MAOB_R MAO-B Enzyme Complex_R Non-covalent Enzyme-Inhibitor Complex (Inactive) MAOB_R->Complex_R Forms non-covalent bond (Transient Inactivation) Inhibitor_R Reversible Inhibitor (e.g., Safinamide) Inhibitor_R->MAOB_R Binds to active site Complex_R->MAOB_R Dissociates to restore enzyme function

Figure 1. Mechanisms of irreversible and reversible MAO-B inhibition.

Quantitative Performance Data

The efficacy and selectivity of MAO-B inhibitors are critical parameters in their pharmacological profiling. The following table summarizes key quantitative data for representative irreversible and reversible inhibitors.

ParameterIrreversible InhibitorsReversible Inhibitors
Compound Selegiline Rasagiline
IC₅₀ for human MAO-B ~ 0.007 µM[4]~ 0.014 µM
IC₅₀ for human MAO-A ~ 0.412 µM~ 0.7 µM
Selectivity Index (IC₅₀ MAO-A / IC₅₀ MAO-B) ~ 59~ 50
Inhibition Type Irreversible, CovalentIrreversible, Covalent
Plasma Half-life (t₁/₂) ~1.5 hours~1.3 hours in patients
Metabolites Amphetamine derivativesAminoindan (inactive)

Experimental Protocols

In Vitro MAO-B Inhibition Assay (Fluorometric Method)

This protocol describes a common method for determining the inhibitory potency (IC₅₀) of a compound against MAO-B. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO-B substrate.

Materials:

  • Human recombinant MAO-B enzyme

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-B Substrate (e.g., kynuramine or tyramine)

  • Fluorescent Probe (e.g., Amplex Red)

  • Developer Enzyme (e.g., Horseradish Peroxidase - HRP)

  • Test compounds and a reference inhibitor (e.g., selegiline)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • Enzyme Preparation: Dilute the MAO-B enzyme to the desired working concentration in the assay buffer.

  • Assay Reaction: a. To each well of the microplate, add the test compound or reference inhibitor. b. Add the diluted MAO-B enzyme to each well (except for the blank controls). c. Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction. d. Prepare a reaction mixture containing the MAO-B substrate, fluorescent probe, and developer enzyme in the assay buffer. e. Initiate the reaction by adding the reaction mixture to all wells.

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation/emission wavelength appropriate for the chosen probe (e.g., 535/587 nm for Amplex Red).

  • Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Determination of Reversibility (Dialysis Method)

This protocol is used to differentiate between reversible and irreversible inhibitors.

Procedure:

  • Inhibitor-Enzyme Incubation: Incubate the MAO-B enzyme with a high concentration (e.g., 100x IC₅₀) of the test inhibitor and a known irreversible inhibitor (e.g., selegiline) for a sufficient duration (e.g., 60 minutes) to allow for binding. A control sample with the enzyme and buffer only is also prepared.

  • Dialysis: Place the enzyme-inhibitor mixtures in a dialysis cassette and dialyze against a large volume of assay buffer for an extended period (e.g., 24 hours) with several buffer changes. This process removes any unbound inhibitor.

  • Activity Measurement: After dialysis, measure the residual MAO-B activity of all samples using the in vitro inhibition assay described above.

  • Analysis:

    • Reversible inhibitors: The enzyme activity will be significantly recovered after dialysis as the inhibitor dissociates from the enzyme.

    • Irreversible inhibitors: The enzyme activity will remain low as the covalent bond is not disrupted by dialysis.

cluster_workflow Experimental Workflow: MAO-B Inhibitor Characterization start Start in_vitro_assay In Vitro MAO-B Inhibition Assay (Fluorometric or LC-MS/MS) start->in_vitro_assay ic50 Determine IC₅₀ Value in_vitro_assay->ic50 reversibility_assay Reversibility Assay (Dialysis or Wash-out) ic50->reversibility_assay classify Classify Inhibitor: Reversible or Irreversible reversibility_assay->classify kinetic_studies Enzyme Kinetic Studies (Determine Ki and mechanism of inhibition) classify->kinetic_studies end End kinetic_studies->end

Figure 2. A typical experimental workflow for characterizing MAO-B inhibitors.

Concluding Remarks

The choice between a reversible and an irreversible MAO-B inhibitor depends on the specific therapeutic goal and desired pharmacological profile. Irreversible inhibitors offer a long duration of action that is independent of the drug's half-life, which can be advantageous for consistent enzyme inhibition. However, the permanent nature of the inhibition necessitates caution regarding potential drug-drug and drug-food interactions.

Reversible inhibitors, on the other hand, provide a degree of inhibition that is more directly related to their plasma concentrations, potentially offering a better safety profile with respect to tyramine-induced hypertensive crises. The higher selectivity of some reversible inhibitors, such as safinamide, for MAO-B over MAO-A further enhances their safety.

Ultimately, both classes of MAO-B inhibitors are valuable for the treatment of neurodegenerative diseases. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug developers in the continued exploration and development of novel and improved MAO-B targeted therapies.

References

PSB-1491: A Comparative Analysis of Monoamine Oxidase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of PSB-1491 against monoamine oxidase B (MAO-B) and its cross-reactivity with monoamine oxidase A (MAO-A). The data presented herein is intended to assist researchers in evaluating the selectivity of this compound for its primary target.

Data Presentation

The inhibitory potency of this compound was assessed against both human MAO-A and MAO-B. The resulting IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in the table below.

EnzymeInhibitorIC50 (nM)Selectivity (MAO-A/MAO-B)
Human MAO-B (hMAO-B)This compound0.386>25,000-fold
Human MAO-A (hMAO-A)This compound>10,000

Key Finding: this compound is a highly potent and selective inhibitor of human monoamine oxidase B (hMAO-B) with a sub-nanomolar IC50 value.[1][2] The compound demonstrates exceptional selectivity, with over 25,000 times more potency for MAO-B compared to MAO-A.[1][2]

Experimental Protocols

A detailed experimental protocol for the determination of MAO inhibitory activity was not available in the initial search. However, a general methodology for such an assay is provided below.

General Protocol for Monoamine Oxidase Inhibition Assay:

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme sources. The enzymes are typically prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Substrate: A suitable substrate for each enzyme is selected. For MAO-B, benzylamine or phenylethylamine are commonly used. For MAO-A, kynuramine or serotonin are typical substrates. The substrate concentration is usually kept close to its Km value for the respective enzyme.

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to obtain a range of inhibitor concentrations.

  • Assay Procedure:

    • The enzyme preparation is pre-incubated with various concentrations of this compound or vehicle control for a specific duration at a controlled temperature (e.g., 37°C).

    • The reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a defined period.

    • The reaction is terminated, often by the addition of a stop solution (e.g., a strong acid or base).

  • Detection: The product of the enzymatic reaction is quantified. This can be done using various methods, such as spectrophotometry or fluorometry, depending on the substrate used. For example, the oxidation of kynuramine by MAO-A produces a fluorescent product. The rate of product formation is measured.

  • Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

To illustrate the concepts discussed, the following diagrams are provided.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme MAO-A or MAO-B Enzyme Preparation Preincubation Pre-incubation (Enzyme + Inhibitor) Enzyme->Preincubation Inhibitor This compound Serial Dilutions Inhibitor->Preincubation Reaction Initiate Reaction (Add Substrate) Preincubation->Reaction Termination Terminate Reaction Reaction->Termination Detection Quantify Product Termination->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Experimental workflow for determining the IC50 of this compound against monoamine oxidases.

Signaling_Pathway cluster_MAO Monoamine Oxidase (MAO) Pathway Monoamines Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) MAO_A MAO-A Monoamines->MAO_A MAO_B MAO-B Monoamines->MAO_B Aldehydes Aldehydes MAO_A->Aldehydes MAO_B->Aldehydes Acids Carboxylic Acids Aldehydes->Acids PSB1491 This compound PSB1491->MAO_B Inhibition

Caption: Simplified signaling pathway of monoamine oxidase and the inhibitory action of this compound.

References

Unveiling PSB-1491: A Comparative Analysis of a Potent MAO-B Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the novel monoamine oxidase B (MAO-B) inhibitor, PSB-1491, with established alternatives. Supported by experimental data from published research, this document outlines its pharmacological profile, details key experimental methodologies, and visualizes relevant biological pathways to offer a clear perspective on its potential in the landscape of neuroprotective therapeutics.

This compound has emerged as a highly potent, selective, competitive, and reversible inhibitor of monoamine oxidase B, an enzyme pivotal in the degradation of dopamine in the brain.[1] By impeding MAO-B activity, this compound effectively increases dopamine availability, a mechanism of significant interest for the treatment of neurodegenerative conditions such as Parkinson's disease. This guide delves into the quantitative data that underscores the efficacy of this compound and places it in context with other widely recognized MAO-B inhibitors.

Quantitative Comparison of MAO-B Inhibitors

The following table summarizes the key quantitative parameters of this compound in comparison to other notable MAO-B inhibitors. The data highlights the subnanomolar potency of this compound and its remarkable selectivity for MAO-B over MAO-A.

CompoundIC₅₀ for human MAO-B (nM)Selectivity Index (SI) vs. MAO-A
This compound 0.386 >25,000-fold
Selegiline9.5>100
Rasagiline4.3>100
Safinamide98>5,000

Data for this compound was obtained from in vitro studies using human recombinant MAO-B.[2] Data for comparator compounds represents approximate values from publicly available pharmacological data.

Experimental Protocols

To ensure the reproducibility and clear understanding of the research findings, detailed methodologies for the key experiments are provided below.

In Vitro MAO-B Inhibition Assay

This protocol outlines the method used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for MAO-B.

Objective: To quantify the potency and selectivity of this compound in inhibiting human MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B expressed in a baculovirus-infected insect cell system (BTI-TN-5B1-4).

  • This compound and comparator compounds.

  • Amplex Red reagent (10-acetyl-3,7-dihydrophenoxazine).

  • Horseradish peroxidase (HRP).

  • p-Tyramine (MAO substrate).

  • Phosphate buffer (pH 7.4).

  • 96-well microplates.

  • Fluorescence microplate reader.

Procedure:

  • Prepare serial dilutions of this compound and comparator compounds in phosphate buffer.

  • In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.

  • Add the test compound dilutions to the respective wells.

  • Pre-incubate the enzyme and compound mixture for 15 minutes at 37°C.

  • Prepare the reaction mixture containing Amplex Red, HRP, and p-tyramine in phosphate buffer.

  • Initiate the enzymatic reaction by adding the reaction mixture to all wells.

  • Incubate the plate for 20 minutes at 37°C, protected from light.

  • Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme activity without inhibitor).

  • Determine the IC₅₀ values by fitting the concentration-response data to a sigmoidal curve.

Neuroprotection Assay (General Protocol)

While specific neuroprotection data for this compound is not yet widely published, this general protocol describes a common in vitro method to assess the neuroprotective effects of a compound against a neurotoxin-induced cell death model.

Objective: To evaluate the ability of a test compound to protect neuronal cells from neurotoxin-induced damage.

Materials:

  • SH-SY5Y neuroblastoma cells or primary neuronal cultures.

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+).

  • Test compound (e.g., this compound).

  • Cell culture medium and supplements.

  • MTT or similar cell viability assay reagents.

  • Microplate reader.

Procedure:

  • Culture the neuronal cells in 96-well plates until they reach the desired confluence.

  • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Induce neurotoxicity by adding the neurotoxin to the cell culture medium.

  • Incubate the cells for a further 24-48 hours.

  • Assess cell viability using an MTT assay. This involves adding MTT solution to the wells, incubating, and then solubilizing the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the control (untreated cells) and the neurotoxin-only treated group.

Visualizing the Mechanisms

To better illustrate the biological context and experimental processes, the following diagrams have been generated using the DOT language.

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_inhibitor Pharmacological Intervention Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism DOPAC DOPAC MAO_B->DOPAC Produces PSB_1491 This compound PSB_1491->MAO_B Inhibits

Caption: Mechanism of MAO-B inhibition by this compound.

Neuroprotection_Workflow A 1. Plate Neuronal Cells B 2. Pre-treat with this compound A->B C 3. Induce Neurotoxicity (e.g., 6-OHDA) B->C D 4. Incubate for 24-48 hours C->D E 5. Assess Cell Viability (MTT Assay) D->E F 6. Analyze Data E->F

Caption: Experimental workflow for in vitro neuroprotection assay.

References

Independent Validation of PSB-1491's IC50 Value: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the monoamine oxidase B (MAO-B) inhibitor PSB-1491, with a focus on its reported IC50 value and a comparison with alternative MAO-B inhibitors. The information is intended to assist researchers in evaluating this compound for their specific applications.

Executive Summary

This compound is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in the degradation of dopamine and other neurotransmitters. The primary reported IC50 value for this compound against human MAO-B is 0.386 nM . This value originates from the initial discovery and characterization of the compound. At present, a comprehensive search of scientific literature has not revealed independent, peer-reviewed studies that explicitly validate this specific IC50 value. This guide presents the available data for this compound alongside comparable data for established MAO-B inhibitors—Selegiline, Rasagiline, and Safinamide—to provide a contextual performance overview.

Comparative Analysis of MAO-B Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and selected alternative MAO-B inhibitors. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.

CompoundTargetReported IC50 (nM)Type of Inhibition
This compound Human MAO-B 0.386 Competitive, Reversible
SelegilineHuman MAO-B~4.2 - 11.2Irreversible
RasagilineHuman MAO-B~4.4Irreversible
SafinamideHuman MAO-B~98Reversible

Experimental Protocols

The determination of the IC50 value for MAO-B inhibitors is typically performed using a fluorometric enzymatic assay. This method quantifies the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate.

Principle of the Assay:

Monoamine oxidase B catalyzes the oxidative deamination of monoamine substrates (e.g., benzylamine), producing an aldehyde, ammonia, and hydrogen peroxide. In the presence of a peroxidase and a suitable fluorescent probe (e.g., Amplex Red), the H₂O₂ generated reacts to produce a highly fluorescent product (e.g., resorufin). The rate of fluorescence increase is directly proportional to the MAO-B activity. The presence of an inhibitor reduces the rate of this reaction, allowing for the calculation of its inhibitory potency.

General Protocol for IC50 Determination of MAO-B Inhibitors:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent, typically DMSO.

    • Perform serial dilutions of the test compound in assay buffer to create a range of concentrations.

    • Prepare a solution of recombinant human MAO-B enzyme in assay buffer.

    • Prepare a substrate solution containing a specific MAO-B substrate (e.g., benzylamine).

    • Prepare a detection solution containing a peroxidase (e.g., horseradish peroxidase) and a fluorogenic probe (e.g., Amplex Red) in assay buffer.

  • Assay Procedure (96-well plate format):

    • To appropriate wells of a black, flat-bottom 96-well plate, add a small volume of each concentration of the diluted test compound. Include wells for a positive control (a known MAO-B inhibitor) and a negative control (vehicle only).

    • Add the MAO-B enzyme solution to all wells except for a blank control.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately add the detection solution to all wells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~580-590 nm emission) over time in a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software program (e.g., GraphPad Prism) to determine the IC50 value.

Visualizing the MAO-B Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MAO-B enzymatic reaction pathway and the regulatory signaling cascade that influences its expression.

MAO_B_Reaction_Pathway cluster_0 Mitochondrial Outer Membrane MAO-B MAO-B Aldehyde Aldehyde MAO-B->Aldehyde Oxidizes to H2O2 Hydrogen Peroxide MAO-B->H2O2 Produces NH3 Ammonia MAO-B->NH3 Produces Monoamine_Substrate Monoamine Substrate (e.g., Dopamine) Monoamine_Substrate->MAO-B Binds to active site Inhibitor This compound Inhibitor->MAO-B Inhibits

MAO-B Enzymatic Reaction Pathway

MAO_B_Signaling_Pathway cluster_1 Signal Transduction Cascade cluster_2 Gene Expression Regulation PKC Protein Kinase C (PKC) Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK cJun c-Jun ERK->cJun Egr1 Egr-1 ERK->Egr1 MAOB_Gene MAO-B Gene cJun->MAOB_Gene Activate Transcription Egr1->MAOB_Gene Activate Transcription MAOB_Protein MAO-B Protein MAOB_Gene->MAOB_Protein Translation External_Stimuli External Stimuli (e.g., Phorbol Esters) External_Stimuli->PKC

MAO-B Regulatory Signaling Pathway

A Comparative Analysis of Safinamide and Adenosine A2B Receptor Antagonists on Motor Function

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the motor function effects of the established anti-Parkinsonian agent, safinamide, and the investigational class of adenosine A2B receptor antagonists. This comparison is based on available preclinical and clinical data.

Disclaimer: Direct comparative studies between safinamide and a specific adenosine A2B receptor antagonist, PSB-1491, are not available in the current scientific literature. Information on this compound, in the context of motor function, is exceptionally scarce. Therefore, this guide will draw comparisons between safinamide and the broader, more extensively researched class of adenosine A2A receptor antagonists as a proxy to explore the potential effects of targeting adenosine pathways in motor control, a strategy that may be shared by A2B antagonists. This substitution is a significant limitation and should be considered when interpreting the presented data.

Introduction to the Compounds

Safinamide is an approved add-on therapy for Parkinson's disease, recognized for its unique dual mechanism of action. It acts as a highly selective and reversible monoamine oxidase B (MAO-B) inhibitor, which reduces the degradation of dopamine, a key neurotransmitter for motor control.[1][2] Additionally, safinamide modulates glutamate release through the blockade of voltage-dependent sodium channels.[2][3] This dual action on both dopaminergic and glutamatergic pathways is thought to contribute to its efficacy in improving motor symptoms and motor fluctuations in patients with Parkinson's disease.[1]

Adenosine A2B Receptor Antagonists , represented by investigational compounds, are part of a therapeutic strategy targeting the adenosine signaling pathway. While data on A2B antagonists in motor function is limited, the closely related adenosine A2A receptor antagonists have been more thoroughly investigated for their potential in treating Parkinson's disease. A2A receptors are highly concentrated in the basal ganglia, a critical area for motor control, where they interact with dopamine D2 receptors. By blocking A2A receptors, these antagonists can indirectly increase dopaminergic signaling, offering a non-dopaminergic approach to improving motor function.

Comparative Preclinical Data on Motor Function

The following table summarizes available preclinical data for safinamide and adenosine A2A receptor antagonists (as a proxy for A2B antagonists) in rodent models of Parkinson's disease and related motor impairments.

Compound Class Animal Model Motor Function Test Key Findings Reference
Safinamide MPTP-lesioned PrimatesParkinsonian symptom scorePotentiated the anti-parkinsonian effects of L-DOPA while improving dyskinesia.
Adenosine A2A Antagonist (KW-6002) 6-OHDA-lesioned RatsRotarod and Cylinder TestsChronic treatment improved motor function.
Adenosine A2A Antagonist (SCH 58261) 6-OHDA-lesioned RatsBeam Traversal TestAttenuated the time taken to traverse the beam, indicating improved bradykinesia and balance.
Adenosine A2A Antagonist (Various) Haloperidol-induced Catalepsy in RatsBar TestSignificantly antagonized catalepsy, demonstrating an anti-parkinsonian effect.
Adenosine A2A Antagonist (ZM241385) Haloperidol-induced Catalepsy in MiceOpen Field and Bar TestsImproved locomotor and rearing activity in the open field test and decreased catalepsy latency time.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of safinamide and adenosine A2A receptor antagonists are visualized in the following diagrams.

Figure 1: Safinamide's Dual Mechanism of Action cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Safinamide Safinamide Na_Channel Voltage-gated Na+ Channels Safinamide->Na_Channel Inhibits MAOB MAO-B Safinamide->MAOB Inhibits Glutamate_Release Glutamate Release Na_Channel->Glutamate_Release Modulates Motor_Function Improved Motor Function Glutamate_Release->Motor_Function Reduced Excitotoxicity Contributes to Dopamine Dopamine Dopamine->MAOB Dopamine_Degradation Dopamine Degradation MAOB->Dopamine_Degradation Dopamine_Degradation->Motor_Function Reduced Degradation Leads to

Figure 1: Safinamide's Dual Mechanism of Action

Figure 2: Adenosine A2A Antagonist Mechanism cluster_0 Striatal Neuron (Indirect Pathway) A2A_Antagonist Adenosine A2A Antagonist A2A_Receptor A2A Receptor A2A_Antagonist->A2A_Receptor Blocks Adenosine Adenosine Adenosine->A2A_Receptor Activates Neuronal_Activity Neuronal Firing (Inhibitory Output) A2A_Receptor->Neuronal_Activity Increases D2_Receptor Dopamine D2 Receptor D2_Receptor->Neuronal_Activity Decreases Dopamine Dopamine Dopamine->D2_Receptor Activates Motor_Output Improved Motor Function Neuronal_Activity->Motor_Output Reduced Inhibition Leads to Figure 3: General Preclinical Experimental Workflow Animal_Model Animal Model Selection (e.g., Rats, Mice) PD_Induction Induction of Parkinsonian Model (e.g., 6-OHDA, Haloperidol) Animal_Model->PD_Induction Drug_Admin Drug Administration (Safinamide or Adenosine Antagonist) PD_Induction->Drug_Admin Behavioral_Tests Motor Function Assessment (Rotarod, Open Field, Catalepsy Test) Drug_Admin->Behavioral_Tests Data_Analysis Data Collection and Statistical Analysis Behavioral_Tests->Data_Analysis Results Evaluation of Therapeutic Efficacy Data_Analysis->Results

References

Safety Operating Guide

Prudent Disposal of PSB-1491: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

PSB-1491 is a potent and selective monoamine oxidase B (MAO-B) inhibitor, supplied as a solid powder.[1][2] Although it is shipped as a non-hazardous chemical under ambient temperatures, proper handling and disposal are essential laboratory practices.[1]

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below. This information is critical for a comprehensive understanding of the compound's characteristics.

PropertyValue
Chemical Formula C15H11Cl2N3O[1]
Molecular Weight 320.17 g/mol [1]
Exact Mass 319.0279 u
Appearance Solid powder
Purity >98%
IC50 (MAO-B) 0.386 nM

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risks.

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side-shieldsProtects eyes from dust and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Dust mask or respiratorRecommended when handling the powdered form to avoid inhalation.

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be conducted in a manner that prevents environmental contamination and complies with all applicable federal, state, and local regulations.

  • Collection:

    • Collect waste this compound in a designated, clearly labeled, and sealable container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Short-term storage can be at 0-4°C, while long-term storage should be at -20°C.

  • Waste Determination:

    • Although shipped as non-hazardous, it is best practice to treat all research chemical waste as potentially hazardous until a formal waste determination is made by a trained professional, as outlined by the Resource Conservation and Recovery Act (RCRA).

  • Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.

    • Provide them with all available information on the compound.

    • Do not dispose of this compound down the drain or in the general trash.

Experimental Protocols

Detailed experimental protocols for the use of this compound as a MAO-B inhibitor would be specific to the research being conducted. These protocols should always include safety considerations for handling and waste disposal at each step.

Visualizing the Disposal Workflow

The following diagram illustrates a logical workflow for the proper handling and disposal of a research chemical like this compound.

PSB1491_Disposal_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_waste Waste Management cluster_disposal Disposal start Start: Receive this compound ppe Don Appropriate PPE start->ppe sds Review Safety Information (If available, or treat as unknown) ppe->sds weigh Weigh Solid Compound sds->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment collect_solid Collect Solid Waste (e.g., contaminated tips, tubes) experiment->collect_solid collect_liquid Collect Liquid Waste (e.g., unused solution) experiment->collect_liquid waste_container Segregate into Labeled, Sealable Waste Containers collect_solid->waste_container collect_liquid->waste_container storage Store Waste in Designated Area waste_container->storage ehs Contact EHS for Pickup storage->ehs end End: Proper Disposal ehs->end

Caption: Workflow for the Safe Handling and Disposal of this compound.

In the event of accidental release or exposure, immediate action is necessary. For skin contact, wash the affected area with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes and consult a physician. If inhaled, move to fresh air. If ingested, rinse your mouth with water and consult a physician. Always refer to your institution's specific emergency procedures.

References

Essential Safety and Operational Protocols for Handling PSB-1491

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for PSB-1491, a potent and selective monoamine oxidase B (MAO-B) inhibitor.

Compound Overview

This compound is a solid powder research chemical.[1] While it is shipped as a non-hazardous chemical under ambient temperature, proper laboratory safety protocols should always be observed to minimize exposure and ensure a safe working environment.[1]

Personal Protective Equipment (PPE)

A robust PPE program is the foundation of laboratory safety.[2] The following table summarizes the recommended PPE for handling this compound, categorized by level of protection.

Protection Level Equipment Purpose Regulatory Guidance
Standard Laboratory Practice (Level D) Safety glasses or goggles, lab coat, nitrile gloves, closed-toe shoesProvides basic protection against minimal splashes and contact with small quantities of the compound.EPA, OSHA[3]
Enhanced Precautions (Level C) Chemical splash goggles or face shield, chemical-resistant gloves (e.g., neoprene), chemical-resistant apron or coveralls, respiratory protection (if creating aerosols)Recommended when handling larger quantities, preparing solutions, or when there is a risk of splashes or aerosol generation.[4]EPA, OSHA, NIOSH
Spill or Emergency Response (Level B) Positive-pressure, self-contained breathing apparatus (SCBA), hooded chemical-resistant clothing, inner and outer chemical-resistant gloves, chemical-resistant bootsRequired for responding to large spills or in situations with high concentrations of airborne particles.EPA, OSHA

Key Considerations for PPE:

  • Glove Selection: Nitrile gloves are suitable for handling the solid compound. When preparing solutions with solvents like DMSO, consult a glove compatibility chart to ensure the chosen material offers adequate protection.

  • Eye Protection: Chemical splash goggles are recommended over safety glasses to provide a better seal around the eyes. A face shield should be used in conjunction with goggles when there is a significant splash hazard.

  • Respiratory Protection: Use of a fume hood is the primary engineering control to prevent inhalation of the powder. If weighing or handling the powder outside of a fume hood, a NIOSH-approved respirator is necessary.

Operational Procedures: From Receipt to Disposal

Adherence to standardized operational procedures is critical for both safety and experimental integrity.

Receiving and Storage

Upon receipt, inspect the container for any damage. This compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.

Storage Parameter Condition
Temperature (Short-term) 0 - 4°C
Temperature (Long-term) -20°C
Environment Dry and dark
Handling and Preparation of Solutions
  • Engineering Controls: All weighing and solution preparation activities should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: Use a dedicated weighing vessel. Tare the balance with the vessel before adding the compound. Handle with care to avoid creating dust.

  • Dissolving: this compound is soluble in DMSO. Add the solvent to the weighed compound slowly. Ensure the container is appropriately capped before mixing.

  • Labeling: All solutions must be clearly labeled with the compound name, concentration, solvent, and date of preparation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for in vitro studies involving this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve treatment Treat Cells with this compound dissolve->treatment Dilute to working concentration cell_culture Prepare Cell Culture cell_culture->treatment incubation Incubate treatment->incubation data_acq Data Acquisition incubation->data_acq analysis Data Analysis data_acq->analysis

A typical in vitro experimental workflow for this compound.

Mechanism of Action: MAO-B Inhibition

This compound is a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme primarily responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, this compound increases the availability of dopamine in the synaptic cleft, which is a key therapeutic strategy in neurodegenerative diseases like Parkinson's disease.

signaling_pathway PSB1491 This compound MAOB MAO-B PSB1491->MAOB Inhibits Dopamine_Degradation Dopamine Degradation MAOB->Dopamine_Degradation Dopamine Dopamine Dopamine->MAOB Metabolized by

Mechanism of action of this compound as a MAO-B inhibitor.

Disposal Plan

Proper waste management is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: Uncontaminated materials such as packaging can be disposed of in the regular trash. Contaminated solid waste, including gloves, weighing paper, and pipette tips, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and any contaminated solvents should be collected in a clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.

  • Sharps: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Assess the Hazard: Determine the extent of the spill and the associated risks.

  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and eye protection. For larger spills, more extensive PPE may be required.

  • Contain and Clean: For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid generating dust. For liquid spills, use an appropriate absorbent material.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water.

  • Dispose of Waste: All cleanup materials should be disposed of as hazardous waste.

Disposal Procedures

All waste generated from the handling of this compound should be managed as unwanted laboratory material and disposed of through your institution's environmental health and safety office. Ensure all waste containers are properly sealed and labeled before collection.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.